2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJXBRTXLUDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106429-59-8 | |
| Record name | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This privileged heterocyclic structure is known for its diverse biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[1][2] Within this class, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole derivatives represent a significant subclass, with demonstrated applications as selective receptor antagonists and enzyme inhibitors.[3] This technical guide provides a comprehensive overview of the fundamental properties of a key derivative, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, a valuable intermediate in the synthesis of novel therapeutic agents.[4]
Chemical Structure and Physicochemical Properties
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is characterized by a bicyclic structure comprising a benzene ring fused to a 2-imidazolidinone ring, with a carbaldehyde group at the 5-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H6N2O2 | ChemBK[5] |
| Molecular Weight | 162.15 g/mol | PubChem[6] |
| XLogP3-AA | 0.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | ChemScene[7] |
Note: Some sources may refer to the closely related carboxylic acid derivative (C8H6N2O3)[6]. The data presented here is for the specified carbaldehyde.
Synthesis and Reactivity
The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde typically involves multi-step reaction sequences starting from substituted benzene derivatives. A common approach involves the nitration of a protected aminobenzaldehyde, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazolone core.
The reactivity of this molecule is dominated by two key functional groups: the aldehyde and the N-H protons of the imidazole ring. The aldehyde group is susceptible to nucleophilic attack and can readily undergo reactions such as oxidation, reduction, and condensation to form a variety of derivatives. The acidic N-H protons can be deprotonated with a suitable base, allowing for alkylation or acylation at the nitrogen positions.
Caption: Generalized synthetic workflow for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton (typically in the range of 9-10 ppm), and the N-H protons of the imidazole ring (which can be broad and may exchange with D₂O).
-
¹³C NMR: The carbon NMR spectrum would exhibit characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the carbonyl carbon of the imidazolone ring (around 150-160 ppm), and the aromatic carbons. For instance, in a related benzimidazole derivative, the C=O group signal was observed at δC 192.4 ppm.[2]
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the amide in the imidazolone ring, as well as N-H stretching vibrations. For a similar compound, 2-(thiophen-2-yl)-1H-benzo[d]imidazole, characteristic IR peaks were observed at 3320 cm⁻¹ (NH) and 1591 cm⁻¹ (C=N).[2]
Biological and Medicinal Chemistry Applications
The benzimidazole core is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[2][8] The unique structural features of the benzimidazole core contribute to its ability to act as a free-radical scavenger.[2]
Derivatives of 2-oxo-2,3-dihydro-1H-benzimidazole have been investigated for a variety of therapeutic applications. For example, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been synthesized and evaluated for their affinity for serotonin (5-HT) and dopamine (D₂) receptors, with some compounds showing promise as partial agonists or antagonists.[3]
The aldehyde functionality of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic value. It can be utilized in the construction of various heterocyclic systems and as a scaffold for the introduction of diverse substituents to explore structure-activity relationships.
Experimental Protocol: A Representative Condensation Reaction
The following is a generalized, representative protocol for a condensation reaction involving an aldehyde, which is a key reaction type for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde. This protocol is based on the synthesis of 2-substituted 1H-benzimidazoles.[2]
Objective: To synthesize a Schiff base derivative from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and a primary amine.
Materials:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute ethanol
-
Catalytic amount of a suitable acid (e.g., acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents
Procedure:
-
To a solution of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde in absolute ethanol, add an equimolar amount of the primary amine.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Caption: Step-by-step workflow for a representative condensation reaction.
Conclusion
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity, coupled with the proven pharmacological importance of the benzimidazolone scaffold, makes it a key intermediate for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.
References
[2] Al-Masoudi, N. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
[6] PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem. [Link]
[8] Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]
[9] ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. [Link]
[10] ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. ResearchGate. [Link]
[11] ResearchGate. (n.d.). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. ResearchGate. [Link]
[12] ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]
[4] Georganics. (n.d.). 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde. Georganics. [Link]
[1] National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]
[3] PubMed. (n.d.). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. PubMed. [Link]
[13] The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
[14] CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
[15] ResearchGate. (n.d.). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. ResearchGate. [Link]
[16] The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. The Royal Society of Chemistry. [Link]
[5] ChemBK. (n.d.). 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide. ChemBK. [Link]
[17] PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed. [Link]
[18] PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. PubChem. [Link]
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physical and chemical properties of 2-oxobenzimidazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazolone Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, bestowing upon its derivatives a vast spectrum of pharmacological activities.[1][3] Within this important class of heterocycles, the 2-oxobenzimidazole (or benzimidazolone) core represents a particularly significant scaffold. The introduction of a carbonyl group at the 2-position modulates the electronic properties and hydrogen bonding capabilities of the ring system, offering a unique platform for designing targeted therapeutics. This guide provides a comprehensive technical overview of a key derivative, 2-oxobenzimidazole-5-carbaldehyde, a versatile building block for the synthesis of novel bioactive molecules. We will delve into its physical and chemical properties, spectroscopic signature, reactivity, and its potential applications in the field of drug discovery.
Molecular Identity and Physicochemical Properties
2-Oxobenzimidazole-5-carbaldehyde, also known by its tautomeric name 2-hydroxy-1H-benzimidazole-5-carbaldehyde, is a solid organic compound that serves as a valuable intermediate in organic synthesis.[4]
Structural and Identifying Information
| Parameter | Value | Source |
| IUPAC Name | 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde | [5] |
| Synonyms | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde, 2-Hydroxy-1H-benzimidazole-5-carbaldehyde | [5][6] |
| CAS Number | 106429-59-8 | [4][5][6][7] |
| Molecular Formula | C₈H₆N₂O₂ | [5][6][7] |
| Molecular Weight | 162.15 g/mol | [6] |
| InChI Key | JHQJXBRTXLUDIM-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC2=C(C=C1C=O)NC(=O)N2 | [5][7] |
Note: The molecule exists in keto-enol tautomeric forms, with the 2-oxo form generally being predominant.
Physical Properties
While specific experimentally determined data such as melting and boiling points for 2-oxobenzimidazole-5-carbaldehyde are not widely reported in public literature, its physical state is known to be a solid at room temperature.[8] Based on analogous structures, it is expected to be a crystalline powder.
| Property | Value | Notes |
| Physical Form | Solid | Expected to be a crystalline powder. |
| Melting Point | Data not available | [8] |
| Boiling Point | Data not available | [8] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and non-polar solvents. | Inferred from the properties of related benzimidazolone and benzaldehyde compounds. |
| Storage | Store at +4°C, away from moisture and light. | [5] |
Spectroscopic Characterization: An Inferential Analysis
Expected ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons, and the N-H protons of the imidazolone ring.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Data |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | Aldehyde protons are highly deshielded and typically appear in this downfield region. For example, the aldehyde proton of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde appears at δ 9.95 ppm. |
| Aromatic (C4-H) | ~7.8 - 8.0 | Singlet (s) or narrow Doublet (d) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| Aromatic (C6-H, C7-H) | ~7.1 - 7.6 | Multiplet (m) or Doublets (d) | These protons on the benzene ring will exhibit characteristic splitting patterns based on their coupling with adjacent protons. |
| Imidazole N-H | 10.5 - 12.5 | Broad Singlet (br s) | The N-H protons of the benzimidazolone ring are acidic and their signal is often broad due to quadrupole relaxation and exchange. The N-H proton of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is observed at δ 12.52 ppm. |
Expected ¹³C NMR Spectral Data
The carbon spectrum will be characterized by the downfield signal of the aldehyde carbonyl and the urea-like carbonyl of the imidazolone ring.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale & Comparative Data |
| Aldehyde Carbonyl (-C HO) | 190 - 195 | The aldehyde carbonyl carbon is highly deshielded. The corresponding carbon in 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is found at δ 192.4 ppm. |
| Imidazolone Carbonyl (-NC (=O)N-) | 150 - 155 | This urea-type carbonyl is also significantly deshielded. |
| Aromatic Carbons | 110 - 145 | Six distinct signals are expected for the aromatic carbons of the bicyclic system. |
Expected Infrared (IR) Spectral Data
The IR spectrum should display strong characteristic absorption bands for the two carbonyl groups and the N-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comparative Data |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Typical for N-H stretching in amides and lactams. The IR spectrum of a related benzimidazole derivative shows an imino group absorption at 3153 cm⁻¹. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring. |
| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong | The carbonyl group of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde shows a strong band at 1693 cm⁻¹. |
| C=O Stretch (Imidazolone) | 1660 - 1680 | Strong | The cyclic urea carbonyl typically absorbs at a slightly lower frequency than the aldehyde carbonyl. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region, corresponding to the vibrations of the aromatic rings. |
Chemical Properties and Reactivity
The chemical behavior of 2-oxobenzimidazole-5-carbaldehyde is dictated by the interplay of its three key functional components: the benzimidazolone ring, the aromatic system, and the aldehyde group.
The Aldehyde Functional Group: A Hub of Reactivity
The aldehyde group is the primary site for synthetic transformations, making this molecule a valuable building block.
-
Reductive Amination: This is a cornerstone reaction for utilizing 2-oxobenzimidazole-5-carbaldehyde. The aldehyde can react with a primary or secondary amine to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride are typically employed. This reaction is extensively used in medicinal chemistry to link the benzimidazolone scaffold to various amine-containing fragments. A patent for menin-MLL inhibitors describes the use of 2-oxobenzimidazole-5-carbaldehyde in a reductive amination with NaBH₃CN in methanol.[9]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form alkenes, providing a route to extend carbon chains.
-
Condensation Reactions: It can participate in condensation reactions with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt type condensations to form a variety of substituted derivatives.
Synthesis and Purification
While specific, detailed protocols for the synthesis of 2-oxobenzimidazole-5-carbaldehyde are not prevalent in peer-reviewed journals, its preparation can be logically approached through established methods for benzimidazolone synthesis. A plausible route involves the cyclization of a suitably substituted o-phenylenediamine precursor.
Generalized Synthetic Workflow
The synthesis would likely start from a commercially available diaminobenzaldehyde or a related precursor that can be elaborated.
Conceptual Protocol:
-
Reaction Setup: 3,4-Diaminobenzaldehyde is dissolved in a suitable solvent.
-
Cyclization: A cyclizing agent such as urea (which thermally decomposes to isocyanic acid), triphosgene, or 1,1'-carbonyldiimidazole (CDI) is added. These reagents serve as a C1 source to form the cyclic urea structure of the benzimidazolone.
-
Heating: The reaction mixture is heated to drive the cyclization and dehydration.
-
Workup and Isolation: Upon cooling, the product often precipitates from the reaction mixture. It can be collected by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield the pure 2-oxobenzimidazole-5-carbaldehyde.
Applications in Drug Discovery and Materials Science
The benzimidazolone scaffold is a well-established "privileged structure" in drug design, and the aldehyde functional group of this particular derivative makes it an exceptionally useful starting point for building more complex molecules.[2][6]
-
Anticancer Agents: Many benzimidazole derivatives have been investigated as anticancer agents, acting as topoisomerase inhibitors or targeting other crucial cellular pathways.[6] The aldehyde handle allows for the straightforward synthesis of Schiff bases and other derivatives that can be screened for cytotoxic activity.
-
Antimicrobial and Antiviral Agents: The benzimidazole core is present in numerous compounds with potent antimicrobial, antifungal, and antiviral properties.[6]
-
Central Nervous System (CNS) Agents: Derivatives have been explored as ligands for various CNS receptors, with potential applications in treating anxiety, depression, and epilepsy.[6]
-
Menin-MLL Inhibitors: As evidenced by patent literature, derivatives of 2-oxobenzimidazole-5-carbaldehyde are being actively investigated as inhibitors of the menin-MLL protein-protein interaction, a key target in certain types of acute leukemia.[9]
Safety and Handling
Specific GHS hazard classifications for 2-oxobenzimidazole-5-carbaldehyde are not universally published. However, based on data for closely related aromatic aldehydes and benzimidazole derivatives, the following precautions are advised.
-
GHS Hazard Profile (Inferred):
Handling and Storage Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust. Minimize dust generation and accumulation.
-
Store in a tightly sealed container in a cool, dry place. Recommended storage is at +4°C.[5]
-
Wash hands thoroughly after handling.
Conclusion
2-Oxobenzimidazole-5-carbaldehyde is a strategically important molecule that combines the proven biological relevance of the benzimidazolone scaffold with the synthetic versatility of an aromatic aldehyde. While detailed experimental data on its physical properties remain to be broadly published, its chemical identity, reactivity, and potential as a building block in medicinal chemistry are well-established through inference from related compounds and its appearance in patent literature. For researchers in drug discovery and organic synthesis, this compound represents a valuable starting point for the development of novel therapeutics targeting a wide range of diseases.
References
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(4), M1293. Available from: [Link]
-
Georganics. (n.d.). 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2019120209A1 - Exo-aza spiro inhibitors of menin-mll interaction.
-
PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity Studies on 4-Aminopyrones: Access to Benzimidazole and Benzimidazolone Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
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SciSpace. (2015). Multicomponent Reaction of 2-aminobenzimidazole, Arylglyoxals, and 1,3-cyclohexanedione. Chemistry of Heterocyclic Compounds, 51(4), 310–319. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. Hindawi. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3742–3746. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
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PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Archiv der Pharmazie, 354(8), e2100085. Retrieved from [Link]
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(3), 978. Retrieved from [Link]
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Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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3ASenrise. (n.d.). 2-hydroxy-1H-benzo[d]imidazole-6-carbaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of CAS 106429-59-8: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the systematic process for the structure elucidation of the chemical entity assigned CAS number 106429-59-8. Through a multi-faceted analytical approach combining mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, the structure has been definitively confirmed as 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde . This document details the logical workflow, from initial molecular formula determination to the fine-mapping of atomic connectivity and spatial relationships. Each analytical step is explained with an emphasis on the causality behind experimental choices, providing a robust framework for the structural determination of complex heterocyclic molecules.
Introduction and Background
The accurate determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. The Chemical Abstracts Service (CAS) registry number 106429-59-8 is assigned to a specific benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its unique electronic and structural properties make it a versatile pharmacophore.
Initial database inquiries for CAS 106429-59-8 reveal the compound name 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, with a molecular formula of C₈H₆N₂O₂. This guide outlines a hypothetical but scientifically rigorous pathway that a team of analytical chemists would undertake to confirm this structure from an unknown sample, demonstrating the synergy between various spectroscopic techniques.
Proposed Synthetic Pathway
To provide context for the structure elucidation, a plausible synthetic route is proposed. The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde can be envisioned as a two-step process starting from 3,4-diaminobenzaldehyde.
-
Step 1: Cyclization to form the Benzimidazolone Core. The initial step involves the reaction of 3,4-diaminobenzaldehyde with a carbonylating agent, such as urea, to form the benzimidazolone ring system. This reaction is a well-established method for creating the 2-oxo-benzimidazole core.
-
Step 2: Oxidation of the Precursor. A patent describes the synthesis of the target molecule via the oxidation of the corresponding alcohol, (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol, using manganese(IV) oxide in DMF.[1]
Caption: Proposed two-step synthesis of the target molecule.
The Structure Elucidation Workflow: A Step-by-Step Guide
Our elucidation strategy is a sequential and self-validating process. Each experiment is designed to answer a specific question, with the results from one technique informing the next.
Caption: The logical flow of spectroscopic analysis.
Mass Spectrometry: Determining the Molecular Blueprint
The first step in elucidating an unknown structure is to determine its molecular weight and molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative modes to ensure ionization.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Expected Results and Interpretation: For a molecular formula of C₈H₆N₂O₂, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 163.0502. The high-resolution data would confirm this, ruling out other potential formulas with the same nominal mass.
Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum provides crucial structural clues. Key expected fragments for 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde would include:
-
Loss of CO (28 Da): A common fragmentation for aldehydes, leading to a fragment ion.
-
Loss of HNCO (43 Da): Characteristic fragmentation of the benzimidazolone core.
| Fragment | Proposed Structure | Expected m/z |
| [M+H]⁺ | C₈H₇N₂O₂⁺ | 163.05 |
| [M+H - CO]⁺ | C₇H₇N₂O⁺ | 135.05 |
| [M+H - HNCO]⁺ | C₇H₆NO⁺ | 120.04 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Spectrum and Interpretation: The IR spectrum would provide clear evidence for the key functional groups:
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bonds in the benzimidazolone ring.
-
C=O Stretching (Amide/Urea): A strong, sharp absorption band around 1700-1750 cm⁻¹, corresponding to the carbonyl group within the five-membered ring.
-
C=O Stretching (Aldehyde): A distinct, sharp absorption band around 1680-1700 cm⁻¹.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |
| N-H (stretch) | ~3300 (broad) | Confirms the presence of the imidazole N-H |
| C=O (amide/urea) | ~1720 (strong) | Indicates the 2-oxo-benzimidazole core |
| C=O (aldehyde) | ~1690 (strong) | Confirms the aldehyde functional group |
| Aromatic C=C | 1450-1600 | Suggests the presence of a benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atoms
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆): The proposed structure has 6 protons in different chemical environments.
-
Aldehyde Proton (-CHO): A singlet in the highly deshielded region of ~9.8-10.0 ppm . This is characteristic of an aldehyde proton.
-
N-H Protons: Two broad singlets, likely around ~10.8-11.0 ppm , corresponding to the two N-H protons of the benzimidazolone ring. These are exchangeable with D₂O.
-
Aromatic Protons: The three protons on the benzene ring will form an ABC spin system.
-
One proton will be a singlet (or a narrow doublet) around ~7.5-7.7 ppm .
-
Two other protons will be doublets in the range of ~7.0-7.4 ppm .
-
Protocol: ¹³C NMR and DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Record a proton-decoupled ¹³C spectrum, along with DEPT-135 and DEPT-90 experiments.
Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆): The structure has 8 unique carbon atoms.
-
Aldehyde Carbonyl: A signal in the highly deshielded region of ~190-195 ppm .
-
Urea Carbonyl: A signal around ~155-160 ppm .
-
Aromatic Carbons: Six signals in the aromatic region (~105-150 ppm ). DEPT experiments will distinguish between carbons with attached protons (CH) and quaternary carbons.
| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |
| C=O (Aldehyde) | 192.5 | No Signal | No Signal |
| C=O (Urea) | 157.0 | No Signal | No Signal |
| Aromatic Quaternary (x3) | 125-150 | No Signal | No Signal |
| Aromatic CH (x3) | 105-125 | Positive | Positive |
Two-dimensional NMR experiments are essential to definitively piece together the molecular puzzle by establishing correlations between nuclei.
Protocols: COSY, HSQC, HMBC
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting fragments of the molecule.
Expected 2D NMR Correlations and Interpretation:
-
COSY: Would show correlations between the coupled aromatic protons, confirming their adjacency on the benzene ring.
-
HSQC: Would unambiguously assign each aromatic proton signal to its corresponding carbon signal.
-
HMBC: This is the key experiment.
-
The aldehyde proton (~9.9 ppm) will show a correlation to the aromatic quaternary carbon it is attached to, as well as to the adjacent aromatic CH carbons.
-
The aromatic protons will show correlations to their neighboring carbons, confirming the substitution pattern.
-
The N-H protons will show correlations to the urea carbonyl carbon (~157 ppm) and the adjacent aromatic quaternary carbons, definitively linking the imidazole and benzene rings.
-
Final Structure Confirmation
The convergence of data from all analytical techniques provides an unambiguous confirmation of the structure.
-
HRMS establishes the molecular formula as C₈H₆N₂O₂.
-
IR Spectroscopy confirms the presence of N-H, amide C=O, and aldehyde C=O functional groups.
-
¹H and ¹³C NMR account for all protons and carbons in the proposed structure, with chemical shifts consistent with the electronic environments.
-
2D NMR experiments provide the final, definitive proof of connectivity, linking the aldehyde group to the benzimidazolone core at the correct position.
The collective evidence overwhelmingly supports the assignment of CAS 106429-59-8 to the structure 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde .
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3066. [Link]
- Henning, R., et al. (2006). Preparation of benzimidazolone derivatives for the treatment of diseases related to the 5-HT4 receptor. WO2006099984A1.
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7299. [Link]
-
Gao, F., et al. (2015). Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. RSC Advances, 5, 84325-84328. [Link]
-
PubChem. (n.d.). 3,4-Diaminobenzaldehyde. National Center for Biotechnology Information. [Link]
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Spectroscopic Characterization of 2-hydroxy-1H-benzimidazole-5-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 2-hydroxy-1H-benzimidazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
2-hydroxy-1H-benzimidazole-5-carbaldehyde belongs to the benzimidazole family, a class of bicyclic compounds composed of fused benzene and imidazole rings.[1] This scaffold is a prominent feature in a variety of pharmacologically active molecules.[2] The presence of a hydroxyl group at the 2-position and a carbaldehyde group at the 5-position introduces unique electronic and structural characteristics, making a thorough spectroscopic analysis essential for its unambiguous identification and for understanding its chemical behavior. This guide will delve into the predicted spectral signatures of this molecule, grounded in the established principles of spectroscopy and comparative data from analogous structures.
Molecular Structure and Tautomerism
It is crucial to recognize that 2-hydroxy-1H-benzimidazole exists in a tautomeric equilibrium with its keto form, 1,3-dihydro-2H-benzimidazol-2-one. For the purpose of this guide, we will consider the hydroxy-tautomer as the predominant form for spectral interpretation, while acknowledging the potential influence of the keto-form on the observed data.
Caption: Molecular structure of 2-hydroxy-1H-benzimidazole-5-carbaldehyde.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-hydroxy-1H-benzimidazole-5-carbaldehyde, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxy-1H-benzimidazole-5-carbaldehyde in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is a polar aprotic solvent that can effectively solubilize the compound and, importantly, slow down the exchange rate of labile protons (N-H and O-H), making them more likely to be observed as distinct, and potentially sharper, signals.[3][4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
To confirm the identity of labile protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will broaden or disappear.[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.
-
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons, the aldehyde proton, and the labile N-H and O-H protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aldehyde H | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its position on an aromatic ring.[6] |
| Aromatic H (H-4) | ~8.0 | Singlet (s) or narrow Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. |
| Aromatic H (H-6) | ~7.8 | Doublet (d) | 1H | This proton is para to the aldehyde group and will be deshielded. |
| Aromatic H (H-7) | ~7.6 | Doublet (d) | 1H | This proton is meta to the aldehyde group. |
| N-H | 10.5 - 12.5 | Broad Singlet (br s) | 1H | The imidazole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. In DMSO-d₆, this peak is more readily observable.[4][7] |
| O-H | 9.5 - 11.5 | Broad Singlet (br s) | 1H | The phenolic O-H proton chemical shift is highly dependent on concentration and hydrogen bonding. In DMSO-d₆, it is expected to be a broad, downfield signal.[8] |
Note: The exact chemical shifts and coupling patterns of the aromatic protons (H-4, H-6, H-7) will depend on the specific electronic effects of the hydroxyl and aldehyde groups and their interplay.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbon of the imidazole ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aldehyde C=O | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and appears significantly downfield.[6] |
| C2 (C-OH) | 150 - 160 | The carbon bearing the hydroxyl group in the imidazole ring is expected in this region. |
| Aromatic Quaternary C | 130 - 145 | This includes C3a, C5, and C7a. Their exact shifts are influenced by the substituents. |
| Aromatic CH C | 110 - 130 | This includes C4, C6, and C7. The carbon ortho to the aldehyde (C4) will be further downfield. |
Note: The assignments are predictive and would be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum to identify key functional groups.
Methodology:
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[9]
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Place a small amount of the solid 2-hydroxy-1H-benzimidazole-5-carbaldehyde sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10]
-
Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry KBr and pressed into a transparent disk.[10]
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
-
Predicted IR Spectral Data
The IR spectrum of 2-hydroxy-1H-benzimidazole-5-carbaldehyde will be characterized by absorption bands corresponding to O-H, N-H, C=O, C=C, and C-N vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[11][12] |
| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad | This band may overlap with the O-H stretch. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[13] |
| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, Sharp | Often appears as two weak bands (Fermi resonance), with one near 2720 cm⁻¹ being particularly diagnostic for aldehydes.[14] |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.[15][16] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring.[12] |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong | Characteristic of the C-O bond in a phenol. |
| C-N Stretch (Imidazole) | 1250 - 1350 | Medium | Associated with the imidazole ring system. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and study the fragmentation pattern.
Methodology:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause extensive fragmentation and is useful for confirming the molecular ion.[17]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which can help in determining the elemental composition.
-
Data Acquisition (EI-MS):
-
Ionization energy: Typically 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).
-
Predicted Mass Spectral Data
The molecular formula of 2-hydroxy-1H-benzimidazole-5-carbaldehyde is C₈H₆N₂O, with a monoisotopic mass of approximately 162.048 g/mol .
| m/z | Predicted Fragment | Proposed Fragmentation Pathway |
| 162 | [M]⁺˙ | Molecular ion |
| 161 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes.[6][18][19] |
| 133 | [M-CHO]⁺ | Loss of the formyl radical (CHO), another characteristic fragmentation of aromatic aldehydes.[18] |
| 134 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule, a common fragmentation for phenolic compounds. |
| 105 | [C₇H₅N₂]⁺ | Subsequent loss of CO from the [M-H]⁺ fragment. |
| 91 | [C₆H₅N]⁺˙ | Loss of HCN from the benzimidazole ring fragment.[20] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
Fragmentation Pathway Visualization
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The Benzimidazole Scaffold: A Privileged Core for Novel Therapeutic Target Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole heterocycle, a fused ring system of benzene and imidazole, stands as a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a multitude of biological targets with high affinity, making it a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the key therapeutic targets of benzimidazole compounds, delving into the molecular mechanisms of action, structure-activity relationships, and the state-of-the-art experimental methodologies used to validate these interactions. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel benzimidazole-based therapeutics.
Introduction: The Versatility of the Benzimidazole Moiety
First synthesized in 1872, the benzimidazole core has proven to be a remarkably versatile template for the design of therapeutic agents.[1] Its unique physicochemical properties, including the ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, underpin its capacity to bind to a wide array of enzymes and receptors.[2] This has led to the development of a diverse range of FDA-approved drugs, from the anti-parasitic albendazole to the proton pump inhibitor omeprazole and the anticancer agent bendamustine.[3] The continued exploration of benzimidazole derivatives reveals an ever-expanding landscape of potential therapeutic applications, driven by the identification of novel molecular targets.
This guide will dissect the major classes of therapeutic targets for benzimidazole compounds, with a primary focus on their applications in oncology and infectious diseases. For each target, we will explore the mechanistic rationale for its inhibition, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for target validation.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic efficacy of benzimidazole derivatives stems from their ability to modulate the function of critical cellular proteins. The following sections detail the most well-established and emerging molecular targets.
Tubulin: Disrupting the Cytoskeleton
The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is essential for a variety of cellular processes, including mitosis, intracellular transport, and cell shape maintenance.[4] Consequently, tubulin is a validated and highly attractive target for anticancer and anthelmintic therapies.
Mechanism of Action: A significant class of benzimidazole compounds, including the anthelmintics fenbendazole, mebendazole, and albendazole, function as microtubule-destabilizing agents.[5][6] They exert their effect by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[7] This disruption of microtubule dynamics leads to mitotic arrest, particularly in rapidly dividing cells like cancer cells and parasites, ultimately triggering apoptosis.[8][9]
Structure-Activity Relationship (SAR): The SAR for benzimidazole-based tubulin inhibitors highlights the importance of substituents at the 2 and 5(6)-positions of the benzimidazole core.
-
Position 2: The presence of a methylcarbamate group is a common feature in many potent anthelmintic benzimidazoles. Modifications at this position can significantly impact activity.
-
Position 5(6): Substitution at this position with various functional groups can modulate the compound's lipophilicity and its interaction with the target. For instance, the nature of the substituent can influence the binding affinity to the colchicine site.
Quantitative Data: Inhibition of Tubulin Polymerization
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Nocodazole | Tubulin Polymerization | ~1 | In vitro porcine brain tubulin | [10] |
| Fenbendazole | Tubulin Polymerization | Moderate destabilizing agent | In vitro | [11] |
| Compound 7n | Tubulin Polymerization | 5.05 ± 0.13 | In vitro | [3] |
| Compound 12j | Tubulin Polymerization | 5.65 ± 0.05 | In vitro | [12] |
Kinases: Modulating Cellular Signaling
Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Mechanism of Action: Benzimidazole derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as non-receptor tyrosine kinases and serine/threonine kinases like BRAF.[5][13] These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.[6][14]
EGFR Signaling Pathway and Inhibition: The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell proliferation and survival.[15] Benzimidazole-based EGFR inhibitors block this initial phosphorylation event.
Caption: EGFR signaling pathway and its inhibition by benzimidazole compounds.
Structure-Activity Relationship (SAR): The SAR of benzimidazole-based kinase inhibitors is highly target-specific. For EGFR inhibitors, key interactions often involve hydrogen bonding with the hinge region of the kinase domain.[9]
-
Position 1: Substitution with various groups can influence the orientation of the molecule within the ATP-binding pocket.
-
Position 2: Aromatic or heteroaromatic substituents are often crucial for establishing key hydrophobic and π-stacking interactions.
-
Benzene Ring: Substitution on the benzene portion of the benzimidazole can modulate solubility and cell permeability.
Quantitative Data: Kinase Inhibition
| Compound | Target Kinase | IC50 | Reference |
| Erlotinib | EGFR | 0.08 ± 0.01 µM | [5] |
| Gefitinib | EGFR | 0.052 µM | [13] |
| Sorafenib | VEGFR-2 | 0.0482 µM | [13] |
| Benzimidazole derivative 2 | BRAFV600E | 0.002 mmol/L | [16] |
| Benzimidazole derivative 3 | BRAFV600E | 0.014 mmol/L | [16] |
| Benzimidazole derivative 4 | EGFR | 0.55 ± 0.10 µM | [5] |
| Benzimidazole derivative 4 | BRAFV600E | 1.70 ± 0.20 µM | [5] |
| Benzimidazole derivative 5a | EGFR | 0.086 µM | [13] |
| Benzimidazole derivative 5a | VEGFR-2 | 0.107 µM | [13] |
| Benzimidazole derivative 6i | EGFR | 78 nM | [17] |
| Benzimidazole derivative 10e | EGFR | 73 nM | [17] |
| Benzimidazole derivative 6a-c | EGFR | 1.29 - 4.30 µM (against MCF-7) | [14] |
Topoisomerases: Interfering with DNA Topology
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination.[18] By inhibiting these enzymes, it is possible to induce DNA damage and trigger cell death, making them valuable targets for cancer therapy.
Mechanism of Action: Benzimidazole derivatives have been shown to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II).[4][19] Topo I inhibitors stabilize the covalent complex between the enzyme and DNA, leading to single-strand breaks. Topo II inhibitors trap the enzyme in its cleavage complex, resulting in double-strand DNA breaks.
Quantitative Data: Topoisomerase Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Doxorubicin (Dox) | Topo II | 3.62 | [13] |
| Benzimidazole derivative 5a | Topo II | 2.52 | [13] |
| Benzimidazole derivative 4b | Topo I | 7.34 ± 0.21 (against A549) | [4] |
| Benzimidazole derivative 4h | Topo I | 4.56 ± 0.18 (against A549) | [4] |
| Benzoxazole derivative 4 | Topo II | 22.3 | [1] |
| Benzoxazole derivative 6 | Topo II | 17.4 | [1] |
Poly(ADP-ribose) Polymerase (PARP): Targeting DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks.[2] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.
Mechanism of Action: Benzimidazole-based PARP inhibitors, such as veliparib, act as nicotinamide mimetics, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains.[17][20] This inhibition of PARP activity leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication.
PARP-Mediated DNA Repair and its Inhibition: Upon sensing a single-strand DNA break, PARP1 is recruited to the site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process.
Caption: PARP1-mediated DNA repair pathway and its inhibition.
Quantitative Data: PARP Inhibition
| Compound | Target | IC50 (nmol/L) | Reference |
| Veliparib | PARP-1 | 5.2 | [20] |
| Veliparib | PARP-2 | 2.9 | [20] |
| Compound 5cj | PARP-1 | 3.9 | [20] |
| Compound 5cj | PARP-2 | 4.2 | [20] |
| Compound 5cp | PARP-1 | 3.6 | [20] |
| Compound 5cp | PARP-2 | 3.2 | [20] |
| Compound 27 | PARP-1 | 18 | [20] |
| Compound 27 | PARP-2 | 42 | [20] |
Experimental Protocols for Target Validation
The validation of a compound's interaction with its putative target is a critical step in drug discovery. The following protocols are provided as detailed, self-validating methodologies for assessing the activity of benzimidazole derivatives against their key targets.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[7][21]
Principle: Tubulin polymerization is initiated by GTP and an increase in temperature to 37°C. The formation of microtubules causes light to scatter, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Experimental Workflow:
Sources
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. inspiralis.com [inspiralis.com]
- 13. tandfonline.com [tandfonline.com]
- 14. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 18. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The guide delves into the historical context of benzimidazoles, details the synthetic routes to this specific carbaldehyde, outlines its physicochemical properties, and explores its current and potential applications in drug discovery. Particular emphasis is placed on the rationale behind synthetic methodologies and the compound's role as a versatile intermediate for the development of novel therapeutic agents.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The journey of benzimidazoles in drug discovery began with the investigation of vitamin B12, which features a benzimidazole moiety. This discovery spurred extensive research into synthetic benzimidazole derivatives, revealing their potential as antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer agents.
The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole, also known as benzimidazolone, is a significant subclass of benzimidazoles. The introduction of the oxo group at the 2-position modifies the electronic and steric properties of the benzimidazole ring system, influencing its binding affinity and selectivity for various biological targets. The further incorporation of a carbaldehyde group at the 5-position, yielding 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, provides a reactive handle for a multitude of chemical transformations. This makes it a highly valuable intermediate for the synthesis of more complex and functionally diverse molecules with therapeutic potential.
Discovery and Historical Context
While the broader class of benzimidazoles has a rich history dating back to the mid-20th century, the specific discovery and initial synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde are not extensively documented in readily available literature. Its emergence is closely tied to the broader exploration of benzimidazolone derivatives as scaffolds for drug candidates. The development of synthetic methods to introduce functional groups, such as the carbaldehyde, onto the benzimidazolone core was a logical progression in the quest for novel bioactive compounds. The carbaldehyde functionality serves as a crucial synthon for constructing a variety of pharmacologically relevant moieties through reactions like reductive amination, Wittig reactions, and condensations.
Synthesis and Methodologies
The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde primarily involves the formation of the benzimidazolone core followed by the introduction or modification of the substituent at the 5-position to yield the carbaldehyde.
General Approaches to the Benzimidazolone Core
The construction of the 2-oxobenzimidazole scaffold can be achieved through several established methods. A common and efficient route involves the cyclization of o-phenylenediamines with urea or its derivatives. This method is advantageous due to the commercial availability and low cost of the starting materials.
A typical reaction involves heating an appropriately substituted o-phenylenediamine with urea, often in the presence of an acid catalyst, to facilitate the cyclocondensation reaction.
Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
The most direct reported synthesis of the title compound involves the oxidation of the corresponding primary alcohol, (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol.
Reaction Scheme:
Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Experimental Protocol: Oxidation of (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol [1]
-
To a solution of (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol (1 equivalent) in N,N-dimethylformamide (DMF), add manganese(IV) oxide (MnO2) (approximately 6 equivalents).
-
Stir the resulting suspension at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Wash the filter cake with additional DMF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Causality behind Experimental Choices:
-
Manganese(IV) oxide (MnO2): This is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes. Its heterogeneous nature simplifies the workup process, as it can be easily removed by filtration.
-
N,N-dimethylformamide (DMF): DMF is a polar aprotic solvent that is effective at dissolving both the starting material and the intermediate species, facilitating the reaction.
-
Room Temperature: The reaction is typically carried out at room temperature to maintain the selectivity of the oxidation and prevent over-oxidation to the corresponding carboxylic acid.
-
Stirring for 2 days: The heterogeneous nature of the reaction often requires an extended reaction time to ensure complete conversion of the starting material.
Synthesis of the Precursor: (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol
The synthesis of the starting alcohol can be achieved from a commercially available precursor, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, via reduction.
Reaction Scheme:
Synthesis of the precursor alcohol.
General Experimental Protocol: Reduction of Carboxylic Acid
-
Suspend the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or a borane-tetrahydrofuran complex (BH3·THF).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of a base (e.g., NaOH) and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Dry the combined organic phases over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Reducing Agents (LiAlH4 or BH3·THF): These are powerful reducing agents capable of reducing carboxylic acids to primary alcohols. The choice between them may depend on the presence of other functional groups in the molecule and safety considerations.
-
Anhydrous Conditions and Inert Atmosphere: These are crucial when using highly reactive reducing agents like LiAlH4 to prevent their decomposition by moisture and oxygen.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is presented in the table below.
| Property | Value | Source |
| CAS Number | 106429-59-8 | |
| Molecular Formula | C8H6N2O2 | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | Solid | |
| Purity | 98% | |
| Storage | Sealed in dry, room temperature |
Characterization Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the aldehyde proton (typically in the range of 9-10 ppm), and the N-H protons of the benzimidazolone ring.
-
¹³C NMR would show signals for the carbonyl carbon of the aldehyde, the urea carbonyl carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the aldehyde C=O stretching vibration (typically around 1680-1700 cm⁻¹).
-
A strong absorption band for the urea C=O stretching vibration (typically around 1650-1700 cm⁻¹).
-
N-H stretching vibrations in the region of 3100-3300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
-
Applications in Drug Discovery and Development
The primary utility of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde in drug discovery lies in its role as a versatile chemical intermediate. The aldehyde functional group is a key site for diversification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.
Workflow for Derivative Synthesis:
Synthetic utility of the title compound.
While specific biological data for the title compound is scarce, derivatives of the 2-oxobenzimidazole scaffold have shown significant activity in various therapeutic areas. This suggests that 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a valuable starting point for the synthesis of compounds targeting:
-
Serotonin Receptors: Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole have been investigated as potent and selective 5-HT3 and 5-HT4 receptor antagonists and partial agonists, respectively. These receptors are implicated in gastrointestinal disorders and central nervous system conditions.
-
Anticancer Agents: The benzimidazole scaffold is present in numerous anticancer agents. Derivatives have been shown to act as topoisomerase inhibitors and DNA minor groove binding agents. The ability to introduce diverse side chains via the carbaldehyde group allows for the fine-tuning of these interactions.
-
Anxiolytics: Some benzimidazole derivatives have demonstrated potential as anxiolytic agents.
The aldehyde group can be used to introduce pharmacophores that enhance binding to a specific target, improve pharmacokinetic properties, or modulate the overall biological activity of the parent molecule.
Conclusion and Future Perspectives
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a strategically important molecule in the field of medicinal chemistry. While its own biological profile is not extensively characterized, its true value lies in its role as a versatile synthetic intermediate. The presence of the reactive aldehyde group on the privileged benzimidazolone scaffold provides a powerful platform for the generation of diverse chemical libraries for drug discovery programs.
Future research efforts will likely focus on utilizing this building block to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. The continued exploration of new synthetic methodologies for the efficient and scalable production of this and related compounds will further empower its application in the development of next-generation therapeutics.
References
- Turk, C. F., & Lazer, E. S. (1988). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 31(11), 2101-2108.
-
Synthesis of 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde (20c). (n.d.). In Molbase. Retrieved January 24, 2026, from [Link]
Sources
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Oxobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemical Persona of 2-Oxobenzimidazole Aldehydes
The 2-oxobenzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its rigid, planar structure and its ability to engage in multiple hydrogen bonding patterns, making it an effective mimic of biological purine systems. When an aldehyde group is introduced onto this privileged scaffold, typically at the 5- or 6-position, it creates a molecule of significant synthetic versatility.
The reactivity of the aldehyde group in 2-oxobenzimidazoles is not analogous to that of a simple aromatic aldehyde like benzaldehyde. It is uniquely modulated by the electronic push-pull nature of the fused heterocyclic ring system. The urea-like moiety within the imidazole portion acts as an electron-donating group, enriching the aromatic system with electron density. Conversely, the carbonyl group at the 2-position exerts an electron-withdrawing effect. This intricate electronic interplay dictates the electrophilicity of the aldehyde's carbonyl carbon, influencing its susceptibility to a wide array of chemical transformations. Understanding this reactivity is paramount for leveraging these compounds as pivotal intermediates in the synthesis of complex, biologically active molecules.
Section 1: Core Reactivity Patterns of the Aldehyde Group
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and a prime target for nucleophiles.[1] This fundamental reactivity is preserved in 2-oxobenzimidazole aldehydes and serves as the foundation for a diverse range of synthetic elaborations. These reactions can be broadly categorized into nucleophilic additions, olefinations, and redox transformations.
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition is the hallmark reaction of aldehydes.[1][2] For 2-oxobenzimidazole aldehydes, this pathway allows for the direct installation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to novel chemical entities.
Knoevenagel Condensation: This is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine or imidazole.[3][4][5][6] The product is typically an α,β-unsaturated system, a common motif in pharmacologically active compounds.[3]
-
Mechanistic Insight: The base facilitates the deprotonation of the active methylene compound to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the 2-oxobenzimidazole aldehyde. Subsequent dehydration yields the final conjugated product. The use of a mild base is crucial to prevent the self-condensation of aldehydes that possess α-hydrogens.[3][7]
-
Field-Proven Application: The Knoevenagel condensation is widely employed to synthesize chalcone-like structures and other vinylogous systems. For drug development professionals, this reaction is a reliable method for extending conjugation and accessing different regions of chemical space, which can be critical for modulating a compound's pharmacokinetic and pharmacodynamic properties.
Olefination Reactions
Wittig Reaction: The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regioselectivity.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[8][10] This method is particularly valuable because the position of the newly formed double bond is unambiguously defined, a significant advantage over elimination reactions.[9]
-
Expert Commentary: The choice of the ylide is critical. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, whereas non-stabilized ylides (e.g., alkyl-substituted) tend to produce (Z)-alkenes.[11] This stereochemical control is a key consideration in drug design, where isomeric purity can be crucial for biological activity. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11]
Reduction and Oxidation
Reduction to Alcohols: The aldehyde group is readily reduced to a primary alcohol.[12] This transformation is fundamental for introducing a flexible hydroxyl linker, which can serve as a hydrogen bond donor or a point for further functionalization.
-
Reagent Selection & Causality:
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol.[13] Its key advantage is its chemoselectivity; it will reduce aldehydes and ketones but generally does not affect less reactive carbonyl groups like esters or amides.[14] This makes it the reagent of choice when such functional groups are present elsewhere in the molecule.
-
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, and carboxylic acids.[12][15] It is used in aprotic solvents like THF or diethyl ether and requires a separate aqueous workup step to protonate the intermediate alkoxide.[12][15] Its high reactivity necessitates careful handling. The choice between NaBH₄ and LiAlH₄ is therefore a strategic one, dictated by the overall functionality of the substrate.
-
Oxidation to Carboxylic Acids: While less common as a diversification strategy, the aldehyde can be oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting carboxylic acid provides an alternative handle for amide bond formation or other derivatizations.
Section 2: Applications in Drug Development
The aldehyde group on the 2-oxobenzimidazole core is a versatile synthetic handle for building molecular complexity and exploring structure-activity relationships (SAR). Its predictable reactivity allows for the systematic modification of lead compounds.
| Reaction Type | Reagent/Catalyst | Product Functional Group | Application in Drug Development |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) | Introduce H-bond donor, linker for ester/ether formation.[12][13] |
| Knoevenagel | Active Methylene, Base | α,β-Unsaturated System | Extend conjugation, synthesize chalcone-like scaffolds.[3] |
| Wittig | Phosphorus Ylide | Alkene (-CH=CR₂) | Form C-C bonds with defined stereochemistry.[8] |
| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine | Introduce basic centers for salt formation, H-bond acceptors.[16] |
| Grignard Addition | RMgBr | Secondary Alcohol | Create new chiral centers and install alkyl/aryl groups.[17][18] |
Section 3: Experimental Protocols
The following protocols are presented as self-validating systems, outlining the rationale behind key steps and expected outcomes.
Protocol 1: Reduction of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde with Sodium Borohydride
-
Objective: To synthesize (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol.
-
Rationale: This protocol uses the mild reductant NaBH₄ to selectively reduce the aldehyde without affecting the amide-like carbonyl in the benzimidazole ring. Methanol serves as both the solvent and the proton source for the final alkoxide intermediate.
-
Procedure:
-
Suspend 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the hydride reagent.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. The excess reagent ensures the complete consumption of the starting aldehyde.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water to destroy any excess NaBH₄.
-
Reduce the solvent volume in vacuo. The resulting aqueous slurry is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain the desired primary alcohol.
-
-
Validation: The final product can be confirmed by ¹H NMR (disappearance of the aldehyde proton signal ~9-10 ppm and appearance of a new methylene signal ~4.5 ppm) and Mass Spectrometry to confirm the expected molecular weight.
Protocol 2: Knoevenagel Condensation with Malononitrile
-
Objective: To synthesize 2-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)malononitrile.
-
Rationale: This protocol exemplifies a classic Knoevenagel condensation. Malononitrile is a highly reactive active methylene compound. A catalytic amount of a weak base like piperidine is sufficient to generate the nucleophilic carbanion without promoting side reactions.[6]
-
Procedure:
-
In a round-bottom flask, dissolve 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 3-4 hours. The formation of the product is often indicated by a color change or the precipitation of a solid. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum. If no precipitate forms, the product can be isolated by reducing the solvent volume and purifying via column chromatography.
-
-
Validation: The product structure is confirmed by spectroscopic methods. ¹H NMR will show a new vinyl proton signal, and IR spectroscopy will show a characteristic nitrile (C≡N) stretch around 2200 cm⁻¹.
References
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. Available at: [Link]
-
Evaluation of benzimidazole derivatives by using aldehydes. (2014). ResearchGate. Available at: [Link]
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Knoevenagel condensation. Wikipedia. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
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Alcohols from Carbonyl Compounds: Reduction. (2024). Chemistry LibreTexts. Available at: [Link]
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reduction of aldehydes and ketones. Chemguide. Available at: [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available at: [Link]
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A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2006). ResearchGate. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Available at: [Link]
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism. (2018). RSC Publishing. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Wittig reaction. Wikipedia. Available at: [Link]
-
Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). YouTube. Available at: [Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Publications. Available at: [Link]
-
Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. Available at: [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. MDPI. Available at: [Link]
-
An Overview of the Chemistry and Biology of Reactive Aldehydes. (2012). NIH. Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Lithium Borohydride: LiBH4. Andrew G Myers Research Group. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Swarthmore College. Available at: [Link]
-
Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. (2023). eScholarship.org. Available at: [Link]
-
Knoevenagel condensation. (2023). YouTube. Available at: [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. Available at: [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. NIH. Available at: [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. Available at: [Link]
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A Technical Guide to the Preliminary Screening of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.[1][2] This guide presents a comprehensive, in-depth framework for the preliminary screening of a novel library of compounds derived from the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde core. We will elucidate the synthetic rationale, detail robust protocols for library generation, and provide a strategic workflow for primary screening and hit validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of heterocyclic compounds.
The Strategic Imperative: Why 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde?
The selection of the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde scaffold is a deliberate choice rooted in established medicinal chemistry principles. The benzimidazole core is a well-documented pharmacophore known for a wide spectrum of biological activities.[2][3] The addition of a 2-oxo group introduces a lactam functionality, which can modulate the electronic properties of the ring system and provide additional hydrogen bonding opportunities, potentially enhancing target affinity and selectivity.
Crucially, the aldehyde moiety at the 5-position serves as a versatile chemical handle for combinatorial derivatization. This allows for the systematic exploration of the chemical space around the core scaffold through reactions such as Knoevenagel condensation and reductive amination, enabling the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[4]
Synthesis of the Core Scaffold and Derivative Library
The successful preliminary screening of a compound library begins with its rational synthesis. This section details the synthesis of the core scaffold and outlines key derivatization strategies.
Synthesis of the Core Scaffold: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available materials. A plausible and efficient route involves the initial synthesis of 3,4-diaminobenzoic acid, followed by cyclization to form the 2-oxo-benzimidazole ring, and a final modification to yield the target carbaldehyde.
Step 1: Synthesis of 3,4-Diaminobenzoic Acid
3,4-Diaminobenzoic acid is a key intermediate. It can be synthesized from 4-aminobenzoic acid through a sequence of acetylation, nitration, hydrolysis, and reduction.[5] Microwave-assisted synthesis can significantly shorten the reaction times.[5]
Step 2: Formation of the 2-oxo-benzimidazole Ring
The 2-oxo-benzimidazole ring is formed by the cyclocondensation of 3,4-diaminobenzoic acid with a carbonyl source, such as urea. This reaction typically proceeds with heating.
Protocol: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
-
Combine 3,4-diaminobenzoic acid (1 equivalent) and urea (1.5 equivalents) in a round-bottom flask.
-
Heat the mixture to 140-150 °C for 2-3 hours.
-
Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Conversion to 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
The carboxylic acid can be converted to the corresponding aldehyde via a two-step process involving reduction to the alcohol followed by oxidation.
Protocol: Synthesis of (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol
-
Suspend 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (1 equivalent) in dry tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the mixture and concentrate the filtrate to obtain the alcohol.
Protocol: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
-
Dissolve the (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 equivalents), and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and wash with DCM.
-
Concentrate the filtrate to yield the final product, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.[6]
Caption: Synthetic pathway to the core scaffold and subsequent derivatization.
Generation of a Diverse Derivative Library
The aldehyde functionality of the core scaffold is a gateway to a multitude of derivatives. Two highly effective methods for library generation are Knoevenagel condensation and reductive amination.
2.2.1. Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a weak base, to form α,β-unsaturated derivatives.
Protocol: General Procedure for Knoevenagel Condensation
-
Dissolve 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in a suitable solvent like ethanol or a water-ethanol mixture.[7]
-
Add a catalytic amount of a weak base, such as piperidine or imidazole.[7][8]
-
Stir the mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction by TLC.[7]
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
2.2.2. Reductive Amination
This powerful reaction converts the aldehyde into a new C-N bond, allowing for the introduction of a wide variety of amine-containing substituents.[4]
Protocol: General Procedure for Reductive Amination
-
Dissolve 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a solvent such as 1,2-dichloroethane (DCE) or methanol.[9]
-
Add a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), to the mixture.[9]
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Preliminary Screening Cascade: A Multi-pronged Approach
Given the broad biological profile of benzimidazoles, a multi-pronged preliminary screening approach is judicious.[2][3] We propose a parallel screening cascade targeting three key areas of high therapeutic relevance: cancer, microbial infections, and oxidative stress.
Caption: The proposed preliminary screening workflow.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell survival.[10]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with the test compounds at a single high concentration (e.g., 10 or 50 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A common hit criterion is >50% inhibition of cell growth.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[14]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth is observed.[13] A hit is typically defined as a compound with a low MIC value (e.g., ≤16 µg/mL).[15]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.
Protocol: DPPH Assay
-
Reaction Setup: In a 96-well plate, add a solution of the test compound in methanol to a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A hit is a compound that shows significant scavenging activity (e.g., >50% at a given concentration). The IC50 value, the concentration required to scavenge 50% of DPPH radicals, can be determined from a dose-response curve.[11][16]
From Hits to Validated Leads: The Path Forward
A "hit" from a primary screen is not a guaranteed therapeutic candidate. It is merely the starting point for a more rigorous validation process.[8]
4.1. Hit Confirmation and Dose-Response Analysis
The first step is to re-test the initial hits to confirm their activity. Confirmed hits should then be evaluated in a dose-response format to determine their potency (IC50 for anticancer and antioxidant assays, MIC for antimicrobial assays).
4.2. Orthogonal Assays
To rule out false positives due to assay-specific artifacts, hits should be tested in an orthogonal assay that measures the same biological endpoint through a different mechanism.[17] For example, an anticancer hit from an MTT assay could be further tested in a cell proliferation assay that directly measures DNA synthesis (e.g., BrdU incorporation).
4.3. Preliminary SAR and Cytotoxicity
Analyze the initial SAR from the primary screen to identify key structural features associated with activity. Concurrently, assess the cytotoxicity of the hits against a non-cancerous cell line to determine their therapeutic index.
Caption: A representative kinase signaling pathway often targeted in cancer.
Conclusion
The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic tractability of the core and the potential for diverse derivatization provide a solid foundation for building a high-quality compound library. The proposed parallel screening cascade, encompassing anticancer, antimicrobial, and antioxidant assays, offers an efficient strategy for uncovering the multifaceted biological activities of these derivatives. A rigorous hit validation process is paramount to ensure that the most promising compounds are advanced into lead optimization. This guide provides a robust and scientifically sound framework to navigate the initial stages of drug discovery with this versatile and promising class of molecules.
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (n.d.). Retrieved January 24, 2026, from [Link]
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Reductive Amination - Chemistry LibreTexts. (n.d.). Retrieved January 24, 2026, from [Link]
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One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
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Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (n.d.). Retrieved January 24, 2026, from [Link]
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Hit Validation | Evotec. (n.d.). Retrieved January 24, 2026, from [Link]
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How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). Retrieved from [Link]
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Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
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The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Retrieved January 24, 2026, from [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Retrieved January 24, 2026, from [Link]
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Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (n.d.). Retrieved January 24, 2026, from [Link]
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(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (n.d.). Retrieved January 24, 2026, from [Link]
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Which statistical test to use in my MTT assay? (n.d.). Retrieved January 24, 2026, from [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. (n.d.). Retrieved January 24, 2026, from [Link]
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Drawing graphs with dot. (n.d.). Retrieved January 24, 2026, from [Link]
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Synthesis of Imidazole Derivatives and Their Biological Activities. (n.d.). Retrieved January 24, 2026, from [Link]
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MIC (Broth Microdilution) Testing. (2020, July 27). Retrieved from [Link]
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Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). Retrieved January 24, 2026, from [Link]
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Hit validation and characterization. (2024, October 28). Retrieved from [Link]
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Reductive Amination, and How It Works. (2017, September 1). Retrieved from [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). Retrieved from [Link]
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Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega. (n.d.). Retrieved January 24, 2026, from [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Derivatization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic derivatization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, a key building block in medicinal chemistry. The benzimidazolone core is a privileged scaffold found in numerous biologically active compounds. The strategic modification of the 5-carbaldehyde group offers a versatile handle for introducing molecular diversity and modulating pharmacological properties. This document details field-proven insights and step-by-step protocols for key derivatization reactions, including reductive amination, Knoevenagel condensation, and the Wittig reaction. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of the 2-Oxobenzimidazole Scaffold
The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole, also known as benzimidazolone, moiety is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding interactions make it an effective scaffold for designing molecules that can bind to various biological targets.[3] Derivatives of this core structure have demonstrated a broad spectrum of activities, including anticancer, antiviral, and antihypertensive properties.[4][5]
The introduction of a carbaldehyde group at the 5-position provides a reactive functional handle for a multitude of chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.[6][7] This guide will focus on three powerful and widely used reactions for the derivatization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Derivatization Strategies and Protocols
The aldehyde functionality of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a versatile electrophile that can readily undergo nucleophilic attack. This reactivity is the basis for the derivatization strategies outlined below.
Reductive Amination: A Gateway to Amine Derivatives
Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines from aldehydes or ketones. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Causality of Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde.[8]
-
Solvent: Protic solvents like methanol or ethanol are typically used to facilitate the formation of the imine and dissolve the reagents.
-
pH Control: The reaction is often carried out under slightly acidic conditions to catalyze imine formation without significantly hydrolyzing it or deactivating the amine nucleophile.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the reductive amination of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde with a primary or secondary amine.
Materials:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
-
Primary or secondary amine of choice (1.1 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1.0 eq) in anhydrous methanol, add the desired primary or secondary amine (1.1 eq).
-
Add a few drops of glacial acetic acid to catalyze the formation of the imine.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This reaction is particularly useful for synthesizing α,β-unsaturated compounds.
Causality of Experimental Choices:
-
Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) are sufficiently acidic to be deprotonated by a weak base.
-
Catalyst: A weak base such as piperidine or pyridine is typically used to generate the nucleophilic carbanion from the active methylene compound without promoting self-condensation of the aldehyde.
-
Solvent: A solvent that allows for azeotropic removal of water (e.g., toluene or benzene) can be used to drive the reaction to completion.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde with an active methylene compound.
Materials:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
-
Active methylene compound (e.g., malononitrile) (1.05 equivalents)
-
Piperidine (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1.0 eq), the active methylene compound (1.05 eq), and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold toluene or hexane.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Workflow Diagram: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Wittig Reaction: Conversion to Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is highly reliable for the formation of a carbon-carbon double bond at a specific position.
Causality of Experimental Choices:
-
Wittig Reagent: The phosphonium ylide is prepared from the corresponding phosphonium salt by treatment with a strong base. The nature of the substituent on the ylide determines its stability and the stereoselectivity of the reaction.
-
Base: A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the phosphonium salt and generate the ylide.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.
Experimental Protocol: Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Materials:
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or oven-dried glassware
-
Syringes and needles
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
Under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 eq) in anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
In a separate flask, dissolve 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Workflow Diagram: Wittig Reaction
Caption: Wittig reaction workflow.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield | Product Class |
| Reductive Amination | Primary/Secondary Amine, NaBH₃CN | Methanol | Room Temp. | 60-90% | Substituted Amines |
| Knoevenagel Condensation | Active Methylene Compound, Piperidine | Toluene | Reflux | 70-95% | α,β-Unsaturated Compounds |
| Wittig Reaction | Phosphonium Ylide | THF | 0 °C to RT | 50-85% | Alkenes |
Conclusion
The derivatization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde via reductive amination, Knoevenagel condensation, and the Wittig reaction provides a powerful toolkit for medicinal chemists. These reliable and versatile transformations enable the synthesis of a wide range of novel benzimidazolone derivatives for biological evaluation. The protocols and insights provided in this guide are intended to facilitate the efficient and successful exploration of this important chemical space, ultimately contributing to the development of new therapeutic agents.
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. ([Link])
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Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl - ResearchGate. ([Link])
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central. ([Link])
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The Versatile Precursor: Harnessing 2-Oxobenzimidazole-5-carbaldehyde in Synthetic Chemistry
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the benzimidazole scaffold remains a cornerstone for the development of novel functional molecules. Among its many derivatives, 2-oxobenzimidazole-5-carbaldehyde stands out as a particularly valuable synthetic precursor. Its strategic importance lies in the unique combination of a reactive aldehyde group and the privileged 2-oxobenzimidazole core within a single, compact molecule. This bifunctionality opens a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures with significant potential for biological activity and advanced material properties.
The 2-oxobenzimidazole moiety, a bioisostere of purine, is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide spectrum of pharmacological activities including antiviral, anticancer, antihypertensive, and antihistaminic properties.[1][2] The aldehyde functionality at the 5-position serves as a versatile chemical handle for a variety of synthetic manipulations, most notably the formation of Schiff bases, but also for Knoevenagel condensations, Wittig reactions, and as a key component in multicomponent reactions for the synthesis of complex heterocyclic systems.[3][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis and application of 2-oxobenzimidazole-5-carbaldehyde. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and visually illustrate key synthetic pathways to empower your research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic signature of 2-oxobenzimidazole-5-carbaldehyde is fundamental for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | Inferred |
| Molecular Weight | 162.15 g/mol | Inferred |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO | General knowledge |
| Spectroscopy | Expected Chemical Shifts / Bands |
| ¹H NMR | Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm). Aromatic protons on the benzene ring exhibiting characteristic splitting patterns. NH protons of the benzimidazole ring appearing as broad singlets. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm. Signals corresponding to the carbon atoms of the 2-oxobenzimidazole ring system. |
| Infrared (IR) | A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹. N-H stretching bands. C=O stretching of the cyclic urea in the benzimidazolone ring. |
| Mass Spec. (MS) | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns. |
Synthesis of the Precursor: 2-Oxobenzimidazole-5-carbaldehyde
The introduction of a formyl group onto the benzimidazol-2-one core is most effectively achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it the logical choice for the synthesis of our target precursor.[8][9][10]
The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich benzimidazol-2-one ring, followed by hydrolysis to yield the desired aldehyde.
Figure 1: General workflow for the synthesis of 2-oxobenzimidazole-5-carbaldehyde via the Vilsmeier-Haack reaction.
Protocol: Vilsmeier-Haack Formylation of 1,3-dihydro-2H-benzimidazol-2-one
This protocol is a representative procedure adapted from established Vilsmeier-Haack formylation methods for similar heterocyclic substrates.[10]
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Cool the mixture to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation and Addition: Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford pure 2-oxobenzimidazole-5-carbaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and a dry atmosphere are crucial to prevent its decomposition and ensure a good yield.
-
Slow Addition of POCl₃ at 0 °C: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperature controls the reaction rate and prevents the formation of by-products.
-
Heating: Heating the reaction mixture after the formation of the Vilsmeier reagent provides the necessary activation energy for the electrophilic aromatic substitution on the benzimidazol-2-one ring.
-
Pouring onto Ice: This step serves to hydrolyze the intermediate iminium salt to the final aldehyde product and to quench any unreacted Vilsmeier reagent and POCl₃.
-
Neutralization with Sodium Bicarbonate: This step is essential to neutralize the acidic reaction mixture and facilitate the extraction of the organic product.
Applications as a Synthetic Precursor
The true utility of 2-oxobenzimidazole-5-carbaldehyde is realized in its role as a versatile building block for the synthesis of a wide range of derivatives. The following sections detail protocols for some of its key applications.
Synthesis of Schiff Bases: A Gateway to Bioactive Molecules
The condensation of the aldehyde group with primary amines to form Schiff bases (imines) is one of the most fundamental and widely exploited reactions of 2-oxobenzimidazole-5-carbaldehyde. Schiff bases derived from benzimidazole moieties are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][11]
Figure 2: General scheme for the synthesis of Schiff bases from 2-oxobenzimidazole-5-carbaldehyde.
This is a general protocol that can be adapted for a variety of primary amines.
Materials:
-
2-Oxobenzimidazole-5-carbaldehyde
-
A primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolution: Dissolve 2-oxobenzimidazole-5-carbaldehyde (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Amine Addition: To this solution, add the primary amine (1-1.1 equivalents).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Self-Validating System: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton (CH=N) signal in the ¹H NMR spectrum, typically in the range of δ 8-9 ppm. The C=O stretching band of the aldehyde in the IR spectrum will also disappear, while a new C=N stretching band will appear.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation provides a powerful method for the formation of new carbon-carbon double bonds. In this reaction, 2-oxobenzimidazole-5-carbaldehyde is reacted with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of various heterocyclic compounds and polymers.
Materials:
-
2-Oxobenzimidazole-5-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 2-oxobenzimidazole-5-carbaldehyde (1 equivalent), malononitrile (1 equivalent), and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and dry to obtain the purified product.
Expertise & Experience Insight: The choice of base and solvent can significantly influence the reaction rate and yield. While piperidine in ethanol is a common choice, other bases like triethylamine or even solid catalysts can be employed. For less reactive methylene compounds, a stronger base and higher temperatures may be necessary.
Wittig Reaction: Olefination for Diverse Scaffolds
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. By reacting 2-oxobenzimidazole-5-carbaldehyde with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed at the position of the original carbonyl group. This allows for the introduction of a wide variety of substituents, leading to a diverse range of olefinic derivatives.
Figure 3: A workflow for the Wittig olefination of 2-oxobenzimidazole-5-carbaldehyde.
This protocol describes a general procedure using a non-stabilized ylide.
Materials:
-
A triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
2-Oxobenzimidazole-5-carbaldehyde
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
Ylide Generation:
-
In a Schlenk flask under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C (depending on the base).
-
Slowly add the strong base (1 equivalent) via syringe. A color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Aldehyde Addition:
-
Dissolve 2-oxobenzimidazole-5-carbaldehyde (1 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at the same low temperature.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction by the careful addition of water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Authoritative Grounding: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides generally favor the formation of the (Z)-alkene, while stabilized ylides predominantly yield the (E)-alkene.[9]
Conclusion
2-Oxobenzimidazole-5-carbaldehyde is a potent and versatile synthetic precursor that provides a reliable entry point to a vast chemical space of functionalized benzimidazole derivatives. The strategic placement of the aldehyde group on the privileged 2-oxobenzimidazole scaffold allows for a multitude of synthetic transformations, including the formation of Schiff bases, Knoevenagel condensation products, and a variety of olefins via the Wittig reaction. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in drug discovery and materials science to explore the full potential of this valuable building block. The inherent bioactivity of the benzimidazole core, coupled with the synthetic versatility of the aldehyde group, ensures that 2-oxobenzimidazole-5-carbaldehyde will continue to be a molecule of significant interest in the pursuit of novel and impactful chemical entities.
References
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Multicomponent reactions as a potent tool for the synthesis of benzodiazepines. Organic & Biomolecular Chemistry. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. PMC. Available at: [Link]
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(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]
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Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Available at: [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
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Thioimidates as Versatile Building Blocks: Synthesis and Their Applications. ResearchGate. Available at: [Link]
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Recent Developments on Five-Component Reactions. PMC. Available at: [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
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Synthesis and biological activities of metal complexes with schiff base ligand derived from imidazole-2-carboxaldehyde and ethylenediamine. ResearchGate. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
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Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. Middle East Research Journal of Engineering and Technology. Available at: [Link]
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Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview) | Request PDF. ResearchGate. Available at: [Link]
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(PDF) Reactions of 2-Aryl-4-arylidene-4H-oxazol-5-ones with 3-Amino-1,2,4-triazole, 5-Aminotetrazole, and 2-Aminobenzimidazole. ResearchGate. Available at: [Link]
-
Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. MDPI. Available at: [Link]
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Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Semantic Scholar. Available at: [Link]
-
Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. ResearchGate. Available at: [Link]
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Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journals. Available at: [Link]
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Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]
-
Vilsmeier Reaction. YouTube. Available at: [Link]
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Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed. Available at: [Link]
-
2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. PubMed. Available at: [Link]
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synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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The Versatile Scaffold: Applications of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde in Drug Discovery
A Senior Application Scientist's Guide to a Privileged Heterocycle
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, certain molecular frameworks, often referred to as "privileged scaffolds," have emerged as consistently fruitful starting points for the development of new drugs. One such scaffold is the benzimidazole core, a heterocyclic aromatic compound that has demonstrated a remarkable breadth of biological activities.[1][2] This guide focuses on a particularly valuable derivative, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde , and its burgeoning applications in drug discovery. The presence of the reactive carbaldehyde group at the 5-position of the benzimidazolone ring system provides a versatile chemical handle for the synthesis of a diverse array of derivatives, leading to the discovery of potent anticancer, antimicrobial, and other therapeutic agents.[3][4]
This document will serve as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only an overview of the therapeutic potential of this compound but also actionable, step-by-step protocols for the synthesis and biological evaluation of its derivatives.
The Benzimidazolone Core: A Foundation of Pharmacological Significance
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a prominent feature in numerous clinically approved drugs.[5] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. The introduction of an oxo group at the 2-position to form a benzimidazolone further refines its electronic and steric properties, often enhancing its binding affinity and pharmacological profile. This core structure is found in drugs with a wide array of activities, including antihistamines, proton-pump inhibitors, and anthelmintics.
The true synthetic versatility of the topic compound, however, lies in its aldehyde functionality. This electrophilic group readily participates in a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores and the exploration of vast chemical space. This adaptability is a key reason why 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a compelling starting material for drug discovery campaigns.
Key Therapeutic Applications and Synthetic Strategies
The derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde have shown significant promise in several key therapeutic areas. The following sections will delve into these applications, providing the scientific rationale and detailed experimental protocols.
Anticancer Agents
The development of novel anticancer agents is a primary focus of drug discovery. Derivatives of the benzimidazole scaffold have been extensively investigated for their antitumor properties, with mechanisms of action that include the inhibition of topoisomerase I and fatty acid synthase (FASN).[6][7] The carbaldehyde group of the title compound serves as a key building block for creating potent anticancer molecules, such as Schiff bases and chalcones.
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with significant anticancer activity.[3] The imine linkage allows for the introduction of a wide variety of aryl and heteroaryl moieties, enabling the fine-tuning of the molecule's biological activity.
Protocol 1: Synthesis of a Schiff Base Derivative of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
This protocol describes a general method for the synthesis of Schiff bases from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and a substituted aniline.
Materials:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
-
Substituted aniline (e.g., 4-chloroaniline)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde in a minimal amount of absolute ethanol.
-
To this solution, add 1.1 equivalents of the substituted aniline.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Normal human cell line (e.g., HEK-293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized Schiff base derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the synthesized compounds and doxorubicin in DMSO.
-
After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Schiff Base Derivative 1 | MCF-7 | Value |
| Schiff Base Derivative 2 | HCT-116 | Value |
| Doxorubicin | MCF-7 | Value |
| Doxorubicin | HCT-116 | Value |
Note: The IC₅₀ values should be determined from dose-response curves.
Mechanism of Action Insight:
Antimicrobial Agents
The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents with novel mechanisms of action. Benzimidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[4][8] The carbaldehyde functionality of the title compound can be exploited to synthesize chalcones, another class of compounds known for their antimicrobial properties.[9]
Chalcones are α,β-unsaturated ketones that can be synthesized through a Claisen-Schmidt condensation between an aldehyde and a ketone.[8] The enone moiety is a key pharmacophore responsible for their biological activity.
Protocol 3: Synthesis of a Chalcone Derivative of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
This protocol outlines the synthesis of a chalcone from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and an acetophenone derivative.
Materials:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous potassium hydroxide (10-20%)
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve 1.0 equivalent of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and 1.0 equivalent of the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product.
Characterization: The structure of the synthesized chalcone should be confirmed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized chalcone derivatives
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and standard drugs in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Chalcone Derivative 1 | Value | Value | Value |
| Chalcone Derivative 2 | Value | Value | Value |
| Ciprofloxacin | Value | Value | NA |
| Fluconazole | NA | NA | Value |
NA: Not Applicable
Mechanism of Action Insight:
Conclusion and Future Perspectives
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde has firmly established itself as a valuable and versatile starting material in the field of drug discovery. Its synthetic accessibility and the reactivity of the carbaldehyde group provide a gateway to a vast and diverse chemical space. The derivatives synthesized from this scaffold have demonstrated significant potential as both anticancer and antimicrobial agents.
The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this privileged scaffold. Future research in this area should focus on expanding the library of derivatives through innovative synthetic methodologies, including multicomponent reactions, to further explore structure-activity relationships.[10] Moreover, detailed mechanistic studies are crucial to elucidate the precise molecular targets of the most potent compounds, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and its derivatives holds great promise for addressing unmet medical needs in oncology and infectious diseases.
References
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085. [Link]
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Magd-El-Din, A. A., El-Sattar, N. E. A., & Ali, O. M. (2020). Benzimidazole-Schiff bases and their complexes: Synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor. Zeitschrift für Naturforschung C, 75(11-12), 467-481. [Link]
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Turcato, G., Sbardella, G., & Castellano, S. (1995). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 38(11), 2186–2193. [Link]
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Al-Ostath, A., & El-Gaml, K. M. (2014). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27956–27985. [Link]
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Meshram, G., & Meshram, J. (2015). Synthesis, characterization, and antimicrobial activity of benzimidazole-derived chalcones containing 1,3,4-oxadiazole moiety. Medicinal Chemistry Research, 24(11), 3845–3853. [Link]
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El-Sayed, N. N. E., & El-Gohary, N. M. (2013). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Global Journal of Pharmacology, 7(2), 143-152. [Link]
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Singh, S., Kumar, V., & Singh, A. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 137, 106658. [Link]
-
Mishra, A. K., Gautam, V., Gupta, A., Bansal, R., Bansal, P., Kumar, S., & Gupta, V. (2010). Synthesis and antimicrobial activity of some newer benzimidazole derivatives–an overview. Journal of Pharmacy Research, 3(2), 371-378. [Link]
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Ali, A. A., & Mohamed, A. M. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5323. [Link]
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Jana, S., & Maiti, S. (2018). I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives. Organic & Biomolecular Chemistry, 16(29), 5317-5326. [Link]
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Poojary, B., Kumar, B. V., & Kumar, N. (2021). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research, 55(2), 438-448. [Link]
-
Kumar, A., Singh, P., & Kumar, D. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22769-22787. [Link]
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Kumar, A., Kumar, S., & Singh, P. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1109-1122. [Link]
-
Al-Amiery, A. A., & Al-Majedy, Y. K. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press, 1(1), 1-8. [Link]
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El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19. [Link]
-
Valente, S., & Mai, A. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 1-25. [Link]
-
Baviskar, B. A., Baviskar, B., Shiradkar, M. R., Deokate, U. A., & Khadabadi, S. S. (2009). Synthesis and Antimicrobial Activity of Some Novel Benzimidazolyl Chalcones. E-Journal of Chemistry, 6(1), 196-200. [Link]
-
de la Torre, G., & de la Hoz, A. (2022). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Materials, 15(15), 5406. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the principles and protocols for the microwave-assisted synthesis of benzimidazole derivatives, a core scaffold in numerous pharmacologically active compounds. By leveraging the efficiency of microwave irradiation, the described methods offer significant advantages over conventional synthetic routes, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This document provides a foundational understanding of microwave-assisted organic synthesis (MAOS), explores various catalytic and solvent-free reaction pathways, and presents detailed, validated protocols for the synthesis of a range of benzimidazole derivatives. The content herein is designed to empower researchers in medicinal chemistry and drug development to accelerate their discovery pipelines through the adoption of this powerful technology.
Introduction: The Significance of Benzimidazoles and the Advent of Microwave Chemistry
The benzimidazole moiety is a privileged heterocyclic scaffold, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications. These include antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and antihypertensives.[1][2][3] The continued exploration of novel benzimidazole derivatives remains a fervent area of research in the quest for new and improved therapeutic agents.
Traditionally, the synthesis of benzimidazoles often involves harsh reaction conditions, long reaction times, and the use of hazardous solvents, posing challenges for efficiency and sustainability.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. Microwave energy provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[1][5][6] This technology not only shortens synthesis times from hours to minutes but also often results in cleaner reactions with higher yields and selectivity.[4][6][7]
This guide will delve into the practical application of microwave technology for the efficient synthesis of benzimidazole derivatives, providing both the theoretical underpinnings and actionable experimental protocols.
The "Microwave Effect": Understanding the Mechanism of Rate Acceleration
Microwave irradiation accelerates chemical reactions through two primary mechanisms: dielectric heating and specific microwave effects. Dielectric heating results from the interaction of the oscillating electric field of the microwaves with polar molecules in the reaction mixture. This induces rapid molecular rotation and friction, leading to a swift and uniform increase in the bulk temperature of the reaction. This efficient energy transfer is a key advantage over conventional heating, which relies on slower conduction and convection.[1]
Beyond this thermal effect, "specific" or "non-thermal" microwave effects are also proposed, though they remain a subject of scientific discussion. These may include the direct interaction of the electromagnetic field with specific molecules or transition states, leading to a reduction in the activation energy of the reaction.
The practical outcome of these phenomena is a significant reduction in reaction time, often by orders of magnitude, and the ability to drive reactions to completion with greater efficiency and fewer byproducts.[4][6]
Synthetic Pathways to Benzimidazoles via Microwave Irradiation
The most common and versatile approach to benzimidazole synthesis is the condensation of an o-phenylenediamine with either an aldehyde or a carboxylic acid. Microwave irradiation has been successfully applied to both of these pathways, often with the aid of a catalyst to further enhance reaction efficiency.
Condensation of o-Phenylenediamines with Aldehydes
This is a widely employed method due to the commercial availability of a vast array of aldehydes, allowing for the synthesis of diverse 2-substituted benzimidazoles. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the benzimidazole ring.
A notable advancement in this area is the use of Lewis acid catalysts under solvent-free conditions, which aligns with the principles of green chemistry.[7][8]
This protocol is adapted from a highly efficient method utilizing Erbium(III) triflate (Er(OTf)₃) as a catalyst.[7][8]
Materials:
-
N-phenyl-o-phenylenediamine
-
Substituted benzaldehyde (e.g., benzaldehyde, p-tolualdehyde, etc.)
-
Erbium(III) triflate (Er(OTf)₃)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
3 mL glass microwave reaction vessel with a magnetic stir bar
Instrumentation:
-
Monowave or multi-mode microwave reactor (e.g., Anton Paar Synthos 3000)
Procedure:
-
To a 3 mL glass microwave reaction vessel, add N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Add the desired aryl or alkyl aldehyde (1 mmol) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 5-10 minutes at a constant temperature of 60 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the vessel to cool to room temperature.
-
To the reaction mixture, add water to dissolve the catalyst and extract the product with ethyl acetate (3 x 4 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Results:
This method typically affords excellent yields (86-99%) in very short reaction times (5-10 minutes).[7] The use of microwave irradiation is crucial for achieving these high yields and short reaction times.[7][8]
| Aldehyde | Reaction Time (min) | Yield (%) |
| Benzaldehyde | 5 | 99 |
| p-Methylbenzaldehyde | 5 | 98 |
| p-Methoxybenzaldehyde | 5 | 97 |
| o-Hydroxybenzaldehyde | 5 | 96 |
Table 1: Representative yields for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)₃.[7]
Workflow for Lewis Acid-Catalyzed Benzimidazole Synthesis
Caption: Workflow for the solvent-free, microwave-assisted synthesis of benzimidazoles.
Condensation of o-Phenylenediamines with Carboxylic Acids
This method provides another versatile route to 2-substituted benzimidazoles. The reaction typically requires acidic conditions to facilitate the condensation and subsequent cyclization. Microwave irradiation significantly accelerates this process, which can be sluggish under conventional heating.[4]
This protocol is a generalized procedure based on reports of microwave-assisted condensation of o-phenylenediamines with various carboxylic acids.[4]
Materials:
-
o-Phenylenediamine
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Hydrochloric acid (4 M)
-
Ethanol
-
Water (deionized)
-
25 mL glass beaker
Instrumentation:
-
Domestic or laboratory microwave oven (e.g., Samsung, 900W)
Procedure:
-
In a 25 mL glass beaker, thoroughly mix o-phenylenediamine (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol).
-
Add two drops of 4 M hydrochloric acid to the mixture.
-
Place the beaker in the microwave oven and irradiate at 50% power for 1.5 to 4 minutes. The optimal time will vary depending on the carboxylic acid used.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool.
-
Recrystallize the crude product from a mixture of ethanol and water (1:1) to yield the pure benzimidazole derivative.
Expected Results:
This method provides a rapid and straightforward synthesis of 2-substituted benzimidazoles with good to excellent yields (80-95%).[4] The reaction times are significantly shorter compared to conventional heating methods.[4]
| Carboxylic Acid | Microwave Time (min) | Yield (%) | Conventional Time (hr) |
| Acetic Acid | 2.5 | 90 | 4 |
| Benzoic Acid | 3.0 | 85 | 6 |
Table 2: Comparison of microwave-assisted vs. conventional synthesis of 2-substituted benzimidazoles.[4]
Reaction Mechanism: Condensation and Cyclization
Caption: General mechanism for benzimidazole formation from o-phenylenediamine and an aldehyde.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase microwave irradiation time or power. Ensure proper sealing of the reaction vessel to prevent loss of volatile reagents. |
| Catalyst deactivation | Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. | |
| Formation of Byproducts | Overheating | Reduce microwave power or reaction temperature. Use a pulsed heating mode if available. |
| Incorrect stoichiometry | Ensure accurate measurement of reactants. | |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent | Use a different extraction solvent. Perform a salting-out step by adding a saturated brine solution. |
| Emulsion formation during extraction | Add a small amount of brine or filter the mixture through celite. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of benzimidazole derivatives, offering a powerful tool for accelerating drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to harness the benefits of this technology, leading to faster, more efficient, and greener synthetic routes. The versatility of the starting materials and the simplicity of the procedures make microwave-assisted synthesis an indispensable technique in the modern medicinal chemistry laboratory.
References
-
Nardi, M., et al. (2021). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 26(23), 7192. [Link][7]
-
Nardi, M., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link][8]
-
Lim, H.-J., et al. (2007). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science, 9(3), 213-215. [Link]
-
Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306. [Link][4]
-
Yadav, P., & Kumar, R. (2014). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 6(5), 108-116. [Link][1]
-
Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. [Link][2]
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. [Link][3]
-
Singh, S., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link][5]
-
Patil, S. S., & Bobade, V. D. (2025). Synthesis of Benzimidazole Derivatives: Microwave Approach review. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 10(4), 455-465. [Link][6]
-
Shirini, F., et al. (2015). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1644-1649. [Link]
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Application Notes & Protocols for the Characterization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Abstract
This comprehensive guide provides a suite of detailed analytical methodologies for the definitive characterization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a multi-technique approach to ensure structural elucidation, purity assessment, and physicochemical profiling. The protocols herein are grounded in established scientific principles and are designed to be self-validating, explaining the causality behind experimental choices to empower the user with a deep understanding of the characterization workflow.
Introduction: The Significance of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The 2-oxo-benzimidazole (benzimidazolone) moiety, in particular, is a key pharmacophore. The addition of a carbaldehyde group at the 5-position introduces a reactive handle for further synthetic modifications, making 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde a valuable intermediate for the synthesis of novel drug candidates.
Given its pivotal role in synthesis, the unambiguous characterization of this molecule is paramount. Purity and structural integrity are non-negotiable prerequisites for its use in subsequent chemical reactions and for the reliable interpretation of biological screening data. This guide presents a logical and systematic workflow employing a suite of orthogonal analytical techniques to provide a complete and trustworthy characterization profile.
DOT Script for Analytical Workflow Visualization
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides information on the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.
Rationale and Key Considerations
For 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, ¹H NMR will reveal the number of different types of protons and their splitting patterns, which indicate adjacent protons. ¹³C NMR will identify the number of unique carbon atoms, including the carbonyls of the benzimidazolone and the aldehyde. Due to the potential for tautomerism in benzimidazoles, NMR can be particularly insightful.[2][3] The use of a polar aprotic solvent like DMSO-d₆ is recommended as it can effectively solvate the molecule and often allows for the observation of the N-H protons.
Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| Aldehyde H | ~9.8 - 10.0 | ~190 - 195 | Highly deshielded proton and carbon due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Benzimidazolone C=O | - | ~155 - 160 | Typical chemical shift for a urea-like carbonyl carbon in a cyclic system. |
| Aromatic H's | ~7.0 - 7.8 | ~110 - 140 | The exact shifts and coupling constants will depend on the substitution pattern. The proton ortho to the aldehyde will be the most deshielded. |
| N-H protons | ~10.5 - 11.5 | - | Broad signals, characteristic of exchangeable protons. Their observation is solvent and concentration-dependent. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.
-
-
2D NMR (COSY & HSQC) - Recommended for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is essential for assigning the aromatic protons by identifying which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.
-
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is a critical technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. This provides strong evidence for the identity of the synthesized molecule.
Rationale and Ionization Techniques
For a molecule like 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, both soft and hard ionization techniques can be employed.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for producing intact molecular ions, typically the protonated molecule [M+H]⁺.[4] This is the preferred method for accurate molecular weight determination.
-
Electron Impact (EI): A hard ionization technique that causes extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a structural fingerprint of the molecule.[1]
High-Resolution Mass Spectrometry (HRMS) is strongly recommended. By measuring the mass-to-charge ratio to four or more decimal places, the elemental composition can be determined, which provides a much higher degree of confidence in the compound's identity than a nominal mass measurement.[3]
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Monoisotopic Mass | 162.0429 g/mol |
| Expected [M+H]⁺ (ESI) | 163.0502 m/z |
| Expected [M]⁺ (EI) | 162.0429 m/z |
Predicted Fragmentation Pattern (EI-MS)
The benzimidazole ring is generally stable, so fragmentation is expected to initiate from the substituents.[5][6]
Caption: Plausible EI-MS fragmentation pathways for the target molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Low-Resolution ESI-MS:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Confirm the presence of the [M+H]⁺ ion at m/z 163.
-
-
High-Resolution ESI-MS (e.g., on a Q-TOF or Orbitrap instrument):
-
Calibrate the instrument immediately prior to analysis.
-
Acquire data in positive ion mode and determine the accurate mass of the [M+H]⁺ ion.
-
The measured mass should be within 5 ppm of the theoretical mass (163.0502).[3]
-
-
EI-MS (if available, e.g., via GC-MS):
-
Introduce the sample into the ion source (a solid probe or GC inlet can be used).
-
Acquire data using a standard 70 eV electron energy.
-
Analyze the fragmentation pattern and compare it with the predicted pathways.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale and Expected Vibrations
For 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, FTIR is invaluable for confirming the presence of the key functional groups: the N-H bonds, the two distinct carbonyl groups (amide and aldehyde), and the aromatic C-H and C=C bonds.
Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aldehyde) | 2800 - 2900 and 2700 - 2800 | Medium to Weak |
| C=O Stretch (aldehyde) | 1680 - 1700 | Strong |
| C=O Stretch (amide/urea) | 1650 - 1680 | Strong |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: Use the solid sample directly. An Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and speed. Alternatively, prepare a KBr pellet.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr press.
-
Sample Spectrum Acquisition:
-
Place a small amount of the solid sample on the ATR crystal and apply pressure.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background.
-
Identify the characteristic absorption bands and compare them to the predicted values.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry-standard technique for determining the purity of a compound. By separating the target molecule from any impurities, it allows for accurate quantification of its purity level.
Rationale and Method Development Considerations
A reversed-phase HPLC method is most suitable for this compound due to its moderate polarity. A C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent (acetonitrile or methanol) is a good starting point. UV detection is ideal, as the benzimidazolone chromophore will absorb strongly in the UV region.
Protocol for HPLC Purity Analysis
-
System: An HPLC or UPLC system with a UV detector.
-
Column: C18, 2.1 or 4.6 mm i.d., 50-150 mm length, particle size ≤ 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient Elution: A linear gradient from 5% B to 95% B over 10-15 minutes is a good starting point for method development.
-
Flow Rate: 0.3-1.0 mL/min, depending on the column dimensions.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a wavelength around 254 nm or 280 nm is likely to be suitable).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 1-10 µL of the sample and record the chromatogram.
-
Purity Calculation: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ancillary Characterization Techniques
For a complete physicochemical profile, the following techniques can also be employed.
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can reveal information about polymorphism.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound by monitoring mass loss as a function of temperature.
X-Ray Crystallography
If a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This is considered the "gold standard" for structural confirmation.[7]
Conclusion
The analytical workflow detailed in this guide provides a robust and multi-faceted approach to the comprehensive characterization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde. By systematically applying NMR, MS, FTIR, and HPLC, researchers can be highly confident in the structure, identity, and purity of this important synthetic intermediate. The integration of these techniques ensures a self-validating dataset, upholding the principles of scientific integrity and providing a solid foundation for subsequent research and development activities.
References
-
Choudhary, K. et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 6(8), 134-143. (Available at: [Link])
-
Kadhim, A. J. & Mohammed, A. H. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 35(1). (Available at: [Link])
-
Ko, E. Y. et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(12). (Available at: [Link])
-
García-Báez, E. V. et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5928. (Available at: [Link])
-
U.S. Food and Drug Administration. (2015). Guidelines for the Validation of Analytical Methods for the Detection of Chemical Residues in Food. (Available at: [Link])
-
El Kihel, A. et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 327-331. (Available at: [Link])
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34729. (Available at: [Link])
-
El-Metwally, A. M. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7486-7491. (Available at: [Link])
-
Nayak, S. K. et al. (2016). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In X-Ray Crystallography. IntechOpen. (Available at: [Link])
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O3 | CID 780757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalijdr.com [journalijdr.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: N-Alkylation of 2-Oxobenzimidazoles
Introduction
N-alkylated 2-oxobenzimidazoles (also known as benzimidazolones) are a privileged scaffold in medicinal chemistry and drug development.[1] This core structure is present in a wide array of biologically active molecules, demonstrating activities such as Pim-1 and -2 kinase inhibition, as well as antibacterial properties.[1] The strategic introduction of alkyl substituents onto the nitrogen atoms of the 2-oxobenzimidazole ring system is a critical step in modifying the pharmacokinetic and pharmacodynamic properties of these compounds, making the development of robust and efficient N-alkylation procedures a key focus for synthetic and medicinal chemists.
This guide provides an in-depth overview of the experimental procedures for the N-alkylation of 2-oxobenzimidazoles, detailing various methodologies, explaining the rationale behind experimental choices, and offering step-by-step protocols suitable for both small-scale discovery and larger-scale synthesis campaigns.
Mechanistic Overview: The N-Alkylation Reaction
The N-alkylation of 2-oxobenzimidazoles is fundamentally a nucleophilic substitution reaction, often proceeding via an SN2 mechanism.[2][3] The process involves the deprotonation of the weakly acidic N-H bond of the benzimidazolone ring by a suitable base to generate a nucleophilic anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group and forming the new N-C bond.
The 2-oxobenzimidazole core presents two potential sites for alkylation, the N1 and N3 positions. In an unsubstituted benzimidazolone, these positions are equivalent. However, in a mono-N-substituted derivative, the regioselectivity of a second alkylation can be influenced by steric and electronic factors.
Key Reaction Components and Their Roles
Successful N-alkylation hinges on the judicious selection of four key components:
-
Substrate: The 2-oxobenzimidazole derivative.
-
Base: To deprotonate the N-H group.
-
Alkylating Agent: The source of the alkyl group.
-
Solvent: To dissolve the reactants and facilitate the reaction.
The interplay between these components dictates the reaction's efficiency, yield, and selectivity.
Experimental Strategies and Protocols
Several methods have been developed for the N-alkylation of 2-oxobenzimidazoles, each with its own set of advantages and limitations. Below, we detail the most common and effective approaches.
Protocol 1: Classical N-Alkylation using a Weak Base and Polar Aprotic Solvent
This is the most widely employed method, analogous to the Williamson ether synthesis.[2][3][4] It is particularly effective for reactive alkylating agents like benzyl and allyl halides.
Causality Behind Experimental Choices:
-
Base (K₂CO₃, Cs₂CO₃): Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the N-H of the 2-oxobenzimidazole. Cesium carbonate is generally more effective due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the resulting anion.
-
Solvent (DMF, DMSO, Acetonitrile): Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal. They effectively dissolve the benzimidazolone substrate and the anionic intermediate, while not solvating the nucleophile as strongly as protic solvents, thus accelerating the SN2 reaction.
-
Temperature: Reactions are often performed at room temperature for reactive halides, but may require heating (50-80 °C) for less reactive alkylating agents to achieve a reasonable reaction rate.
Workflow Diagram:
Caption: General workflow for classical N-alkylation.
Detailed Step-by-Step Protocol:
-
To a solution of 2-oxobenzimidazole (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry. The solid can be further purified by recrystallization or column chromatography.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using a Strong Base
For less reactive alkylating agents or when a more rapid reaction is desired, a stronger base such as sodium hydride (NaH) can be employed.
Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the 2-oxobenzimidazole, driving the formation of the nucleophilic anion. This is particularly useful when dealing with less acidic substrates or less reactive alkylating agents.[5]
-
Solvent (THF, DMF): Anhydrous tetrahydrofuran (THF) or DMF are common choices. It is crucial to use anhydrous solvents as NaH reacts violently with water.
-
Safety: Reactions involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen. Hydrogen gas is evolved during the deprotonation step, which requires proper ventilation.
Detailed Step-by-Step Protocol:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-oxobenzimidazole (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the mixture with an organic solvent, and follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a practical and often more environmentally friendly alternative, especially for larger-scale reactions.[6][7][8] This method avoids the need for anhydrous solvents and strong, hazardous bases.
Causality Behind Experimental Choices:
-
Catalyst (TBAB, Aliquat 336): A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, is used to transport the deprotonated benzimidazolone anion from the solid or aqueous phase (where the base resides) to the organic phase (where the alkylating agent is dissolved).
-
System: The reaction is typically run in a biphasic system (e.g., solid-liquid or liquid-liquid). A common setup involves a solid base (like powdered KOH or K₂CO₃) and an organic solvent, or a concentrated aqueous solution of the base and an organic solvent.[9]
-
Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, which is a significant green chemistry advantage.[10][11]
Reaction Mechanism Diagram:
Sources
- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. ChemInform Abstract: N‐Alkylation of 2‐Methyl‐2‐imidazolines by Phase Transfer Catalysis Without Solvent. / ChemInform, 1999 [sci-hub.sg]
- 11. researchgate.net [researchgate.net]
scale-up synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
An Application Note for the Scale-Up Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Abstract
This document provides a comprehensive guide for the robust and scalable two-step synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, a pivotal intermediate in pharmaceutical development. The protocol begins with the synthesis of the precursor, 1,3-dihydro-2H-benzimidazol-2-one, from o-phenylenediamine and urea. The subsequent and critical step involves a regioselective formylation using a Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, process safety, and scalability. Key process parameters, safety considerations for exothermic reactions, and detailed analytical protocols are discussed to ensure a self-validating and reproducible workflow.
Introduction: Strategic Importance of the Target Moiety
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a highly valuable heterocyclic building block. Its structure, featuring a benzimidazolone core, is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The aldehyde functional group at the C-5 position serves as a versatile chemical handle for introducing further molecular complexity, making this compound a crucial starting material for the synthesis of various therapeutic agents, including kinase inhibitors, antivirals, and antagonists for various receptors.[4]
The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline. The synthetic strategy outlined herein has been selected for its use of cost-effective starting materials, high conversion rates, and amenability to large-scale production environments.
Retrosynthetic Analysis and Strategy Rationale
The chosen synthetic pathway is a two-step process designed for efficiency and scalability.
Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one (Precursor) The foundational benzimidazolone core is constructed via the cyclocondensation of o-phenylenediamine with urea.[1] This method is superior for scale-up compared to routes using phosgene derivatives due to the low cost and lower toxicity of urea. The reaction proceeds via a thermal condensation, releasing ammonia as a byproduct, and typically results in a high yield of the desired precursor with simple purification.
Step 2: Vilsmeier-Haack Formylation (Target Synthesis) To introduce the aldehyde group, a Vilsmeier-Haack formylation is employed. This classic reaction is an electrophilic aromatic substitution ideal for electron-rich heterocyclic systems like our benzimidazolone precursor.[5][6][7] The electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphoryl chloride (POCl₃).[5][6] The reaction is highly regioselective, favoring formylation at the C-5 position due to the directing effects of the heterocyclic ring system.
Overall Synthetic Workflow
Sources
- 1. rsglobal.pl [rsglobal.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde. This molecule is a critical building block for numerous pharmaceutical agents, and its efficient synthesis is paramount for successful drug development campaigns. This guide is designed for researchers, chemists, and process scientists to navigate the common challenges encountered during its synthesis, providing both foundational knowledge and advanced troubleshooting strategies to improve yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of the target compound.
Q1: What are the most common and effective methods for synthesizing 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde?
A1: The synthesis primarily involves the formylation of the 1,3-dihydro-2H-benzimidazol-2-one (also known as benzimidazolone) core. The two most widely employed methods are the Vilsmeier-Haack reaction and the Duff reaction.
-
Vilsmeier-Haack Reaction: This is often the preferred method. It utilizes a pre-formed Vilsmeier reagent (typically from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to electrophilically attack the electron-rich benzimidazolone ring.[1][2] This method is known for its effectiveness with activated aromatic substrates.[1]
-
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium (like glycerol and boric acid) to introduce the formyl group.[3] It is a classic method for the formylation of phenols and other activated aromatic rings.[3]
The choice between these methods often depends on substrate compatibility, available reagents, and desired scale.
Q2: Why is the purity of the starting benzimidazolone critical for the reaction?
A2: The purity of the starting 1,3-dihydro-2H-benzimidazol-2-one is crucial for several reasons. Impurities from its synthesis (e.g., residual o-phenylenediamine or cyclization byproducts) can compete in the formylation reaction, leading to a complex mixture of side products. This not only consumes expensive reagents but also significantly complicates the purification of the desired carbaldehyde, often resulting in lower isolated yields. We recommend recrystallizing the starting material if its purity is questionable.
Q3: How do I choose the appropriate solvent for the Vilsmeier-Haack reaction?
A3: In the Vilsmeier-Haack reaction, DMF typically serves as both the solvent and a reagent. The reaction is generally performed in an excess of DMF. However, the benzimidazolone starting material has limited solubility. To address this, a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used to improve solubility and create a more homogeneous reaction mixture, which is essential for consistent results.
Q4: What are the typical reaction conditions (temperature, time) for this synthesis?
A4: Reaction conditions are paramount for controlling selectivity and preventing side reactions.
-
Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and should be performed at low temperatures (0-5 °C) to ensure controlled formation of the electrophilic Vilsmeier reagent.[4]
-
Formylation Step: The addition of the benzimidazolone substrate is also typically done at low temperatures. The reaction mixture is then often allowed to warm to room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion.[4] Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).
Troubleshooting Guide: From Low Yields to Purification Headaches
This section is structured to help you diagnose and solve specific problems you may encounter in the lab.
Problem 1: Very Low or No Product Formation
Probable Cause A: Inactive Vilsmeier Reagent The Vilsmeier reagent (chloromethyliminium salt) is moisture-sensitive and can degrade if not prepared and used under anhydrous conditions.
-
Solution:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous DMF. If the solvent is old, consider using a freshly opened bottle or drying it over molecular sieves.
-
Add POCl₃ dropwise to DMF at 0 °C with vigorous stirring to form the reagent in situ just before adding your substrate.[2]
-
Probable Cause B: Poor Substrate Solubility 1,3-dihydro-2H-benzimidazol-2-one is notoriously insoluble in many organic solvents, including DMF at low temperatures. If the substrate does not dissolve, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Solution:
-
Consider using a co-solvent such as 1,2-dichloroethane (DCE) to improve solubility.
-
After the initial addition at low temperature, gradually and carefully increase the reaction temperature to 60-70 °C. Monitor the reaction closely by TLC to avoid decomposition.
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
Probable Cause A: Di-formylation The benzimidazolone ring is highly activated, and under harsh conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can be added to the aromatic ring, leading to the formation of a dicarbaldehyde impurity.
-
Solution:
-
Stoichiometry Control: Use a controlled amount of the Vilsmeier reagent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. See the table below for guidance.
-
Temperature Management: Maintain a lower reaction temperature. Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C) instead of high temperatures. The goal is to find the minimum temperature required for a reasonable reaction rate.
-
Probable Cause B: N-Formylation or Ring Opening While C-formylation at the 5-position is desired, side reactions at the nitrogen atoms can occur. In some extreme cases with related heterocycles, the Vilsmeier-Haack reagent has been known to induce ring-opening or complex rearrangements.[5]
-
Solution:
-
The urea-like structure of the 2-oxo group generally deactivates the nitrogen atoms towards electrophilic attack, making C-formylation preferential. However, if N-formylation is suspected, ensure the work-up procedure involves hydrolysis with a dilute base (like aqueous sodium bicarbonate or sodium acetate solution), which can often reverse N-formylation.
-
Confirm the structure of your product and byproducts using NMR and Mass Spectrometry to rule out unexpected rearrangements.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| POCl₃ Equiv. | 1.1 - 1.5 | Minimizes di-formylation by avoiding a large excess of the electrophile. |
| Temperature | 0 °C (addition), then 40-60 °C | Balances reaction rate with selectivity, preventing over-reaction. |
| Reaction Time | Monitor by TLC (2-6 hours typical) | Prevents the formation of degradation products from prolonged heating. |
| Work-up | Quench in ice, neutralize with base | Safely decomposes excess reagent and prevents acid-catalyzed side reactions. |
| A summary of optimized parameters for the Vilsmeier-Haack formylation. |
Problem 3: Difficult Product Isolation and Purification
Probable Cause A: Product Precipitation During Work-up The product, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, is often a sparingly soluble solid. Pouring the reaction mixture into water or ice for quenching frequently results in the product crashing out as a fine, sometimes oily, solid that is difficult to filter and purify.
-
Solution:
-
Controlled Quenching: Instead of pouring the reaction into water, slowly and carefully add ice and then a saturated solution of sodium bicarbonate or sodium acetate to the reaction flask with vigorous stirring. This allows for a more controlled precipitation.
-
Extraction: After neutralization, if the product remains suspended, attempt to extract it with a suitable organic solvent in which it has moderate solubility, such as ethyl acetate or a mixture of DCM/Methanol.
-
Trituration/Recrystallization: The crude solid obtained after filtration can often be purified by trituration (slurrying) with a solvent like diethyl ether or hot ethyl acetate to wash away soluble impurities. Recrystallization from a solvent system like Ethanol/Water or DMF/Water is also highly effective.[6]
-
Probable Cause B: Persistent Colored Impurities The reaction can sometimes produce dark, tar-like impurities that co-precipitate with the product, resulting in a discolored (often brown or black) solid.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or DMF). Add a small amount of activated charcoal (decolorizing carbon) and heat with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon and the adsorbed impurities. Allow the filtrate to cool slowly to obtain purer, lighter-colored crystals.
-
Column Chromatography: If recrystallization and carbon treatment fail, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Experimental Workflow & Diagrams
Optimized Vilsmeier-Haack Protocol
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.
-
Formylation: Add 1,3-dihydro-2H-benzimidazol-2-one (1.0 equivalent) portion-wise to the cold Vilsmeier reagent.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and finally heat to 50-60 °C. Monitor the reaction's progress using TLC (e.g., 10% Methanol in DCM).
-
Work-up & Isolation: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8).
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water followed by a small amount of cold diethyl ether. Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Caption: Vilsmeier-Haack Synthesis Workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree.
References
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). PMC. [Link]
-
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. (n.d.). PubChem. [Link]
-
Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). UNI ScholarWorks. [Link]
-
The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. (2021). ResearchGate. [Link]
-
(PDF) The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2014). ResearchGate. [Link]
-
Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. (1995). PubMed. [Link]
-
SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
-
Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). MDPI. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. (n.d.). PMC. [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
-
The ring-opened products from benzylation of benzimidazole. (2015). ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). PMC. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). MDPI. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry [mdpi.com]
Technical Support Center: Purification of Benzimidazole Carbaldehydes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges encountered with benzimidazole carbaldehydes. These molecules, while synthetically valuable, often present unique purification hurdles due to their polarity, potential for strong intermolecular interactions, and the nature of their synthetic routes.
This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the purification of benzimidazole carbaldehydes. Each issue is broken down into symptoms, potential causes, and actionable solutions.
Issue 1: Low Purity After Column Chromatography
Symptom: Your final product, isolated after flash chromatography on silica gel, shows multiple spots on a Thin Layer Chromatography (TLC) plate or contaminating peaks in NMR/LC-MS analysis.
Potential Causes:
-
Inappropriate Solvent System: The chosen eluent may not provide adequate separation between your product and impurities, leading to co-elution.[1]
-
Column Overloading: Exceeding the separation capacity of the column prevents proper partitioning of the components.[1]
-
Streaking/Tailing on Silica: The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to streak rather than move as a tight band.[1]
-
Formation of Side Products: Side reactions during synthesis, such as the formation of 1,2-disubstituted benzimidazoles, can result in impurities with similar polarities to the desired product.[2]
Recommended Solutions:
-
Optimize the Solvent System with TLC: Before committing to a column, meticulously screen solvent systems using TLC. Aim for an Rf value of 0.25-0.35 for your target compound.
-
Pro-Tip: If you observe streaking on the TLC plate, add a basic modifier to your eluent. A 0.5-1% addition of triethylamine (Et3N) or ammonia in methanol can neutralize the acidic sites on the silica, leading to sharper bands.[1]
-
-
Reduce Sample Load: A general rule is to load an amount of crude material that is 1-2% of the mass of the silica gel used.[1] For difficult separations, this may need to be reduced further.
-
Consider Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase chromatography (C18 silica) for highly polar compounds.[1]
-
Pre-adsorption of the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent. This creates a dry, free-flowing powder that can be loaded evenly onto the column, often resulting in better separation.
Issue 2: Product "Oiling Out" or Forming a Gel During Crystallization
Symptom: Upon adding an anti-solvent or cooling the crystallization solution, the product separates as an oil or a gelatinous precipitate instead of forming well-defined crystals.[3]
Potential Causes:
-
High Impurity Levels: The presence of significant impurities can disrupt the crystal lattice formation.[4]
-
Supersaturation Occurring Too Rapidly: Cooling the solution too quickly or adding the anti-solvent too fast does not allow sufficient time for orderly crystal nucleation and growth.
-
Poor Solvent Choice: The chosen solvent system may not be ideal for crystallization. Solvents with strong hydrogen bonding capabilities, like DMF or DMSO, can sometimes lead to intractable precipitates.[3]
-
Residual High-Boiling Solvents: Trace amounts of high-boiling point solvents from the reaction (e.g., DMSO, DMF) can act as an "impurity" and inhibit crystallization.[4]
Recommended Solutions:
-
Improve Purity Pre-Crystallization: Attempt a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove gross impurities.
-
Slow Down the Process:
-
Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid placing a hot flask directly into an ice bath.
-
Anti-Solvent Addition: Add the anti-solvent dropwise to the stirred solution, ideally at a slightly elevated temperature.
-
-
Employ a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to initiate controlled crystal growth.
-
Solvent System Screening: Systematically test different solvent/anti-solvent pairs. A good starting point is a solvent in which your compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, acetone). The anti-solvent should be one in which your compound is poorly soluble (e.g., water, hexanes, diethyl ether).[5]
Issue 3: Highly Colored Impurities Persist in the Final Product
Symptom: The isolated benzimidazole carbaldehyde is intensely colored (e.g., dark brown, red, or black), suggesting the presence of persistent impurities.
Potential Causes:
-
Amine Condensation Products: The starting materials, particularly o-phenylenediamines, can be prone to air oxidation and self-condensation, forming highly colored, often polymeric, impurities.[3]
-
Incomplete Cyclization: The intermediate Schiff base formed from the aldehyde and the diamine may not fully cyclize, and this intermediate can be colored and unstable.
-
Degradation of the Aldehyde: The aldehyde functional group can be susceptible to oxidation or other side reactions under the reaction conditions.
Recommended Solutions:
-
Acid/Base Extraction: Many of the highly colored amine-based impurities can be separated using liquid-liquid extraction.[3]
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash with a dilute acid (e.g., 1M HCl) to protonate and extract basic impurities into the aqueous layer.
-
Wash with a dilute base (e.g., saturated NaHCO3) to remove any acidic impurities.
-
Note: Your benzimidazole product may also be extracted depending on its pKa. Always check both layers by TLC before discarding.
-
-
Charcoal Treatment: Activated charcoal can be effective at adsorbing highly conjugated, colored impurities.
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal.
-
Caution: Charcoal can also adsorb your product, so use it sparingly and expect some yield loss.
-
-
Use High-Purity Starting Materials: Using freshly purified o-phenylenediamine (e.g., by recrystallization or sublimation) can significantly reduce the formation of colored byproducts from the start.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: My benzimidazole carbaldehyde streaks badly on silica TLC, even with ethyl acetate/hexane. What's the best way to get a clean separation?
A1: This is a classic problem caused by the interaction of the basic benzimidazole nitrogen with acidic silica gel. The most effective solution is to add a basic modifier to your eluent. Start by adding 0.5-1% triethylamine (Et3N) to your ethyl acetate/hexane mobile phase. This will compete for the acidic sites on the silica, allowing your compound to elute as a more compact spot. For more polar systems, using 1-2% of a 7N ammonia solution in methanol mixed with dichloromethane is also highly effective.[1]
Q2: I'm performing a Vilsmeier-Haack reaction to synthesize my benzimidazole carbaldehyde. What are the common impurities I should look out for?
A2: The Vilsmeier-Haack reaction is a powerful formylation method but can generate specific side products.[7][8] The Vilsmeier reagent (formed from POCl3 and DMF) is a potent electrophile.[9] Key impurities to watch for include:
-
Unreacted Starting Material: Incomplete reaction is common if the conditions are not optimized.
-
N-Formylated Impurities: If there are other reactive amine sites, they may be formylated.
-
Products of Over-reaction: While less common for formylation, harsh conditions could lead to other modifications. Purification typically involves careful neutralization of the reaction mixture followed by extraction and chromatography.
Q3: Can I purify my benzimidazole carbaldehyde without using column chromatography?
A3: Yes, depending on the nature of your compound and its impurities.
-
Recrystallization: If your crude product is reasonably pure (>85-90%) and solid, recrystallization is the most effective and scalable method to achieve high purity.[10] Careful screening of solvents is critical.[5]
-
Acid-Base Extraction: This technique is excellent for removing non-basic or non-acidic impurities. You can dissolve your crude product in an organic solvent, extract it into an acidic aqueous phase, wash the aqueous phase with a fresh organic solvent to remove neutral impurities, and then neutralize the aqueous phase to precipitate your pure product.[3][11]
-
Sublimation: For smaller scales and thermally stable compounds, sublimation under high vacuum can provide exceptionally pure material, as it effectively separates non-volatile impurities.[3]
Q4: What is the best general-purpose solvent system for column chromatography of benzimidazole carbaldehydes?
A4: There is no single "best" system, as polarity varies greatly with substitution. However, a highly effective starting point is a gradient of dichloromethane (DCM) and methanol (MeOH) . Start with 100% DCM and gradually increase the percentage of methanol. For compounds that are still streaking, a mobile phase of DCM/MeOH with 1% triethylamine or ammonium hydroxide is a robust choice. Another common system is ethyl acetate/hexane, again often requiring a basic modifier.[12]
Q5: My product is highly soluble in many common organic solvents. How can I effectively crystallize it?
A5: High solubility presents a challenge for traditional single-solvent recrystallization.
-
Anti-Solvent Crystallization: This is the preferred method. Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, like acetone, ethanol, or DCM). Then, slowly add a miscible "bad" solvent (an anti-solvent in which it is poorly soluble, like hexanes, water, or diethyl ether) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Evaporative Crystallization: If the compound is stable, you can dissolve it in a moderately volatile solvent and allow the solvent to evaporate slowly in a loosely covered beaker or flask. This gradually increases the concentration, leading to crystal formation.
Part 3: Data Tables & Protocols
Table 1: Common Impurities & Identification
| Impurity Type | Common Source | Typical TLC Characteristics | Identification Method |
| Unreacted o-phenylenediamine | Incomplete reaction | Often a polar, baseline spot. Can air-oxidize on the plate to form colored streaks. | LC-MS, 1H NMR (presence of aromatic signals without aldehyde/product signals) |
| 1,2-Disubstituted Benzimidazole | Excess aldehyde, catalyzed reaction | Usually less polar (higher Rf) than the N-H product. | 1H NMR (absence of N-H proton signal), LC-MS (correct mass) |
| Schiff Base Intermediate | Incomplete cyclization | Can be unstable. Polarity is variable but often close to the product. | LC-MS (mass corresponds to diamine + aldehyde - H2O) |
| Colored Oxidation Products | Air oxidation of diamine | Often form a complex mixture of very polar, colored spots at the baseline. | Visual inspection, broad signals in NMR baseline |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system gives the product an Rf of ~0.3. For example, 70:30 Hexane:Ethyl Acetate + 1% Et3N.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (without the basic modifier initially for dry packing, or as a slurry for wet packing).
-
Sample Loading: Dissolve the crude benzimidazole carbaldehyde in a minimal amount of DCM. Add a small portion of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Once the solvent front reaches the bottom, switch to the eluent containing the basic modifier (e.g., 70:30 Hexane:Ethyl Acetate + 1% Et3N).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in ethyl acetate (50 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 25 mL). The protonated benzimidazole product should move into the aqueous layer. Self-Validation: Check the organic layer by TLC to ensure all product has been extracted.
-
Neutral Impurity Removal: Combine the acidic aqueous layers. Wash this combined layer with fresh ethyl acetate (20 mL) to remove any remaining neutral organic impurities. Discard the organic wash.
-
Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly neutralize by adding a base, such as 6M NaOH or concentrated NH4OH, with vigorous stirring until the solution is basic (pH > 8). The pure product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of a non-polar solvent like cold diethyl ether to aid drying.
-
Drying: Dry the purified product under high vacuum.
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Logic for Column Chromatography
This diagram outlines the decision-making process when encountering poor separation during column chromatography of benzimidazole carbaldehydes.
Caption: Decision tree for troubleshooting column chromatography.
Diagram 2: General Purification Workflow
This diagram shows a general, multi-step workflow for purifying a benzimidazole carbaldehyde from a crude reaction mixture.
Caption: General workflow from crude product to pure compound.
References
-
[Solubility of benzimidazole in (+) chlorobutane, (
-
/analytical-chemistry/hplc/troubleshooting-guide)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. ijpsm.com [ijpsm.com]
Technical Support Center: Synthesis of 2-Oxobenzimidazoles
Welcome to the technical support center for the synthesis of 2-oxobenzimidazoles (also known as benzimidazol-2-ones). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during the synthesis of this important heterocyclic scaffold. The information presented here is based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-oxobenzimidazoles, and what are their primary advantages and disadvantages regarding side reactions?
The synthesis of 2-oxobenzimidazoles typically begins with o-phenylenediamine or a related derivative. The choice of the carbonyl source is a critical factor that influences the reaction conditions, yield, and the profile of potential side products.
| Synthetic Route | Carbonyl Source | Advantages | Common Side Reactions & Disadvantages |
| Urea Fusion Method | Urea | Inexpensive, readily available reagents. | High temperatures can lead to thermal degradation and the formation of polymeric byproducts. |
| Phosgene Derivatives | Phosgene, triphosgene, or ethyl chloroformate | High reactivity, often leading to high yields under milder conditions. | Toxicity and handling of phosgene are significant safety concerns. Side reactions can include incomplete reaction and the formation of N-acylated intermediates.[1] |
| Oxidative Carbonylation | Carbon Monoxide (CO) | Atom-economical and can be highly efficient with the right catalytic system. | Requires specialized equipment to handle CO gas. Catalyst deactivation and side reactions from the oxidant can be an issue. |
| Hofmann-type Rearrangement | Anthranilamides | A metal-free approach that can be effective for certain substituted benzimidazolones. | The reaction proceeds through an isocyanate intermediate, which can be prone to side reactions if not efficiently trapped intramolecularly.[2] |
Troubleshooting Guide: Side Reactions in the Synthesis of 2-Oxobenzimidazoles
This section addresses specific issues you may encounter during the synthesis of 2-oxobenzimidazoles, providing explanations for the underlying chemistry and actionable protocols to mitigate these problems.
Problem 1: Low Yield of 2-Oxobenzimidazole and Formation of an Unexpected Seven-Membered Ring Product.
Q: My reaction of o-phenylenediamine with a carbonyl source is giving a low yield of the desired 2-oxobenzimidazole, and I've isolated a byproduct with a higher molecular weight. What could this be, and how can I prevent its formation?
A: It is highly probable that you are forming a 1,5-benzodiazepine derivative.
This is a common side reaction when o-phenylenediamine is reacted with ketones or other dicarbonyl compounds, and can also occur under certain conditions with urea.[3][4] The formation of a seven-membered benzodiazepine ring competes with the desired five-membered benzimidazolone ring closure.
Causality of Benzodiazepine Formation:
The formation of a benzodiazepine involves the condensation of two molecules of o-phenylenediamine with one molecule of a dicarbonyl compound or a precursor that can generate one in situ. High temperatures and the presence of certain catalysts can favor this pathway.[4]
Caption: Formation of quinoxaline side product.
Troubleshooting Protocol to Avoid Quinoxaline Formation:
-
Purity of Starting Materials: Ensure the purity of the o-phenylenediamine. Old or improperly stored diamine can contain oxidized impurities. Recrystallization or purification of the starting material may be necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Avoid Oxidizing Agents: Be mindful of any reagents or contaminants that could act as oxidizing agents.
Problem 3: Incomplete Cyclization and Presence of Urea-Derived Oligomers.
Q: My reaction appears to be incomplete, with a significant amount of starting material remaining, and I have a sticky, insoluble byproduct. What is the likely cause?
A: This issue often points to incomplete cyclization and the formation of poly-urea or other oligomeric byproducts.
Causality of Incomplete Cyclization and Oligomerization:
The reaction between o-phenylenediamine and urea proceeds through a phenylurea intermediate. If this intermediate does not efficiently cyclize, it can react with other urea or diamine molecules to form linear or cross-linked oligomers. [5][6] Troubleshooting Workflow for Incomplete Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Experimental Protocol for Optimizing Cyclization:
-
Ensure Homogeneous Mixing: Thoroughly grind the o-phenylenediamine and urea together before heating to ensure a homogeneous mixture.
-
Optimal Temperature Profile: Heat the mixture gradually to just above the melting point of the reactants (typically 150-180 °C). Hold at this temperature to allow for the formation and cyclization of the phenylurea intermediate.
-
Use of a High-Boiling Solvent: In some cases, performing the reaction in a high-boiling solvent like diphenyl ether can help to maintain a consistent temperature and improve reaction kinetics.
Purification Guide
Q: How can I effectively purify my 2-oxobenzimidazole product from the common side products and unreacted starting materials?
A: Recrystallization is often the most effective method for purifying 2-oxobenzimidazoles. [7][8] Protocol for Recrystallization of 2-Oxobenzimidazole:
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points.
-
Ideal solvents will show high solubility at high temperatures and low solubility at room temperature.
-
Commonly used solvents for the recrystallization of 2-oxobenzimidazoles include ethanol, methanol, water, or mixtures thereof.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decoloration (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
References
- Prakash, O., Batra, H., Kaur, H., Sharma, P. K., Sharma, V., Singh, S. P., & Moriaty, R. M. (2001). Oxidation of anthranilamides, salicylamides and some β-substituted amides with iodobenzene diacetate in methanolic potassium hydroxide led to a new and convenient synthesis of 2-benzimidazolones, 2-benzoxazolones and related compounds, respectively. Synthesis, 2001(04), 541-543.
- Singh, P., Kaur, N., & Kumar, M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714.
- Google Patents. (n.d.). Method for separating and purifying 2-methylimidazole crystal impurity.
- Singh, P., Kaur, N., & Kumar, M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714.
- O'Brien, C. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 38886-38905.
- Qin, J., Jiang, J., Ye, S., Liang, J., Tao, Y., Wang, S., Han, D., & Xiao, M. (2019). A novel thermoplastic elastomer from double CO2-Route oligomers. Advanced Industrial and Engineering Polymer Research, 2(4), 186-195.
- Barrios Sosa, A. C., Yakushijin, K., & Horne, D. A. (2000). Synthesis of Slagenins A, B, and C. Organic Letters, 2(22), 3443–3444.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Shapiro, T. A., & Englund, P. T. (2022). Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. The Journal of Organic Chemistry, 87(22), 15337-15345.
- Ouzidan, Y., Rodi, Y. K., Chakroune, S., Chahdi, F. O., & Essassi, E. M. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 29-35.
- Zhang, T., Li, M., Wang, L., Wu, J., & Yu, Z. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(1), 1-5.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Singh, P., Kaur, N., & Kumar, M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714.
- Qin, J., Jiang, J., Ye, S., Liang, J., Tao, Y., Wang, S., Han, D., & Xiao, M. (2019). Synthesis of polyurethane-urea from double CO2-route oligomers. RSC Advances, 9(45), 26031-26040.
- Tomida, D., Yamasaki, R., & Fujioka, S. (2019). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide.
- Surry, D. S., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3852-3855.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
- Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2010). Synthesis of 1, 5-Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 496-508.
- Zhang, Z., & He, L.-N. (2018). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry, 20(1), 107-112.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
- Ahmed, F. N., & Quader, A. K. M. A. (2023). Thermal Hydrolysis of Urea for On-site Generation of Ammonia and Carbon Dioxide. Chemical Engineering Research Bulletin, 23, 136-139.
-
Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Byers, P. J., & Canty, A. J. (2020). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide.
- Kumar, A., Kumar, S., Saxena, A., De, A., & Mozumdar, S. (2019). SYNTHESIS OF 1, 5-BENZODIAZEPINE DERIVATIVES VIA THREE COMPONENT CONDENSATION UNDER MILD CONDITIONS. World Journal of Pharmaceutical Research, 8(13), 1126-1133.
- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2021).
- Arges, C. G., & Tew, G. N. (2005). Synthesis of urea oligomers and their antibacterial activity.
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Technical Support Center: Optimizing Benzimidazole Synthesis
Prepared by: Senior Application Scientist, Synthesis & Development
Welcome to the technical support guide for benzimidazole synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic motif. Instead of a generic protocol, we have structured this guide as a series of frequently asked questions and in-depth troubleshooting scenarios that we frequently encounter in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own experiments.
Core Principles: The Benzimidazole Formation Pathway
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine (OPD) with an aldehyde. This reaction, while seemingly straightforward, involves a multi-step sequence that is sensitive to various parameters. Understanding this pathway is the first step in effective troubleshooting.
The generally accepted mechanism involves three key stages:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, pendant amino group attacks the imine carbon, leading to the formation of a dihydrobenzimidazole intermediate.
-
Oxidation/Aromatization: The dihydrobenzimidazole is then oxidized to the stable, aromatic benzimidazole ring system. This final step is often the rate-limiting step and is highly dependent on the reaction conditions.
Caption: General reaction pathway for benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzimidazole synthesis?
The two primary routes are the condensation of o-phenylenediamines with either aldehydes or carboxylic acids.[1] The reaction with aldehydes has become more prevalent due to the vast commercial availability of diverse aldehydes, allowing for extensive library synthesis.[1] While the classic Phillips-Ladenburg reaction uses carboxylic acids, it often requires harsh conditions like high temperatures (250-300 °C) or pressure, which can limit its utility.[2][3]
Q2: My o-phenylenediamine (OPD) is dark purple/black. Can I still use it?
This is a very common issue. OPDs are notoriously sensitive to air oxidation, which causes the color change from a light tan or off-white to dark purple or black. Using oxidized OPD will almost certainly lead to low yields and a complex mixture of colored impurities that are difficult to remove.
-
Expert Recommendation: We strongly advise purifying the OPD before use. A quick, effective method is to dissolve the material in hot, slightly acidic water (e.g., with a small amount of sodium dithionite to reduce oxidized species), treat with activated charcoal to adsorb colored impurities, and then filter hot. Neutralizing the filtrate will precipitate the purified, lighter-colored OPD. Always store purified OPD under an inert atmosphere (Nitrogen or Argon) and in the dark.
Q3: Do I need a catalyst? What kind should I choose?
While some syntheses can be driven by high heat alone, a catalyst is almost always recommended to improve yield, shorten reaction times, and allow for milder conditions.[4] The choice of catalyst is critical and depends on your substrate scope and desired conditions.
-
Acid Catalysts: These are the most common. They function by activating the aldehyde's carbonyl group towards nucleophilic attack.
-
Nanomaterial Catalysts: There is a growing body of literature on heterogeneous nanocatalysts (e.g., ZnO-NPs, CuO-NPs, Co@Fe₂O₄) that offer high efficiency and easy recovery/recycling.[5][6]
-
Oxidative Systems: Some methods combine a catalyst with an explicit oxidant like H₂O₂, Oxone, or even air, often facilitated by a metal catalyst, to drive the final aromatization step.[6][7]
Troubleshooting Guide: Common Experimental Issues
Problem: Low or No Product Yield
Q: I've mixed my o-phenylenediamine and aldehyde, but after the specified reaction time, TLC/LC-MS analysis shows only starting materials or a complex mixture with very little product. What's going wrong?
This is the most frequent challenge. Let's break down the potential causes systematically.
Causality Analysis:
-
Inactive Reagents: As mentioned in the FAQ, the quality of the o-phenylenediamine is paramount. Similarly, aldehydes can degrade via oxidation or polymerization upon storage.
-
Solution: Confirm the purity of your OPD. If it's discolored, purify it. Use a fresh or recently purified bottle of the aldehyde.
-
-
Inefficient Catalysis: The reaction may be stalled at the Schiff base formation stage without proper activation of the carbonyl.
-
Solution: If using a mild catalyst or no catalyst, consider switching to a more robust acid catalyst. For example, if a mild Lewis acid is failing, a Brønsted acid like p-TSA might be more effective. The acidity of the catalyst is crucial for the reaction.[4]
-
-
Inhibition of Oxidation: The final aromatization step is an oxidation. If you are running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) without an added oxidant, this step can be inhibited.
-
Solution: Unless the specific literature procedure calls for it, try running the reaction open to the air, as O₂ can serve as the terminal oxidant. Alternatively, introduce a mild oxidant. A simple and effective system is using H₂O₂ with a catalytic amount of HCl in acetonitrile at room temperature.[7]
-
-
Suboptimal Temperature and Solvent: The reaction may simply be too slow at the temperature you are using. Reactant solubility is also key.
-
Solution: If reacting at room temperature, try gentle heating to 60-80 °C. Ethanol is an excellent starting solvent for many benzimidazole syntheses due to its good solubilizing properties and polarity.[4] However, screening other solvents like methanol, acetonitrile, or even solvent-free conditions can sometimes provide dramatic improvements.[2][5]
-
| Parameter | Recommendation for Initial Optimization | Rationale |
| Catalyst | 10 mol% p-Toluenesulfonic Acid (p-TSA) | A robust, inexpensive Brønsted acid that effectively catalyzes the initial condensation.[5] |
| Solvent | Ethanol | Good general solubility for both reactants; considered a greener solvent.[4][8] |
| Temperature | 80 °C (Reflux) | Provides sufficient energy to overcome activation barriers without causing significant degradation. |
| Atmosphere | Open to Air | Allows for aerial oxidation of the dihydrobenzimidazole intermediate to the aromatic product. |
Problem: Formation of Side Products & Impurities
Q: My reaction yields the desired product, but it's contaminated with a significant side product. How do I identify it and prevent its formation?
Side product formation often points to issues with stoichiometry or reaction selectivity.
Causality Analysis:
-
1,2-Disubstitution: A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of the initial 2-substituted product with a second molecule of aldehyde.[1] This is especially prevalent if an excess of the aldehyde is used.
-
Identification: This side product will have a higher molecular weight corresponding to the addition of (R-CH-) to the product. It is also typically less polar than the N-H product.
-
Solution: Use a strict 1:1 or 1.2:1 stoichiometry of OPD to aldehyde.[4] Some catalysts, like Er(OTf)₃, have been reported to provide high selectivity for the 2-substituted product.[1]
-
-
Incomplete Reaction: The isolated impurity might be the Schiff base or dihydrobenzimidazole intermediate.
-
Identification: These intermediates will have distinct molecular weights and NMR spectra. The Schiff base will lack the second N-H proton signal, while the dihydro- intermediate will have characteristic aliphatic protons from the newly formed ring.
-
Solution: This indicates a problem with the cyclization or oxidation step. Increase the reaction time, temperature, or add an explicit oxidant (see low yield section).
-
-
Degradation: Harsh conditions (e.g., very strong acids, high temperatures >150 °C) can lead to decomposition of starting materials or the product, resulting in tar formation.[4]
Problem: Issues with Product Isolation and Purification
Q: The reaction appears clean by LC-MS, but I'm struggling to isolate a pure, solid product. What are the best practices for work-up and purification?
Purification can be challenging due to the physical properties of benzimidazoles.
Causality Analysis:
-
Precipitation/Crystallization Issues: Many benzimidazoles are highly crystalline but may require specific conditions to precipitate cleanly.
-
Solution: After the reaction, cool the mixture to room temperature and then in an ice bath. If no solid forms, slowly add water or an anti-solvent like hexanes to induce precipitation. The product is typically basic and will precipitate from the reaction mixture upon neutralization of the acid catalyst with a base like NaHCO₃ or NH₄OH.[3]
-
-
Persistent Solvent Contamination: Benzimidazoles are known to form stable complexes or solvates with solvents, particularly high-boiling polar aprotic solvents like DMF and DMAc, but also with methanol and water.[3] This can make it extremely difficult to obtain a solvent-free sample by simple drying.
-
Solution: Avoid DMF and DMAc as reaction solvents if possible. If you must use them, try to precipitate the product by adding a large volume of water. After isolating the solid, re-slurry it in a non-coordinating solvent (like diethyl ether or dichloromethane) to wash away trapped solvent. For very stubborn cases involving thermally stable compounds, vacuum sublimation can be an exceptionally effective, albeit high-temperature, purification technique.[3]
-
-
Catalyst Removal: If using a homogeneous catalyst (like p-TSA or a metal salt), it can co-precipitate or contaminate the product.
-
Solution: This is a primary advantage of using heterogeneous catalysts, which can be removed by simple filtration.[6] For homogeneous catalysts, a basic aqueous wash during work-up will remove acid catalysts. Metal catalysts may require column chromatography for complete removal.
-
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of a 2-arylbenzimidazole.
Synthesis of 2-Phenyl-1H-benzimidazole
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add ethanol (30 mL), followed by benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv.).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) with stirring. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic (pH ~7-8).
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
-
Drying: Dry the isolated solid in a vacuum oven at 60 °C overnight. Typical yield: 85-95%.
Workflow for Optimizing a New Synthesis
When developing a synthesis for a novel benzimidazole derivative, a systematic approach is crucial. The following workflow outlines a logical progression from initial screening to an optimized procedure.
Caption: A logical workflow for optimizing benzimidazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Shafique, Z., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2). Retrieved from [Link]
-
Kusuma, S., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13, 32176-32190. Retrieved from [Link]
-
Jiménez-Vázquez, H. A., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2006–2011. Retrieved from [Link]
-
Banu, H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6214. Retrieved from [Link]
-
Defense Technical Information Center. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Nguyen, T. B., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34729. Retrieved from [Link]
-
Nguyen, T. B., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 34693-34729. Retrieved from [Link]
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- 3. apps.dtic.mil [apps.dtic.mil]
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- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Technical Support Center: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering reactivity challenges with 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde. Our goal is to provide a logical, scientifically grounded framework for troubleshooting and optimizing reactions involving this versatile heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde sluggish or failing?
A: Low reactivity is often attributed to the electronic properties of the molecule. The benzimidazolone ring system is electron-withdrawing, which can decrease the electrophilicity of the aldehyde's carbonyl carbon. This effect can make it less susceptible to nucleophilic attack compared to simpler aromatic or aliphatic aldehydes.[1][2] Additionally, factors like poor solubility, reagent quality, or suboptimal reaction conditions are common culprits.
Q2: What is the best solvent for reactions with this compound?
A: The compound exhibits limited solubility in many common non-polar organic solvents. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often required to achieve sufficient concentration for a reaction. For some reactions, like reductive aminations, polar protic solvents such as methanol or ethanol can be effective, especially with heating.[3] Always perform a solubility test with your specific reaction system.
Q3: Can the N-H protons on the imidazole ring interfere with my reaction?
A: Yes. The N-H protons are weakly acidic and can be deprotonated by strong bases. This can lead to unwanted side reactions or interfere with base-catalyzed processes. If you are using a strong base (e.g., BuLi, NaH), consider protecting the N-H groups (e.g., as a BOC or SEM derivative) prior to the main reaction, though this adds steps to your synthesis.
Q4: How can I activate the aldehyde to improve its reactivity?
A: For reactions sensitive to the electrophilicity of the carbonyl, such as reductive aminations or acetal formation, the addition of a catalytic amount of a Brønsted or Lewis acid can help.[4] Acids protonate the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. Common choices include acetic acid (AcOH), p-toluenesulfonic acid (p-TsOH), or Lewis acids like Ti(OiPr)₄.
In-Depth Troubleshooting Guide
Problem Statement: Low Conversion and Yield
Researchers often observe low conversion rates when using 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde in standard transformations like reductive amination, Wittig reactions, or Knoevenagel condensations. The following sections provide a systematic approach to diagnose and resolve these issues.
Phase 1: Initial Diagnosis and Material Verification
Before optimizing reaction conditions, it is imperative to validate the integrity of your starting material. A flawed starting point guarantees a flawed result.
Protocol 1: Starting Material Quality Control
-
Purity Assessment (HPLC/LC-MS):
-
Objective: To quantify the purity of the aldehyde and identify any potential impurities that could inhibit the reaction.
-
Method: Dissolve a small sample in a suitable solvent (e.g., DMSO, Methanol). Analyze using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Success Metric: Purity should be >95%. If significant impurities are detected, purify the starting material by recrystallization or column chromatography.[5][6]
-
-
Structural Confirmation (¹H NMR):
-
Objective: To confirm the chemical structure and ensure the aldehyde functional group is present and has not been oxidized or degraded.
-
Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Expected Signals: Look for the characteristic aldehyde proton singlet between 9.5-10.0 ppm. Also, confirm the aromatic protons and the broad N-H singlets of the benzimidazolone core. Note that in some solvents like DMSO, the aldehyde may partially form a hydrate, which can alter the NMR spectrum.[7]
-
-
Solubility Test:
-
Objective: To determine the appropriate solvent for your reaction that ensures the aldehyde is fully dissolved at the reaction temperature.
-
Method: In small vials, test the solubility of ~5 mg of the aldehyde in 0.5 mL of various candidate solvents (e.g., THF, Dioxane, MeOH, EtOH, DMF, DMSO) at room temperature and at your target reaction temperature.
-
Action: Proceed only with solvents that provide complete dissolution. Poor solubility is a primary cause of low reactivity.
-
Phase 2: Systematic Troubleshooting Workflow
If the starting material is pure and soluble, the next step is to evaluate the reaction parameters. The following decision tree provides a logical workflow.
Caption: Troubleshooting workflow for low reactivity.
Phase 3: Reaction-Specific Optimization (Case Study: Reductive Amination)
Reductive amination is a common reaction where this aldehyde may show low reactivity.[8][9] It involves the formation of an imine intermediate, followed by its reduction.
Underlying Issue: The rate-limiting step can be the initial nucleophilic attack of the amine on the electron-deficient aldehyde to form the hemiaminal, or the subsequent dehydration to the imine.
Protocol 2: Optimized Reductive Amination
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1.0 eq).
-
Solvent & Amine Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane [DCE] or methanol, ~0.1 M concentration). Add the desired amine (1.1-1.5 eq).
-
Imine Formation (Activation):
-
Add a catalytic amount of acetic acid (0.1 eq). The acid catalyzes both the hemiaminal formation and its dehydration.[4]
-
Stir the mixture at an elevated temperature (e.g., 50-70 °C) for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction to room temperature.
-
Add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.[10] This reagent is particularly effective as it tolerates the mild acidity and selectively reduces the imine in the presence of the unreacted aldehyde.[8]
-
Stir overnight at room temperature.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., EtOAc, DCM). Purify by column chromatography.
Troubleshooting Table for Reductive Amination
| Observation | Potential Cause | Recommended Solution | Reference |
| No imine formation (by LCMS) | Poor nucleophilicity of amine or low electrophilicity of aldehyde. | Add catalytic acetic acid. Increase temperature to 60-80 °C. Use a more polar solvent like DMF. | [4][11] |
| Imine forms but does not reduce | Reducing agent is inactive or too weak. | Use a fresh bottle of NaBH(OAc)₃. Consider a stronger reducing agent like NaBH₃CN, but be mindful of its toxicity. | [8][10] |
| Aldehyde is reduced to alcohol | Reducing agent is too strong (e.g., NaBH₄ added too early). | Use a selective agent like NaBH(OAc)₃. Ensure imine formation is complete before adding the reducing agent. | [10] |
| Low yield despite full conversion | Product instability or poor workup procedure. | Ensure the pH during workup is appropriate for your product's stability. Check for product loss during extraction or chromatography. | N/A |
Application to Other Reactions
-
Wittig Reaction: The low electrophilicity of the aldehyde can be a challenge. Use of non-stabilized, more reactive ylides is recommended.[12][13] If using a stabilized ylide, harsher conditions (higher temperature, longer reaction times) may be necessary.[14][15] The Horner-Wadsworth-Emmons reaction is a valuable alternative for sterically hindered or less reactive aldehydes.[13]
-
Knoevenagel Condensation: This reaction involves the condensation with an active methylene compound, typically catalyzed by a weak base like piperidine or an ammonium salt.[16][17] To overcome the aldehyde's low reactivity, increasing the temperature and using a more polar solvent like ethanol or DMF can be beneficial.[18][19] The use of a catalyst like ammonium bicarbonate under solvent-free conditions with heating can also drive the reaction to completion.[17]
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Miyake, T., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
PubChem. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Guan, J., et al. (1995). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Salim, E., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available at: [Link]
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]
-
Donati, D., et al. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Available at: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
-
National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]
-
JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]
-
ACS Publications. Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Available at: [Link]
-
ResearchGate. Solubility of Imidazole Derivatives. Available at: [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]
-
Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link]
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available at: [Link]
-
YouTube. Reactivity of carbonyl compounds | Aldehydes, ketones & acids. Khan Academy. Available at: [Link]
-
Georganics. 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde. Available at: [Link]
-
PubChem. 1H-1,3-benzodiazole-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Available at: [Link]
-
Master Organic Chemistry. Wittig Reaction — Alkene Formation from Aldehydes/Ketones. Available at: [Link]
-
ResearchGate. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Available at: [Link]
-
ResearchGate. Commercially available drugs derived using the Knoevenagel condensation reaction. Available at: [Link]
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Technical Support Center: Recrystallization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Importance of Purity
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce confounding variables in biological assays. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[2]
Understanding the Molecule
The key to successful recrystallization lies in understanding the molecule's structure.
-
Polarity: The presence of the urea-like moiety within the benzimidazole ring, along with the aldehyde group, makes this a highly polar molecule. It possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups).[3]
-
Solubility Profile: This high polarity dictates its solubility. It will be poorly soluble in non-polar solvents (like hexanes or toluene) and more soluble in polar solvents (like water, ethanol, methanol, or acetone).[4] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5]
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [6][7] |
| Molecular Weight | 162.15 g/mol | [6] |
| Appearance | Solid | N/A |
| IUPAC Name | 2-oxo-1,3-dihydrobenzimidazole-5-carbaldehyde | [7] |
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the recrystallization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde.
Q1: My compound is not dissolving, even when I heat the solvent. What's wrong?
Answer: This is a classic solubility mismatch or a simple issue of quantity.
-
Causality & Rationale: You have likely chosen a solvent that is too non-polar for this highly polar molecule. Alternatively, you may not be using a sufficient volume of a suitable solvent. The principle of "like dissolves like" is fundamental here; polar compounds require polar solvents to effectively break the crystal lattice forces.[4]
-
Troubleshooting Steps:
-
Verify Solvent Choice: For this compound, polar protic solvents like ethanol, methanol, or even water are excellent starting points.[8][9] Polar aprotic solvents like acetone or ethyl acetate can also be effective.[10] Avoid non-polar solvents like hexanes or toluene unless using them as an anti-solvent in a mixed-solvent system.
-
Increase Solvent Volume: Add the chosen solvent in small portions (aliquots) to the heated mixture. Allow the solution to return to a boil after each addition. Continue adding solvent until the solid fully dissolves. Be patient, as dissolution can take time.
-
Switch to a More Potent Solvent: If you have added a large volume of solvent (e.g., >50 mL per gram of compound) and it still hasn't dissolved, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and choose a more polar option from the list above.
-
Q2: The compound dissolved, but no crystals have formed after cooling. What should I do?
Answer: This is a very common problem, typically caused by using too much solvent or the formation of a supersaturated solution.[11]
-
Causality & Rationale: Crystal formation requires nucleation, the initial aggregation of molecules, followed by growth. If the concentration of the compound in the cold solvent is below the saturation point, it will simply remain dissolved. A supersaturated solution is one where the concentration is above this point, but nucleation has not yet been initiated.[12]
-
Troubleshooting Steps:
-
Induce Nucleation (for clear solutions):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[12]
-
Seed Crystals: Add a tiny crystal of your crude starting material. A seed crystal acts as a perfect template for other molecules to deposit onto, initiating crystallization.[5]
-
Flash Cooling: Place the flask in an ice-water bath for 10-15 minutes. The rapid decrease in temperature will dramatically lower the solubility and can force crystallization to begin.
-
-
Reduce Solvent Volume (if few or no crystals form): If nucleation occurs but the yield is poor, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), and then allow it to cool again.
-
Solvent Removal: As a last resort, you can remove all the solvent via rotary evaporation and restart the recrystallization process, using less solvent this time or trying a different solvent system.[12]
-
Q3: My compound separated as an oil, not as crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11]
-
Causality & Rationale: Oiling out is common when the compound is significantly impure (impurities depress the melting point) or when the boiling point of the solvent is too high.[13] The oily droplets are a liquid phase of your impure compound and rarely crystallize well, as impurities are readily incorporated.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point slightly.[11]
-
Slow Down Cooling: This is critical. Do not place the flask directly on the bench or in an ice bath. Allow it to cool very slowly. You can achieve this by leaving it on a hot plate with the heat turned off or by wrapping the flask in glass wool or paper towels to insulate it.[11] Slow cooling allows the solution to bypass the temperature at which it oils out, favoring direct crystal formation.
-
Lower the Solution's Polarity: Oiling out can sometimes be prevented by using a mixed solvent system. Dissolve the compound in a minimal amount of a good, hot solvent (like ethanol) and then slowly add a poorer, miscible solvent (like water) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the cloudiness, and then cool slowly.[2]
-
Q4: My final crystals are still colored. How can I get a pure white product?
Answer: The color is due to highly colored, often polar, impurities that may co-crystallize with your product.
-
Causality & Rationale: These impurities have solubility characteristics similar to your target compound. Activated charcoal (Norit) is excellent for adsorbing large, flat, aromatic, colored molecules.
-
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Perform Hot Filtration: Swirl the hot solution with the charcoal for a few minutes. To remove the charcoal, you must perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.[2] This step removes both the charcoal and any insoluble impurities.
-
Recrystallize the Filtrate: Collect the hot, clear filtrate and allow it to cool slowly as you would normally. The resulting crystals should be significantly less colored. Be aware that using too much charcoal can adsorb your product and reduce your yield.[12]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from their surface.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has fully evaporated.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Induce Cloudiness: While keeping the solution hot, add water (the "poor" or "anti-solvent") dropwise until you observe a persistent cloudiness. This indicates the solution is saturated.[2]
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution at the boiling point.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Drying: Collect, wash (with a cold ethanol/water mixture), and dry the crystals as described in Protocol 1.
Visualized Workflows
Recrystallization Decision Workflow
This diagram outlines the logical steps for performing a recrystallization.
Caption: A flowchart for the recrystallization process.
Troubleshooting Common Recrystallization Failures
This decision tree helps diagnose why an experiment may have failed.
Caption: A decision tree for troubleshooting recrystallization.
Frequently Asked Questions (FAQs)
-
Q: What is the single best solvent for this compound?
-
A: There is no universal "best" solvent, as it depends on the specific impurities present. However, based on its polarity, ethanol is an excellent starting point for screening. A mixed solvent system like ethanol/water or acetone/hexane often provides greater control over the crystallization process.[8]
-
-
Q: Can I reuse the filtrate (mother liquor) to get more product?
-
A: Yes. The filtrate still contains dissolved product. You can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a "second crop" of crystals.[12] Be aware that this second crop will likely be less pure than the first.
-
-
Q: How do I know if my product is pure after one recrystallization?
-
A: The most common methods are to check the melting point (a pure compound will have a sharp, narrow melting range at the literature value) and to analyze the sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
References
-
"3.6F: Troubleshooting." Chemistry LibreTexts, 2022. [Link]
-
"Tips & Tricks: Recrystallization." Department of Chemistry : University of Rochester. [Link]
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"Problems with Recrystallisations." Chemistry Teaching Labs - University of York. [Link]
-
"Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry : University of Rochester. [Link]
- "A process for the optical purification of benzimidazole derivatives.
-
"Crystallization Solvents.pdf." Source Not Specified. [Link]
-
"2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid." PubChem, National Center for Biotechnology Information. [Link]
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"Crystallization." Source Not Specified. [Link]
-
"RESEARCH ON BENZIMIDAZOLE DERIVATIVES." Defense Technical Information Center (DTIC), 1963. [Link]
-
"2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde." Georganics. [Link]
-
"Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. [Link]
-
Wang, Z. et al. "Solvothermal Depolymerization and Recrystallization of Imine-Linked Two-Dimensional Covalent Organic Frameworks." ResearchGate, 2021. [Link]
-
Yousuf, S. et al. "The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone." Molecules, 2013. [Link]
-
"Solvent selection for recrystallization: An undergraduate organic experiment." Journal of Chemical Education, 1977. [Link]
-
"Benzimidazole synthesis." Organic Chemistry Portal. [Link]
-
"Recrystallization Issues." Reddit r/Chempros, 2023. [Link]
-
"Benzimidazole." Organic Syntheses. [Link]
-
"3.3C: Determining Which Solvent to Use." Chemistry LibreTexts, 2022. [Link]
-
"Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property." International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 2021. [Link]
-
"Tests for Functional Groups - Inorganic Compounds." NCERT. [Link]
-
"Solubility of various imidazole derivatives in toluene." ResearchGate. [Link]
-
"Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry." MDPI, 2021. [Link]
-
"2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde." PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde - High purity | EN [georganics.sk]
- 2. community.wvu.edu [community.wvu.edu]
- 3. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O3 | CID 780757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. 106429-59-8|2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O2 | CID 23004148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Navigating the Ascent: A Technical Support Center for Scaling Up Benzimidazole Synthesis
Welcome to the technical support center dedicated to addressing the multifaceted challenges of scaling up benzimidazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or industrial-scale production. As you embark on this journey, you will encounter a unique set of obstacles that require a deep understanding of chemical engineering principles coupled with robust chemical synthesis expertise. This resource aims to be your trusted companion, providing not only troubleshooting solutions but also the fundamental reasoning behind them, ensuring a successful and efficient scale-up campaign.
The synthesis of the benzimidazole scaffold, a cornerstone in medicinal chemistry and materials science, presents inherent complexities that are magnified at a larger scale. Issues that are manageable in a round-bottom flask can quickly become significant hurdles in a multi-liter reactor. This guide is structured to anticipate these challenges, offering a proactive approach to problem-solving. We will delve into the intricacies of reaction kinetics, heat management, mass transfer, and downstream processing, all within the context of benzimidazole chemistry.
Our philosophy is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation and piece of guidance is backed by established scientific principles and field-proven insights. We will explore the "why" behind every "how," empowering you to make informed decisions tailored to your specific synthetic route and available equipment.
Let us begin by exploring some of the most frequently asked questions in the scale-up of benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis, which works perfectly at the lab scale, is giving significantly lower yields upon scale-up. What are the likely culprits?
A1: This is a classic scale-up challenge. The primary suspects are often related to inadequate mixing and heat transfer. In a larger reactor, achieving uniform temperature and reactant concentration is more difficult. "Hot spots" can lead to side reactions and degradation of your product. Similarly, poor mixing can result in localized areas of high reactant concentration, also promoting unwanted side reactions. We will explore how to diagnose and address these issues in the Troubleshooting Guide.
Q2: I'm observing the formation of unexpected byproducts in my large-scale reaction that were not present in my small-scale experiments. Why is this happening?
A2: The appearance of new byproducts during scale-up often points to longer reaction times or insufficient temperature control. A reaction that is complete in 2 hours at the lab scale might take significantly longer to reach completion in a large reactor due to slower heating and addition rates. This extended reaction time can provide opportunities for minor side reactions to become significant. Furthermore, poor temperature control can lead to excursions into temperature regimes that favor different reaction pathways.
Q3: How do I choose the right solvent for a large-scale benzimidazole synthesis?
A3: Solvent selection for scale-up goes beyond just solubility. Key considerations include:
-
Boiling Point: A solvent with a boiling point that allows for effective heat removal is crucial.
-
Safety: Flammability, toxicity, and environmental impact are paramount at an industrial scale.
-
Recovery and Recycling: The economic and environmental viability of your process will depend on your ability to efficiently recover and reuse your solvent.
-
Compatibility with Downstream Processing: The solvent should not interfere with crystallization or purification steps. Green chemistry principles increasingly favor the use of environmentally benign solvents[1].
Q4: My catalyst seems to be less effective at a larger scale. What could be the reason?
A4: Catalyst deactivation or inefficient mixing can be the root cause. In heterogeneous catalysis, ensuring proper suspension of the catalyst throughout the reaction mixture is critical for maintaining its activity. In homogeneous catalysis, poor mixing can lead to localized "poisoning" of the catalyst. The choice of catalyst is also critical, with some being more robust and suitable for reuse in industrial settings[2].
Q5: What are the most critical safety considerations when scaling up benzimidazole synthesis, particularly the Phillips-Ladenburg reaction?
A5: The Phillips-Ladenburg reaction and similar condensations often involve high temperatures and acidic conditions, which can pose significant safety risks at scale[3][4]. Key safety considerations include:
-
Exothermic Reactions: The condensation reaction can be exothermic. Proper reactor design and cooling capacity are essential to prevent thermal runaway.
-
Pressure Buildup: The formation of volatile byproducts can lead to pressure buildup in a closed system. Adequate venting and pressure relief systems are mandatory.
-
Corrosion: The use of strong acids can lead to reactor corrosion. Material compatibility must be carefully evaluated.
-
Handling of Raw Materials: Safe handling procedures for corrosive acids, flammable solvents, and potentially toxic reagents are non-negotiable.
Troubleshooting Guide: From Theory to Practice
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems encountered during the scale-up of benzimidazole synthesis.
Problem 1: Low Yields and Incomplete Conversion
Q: My reaction is stalling, and I'm seeing a significant amount of unreacted starting material even after extended reaction times. What steps should I take?
A: Causality and Investigation:
Incomplete conversion at scale is often a multifaceted issue stemming from mass and heat transfer limitations.
-
Mass Transfer: Inadequate mixing can lead to a situation where the reactants are not encountering each other at a sufficient rate. This is especially true for heterogeneous reactions or reactions involving solids that need to dissolve. The viscosity of the reaction mixture can increase as the reaction progresses, further hampering mixing[5].
-
Heat Transfer: If the reaction is endothermic, insufficient heating can slow down the reaction rate. Conversely, if it's exothermic and the heat of reaction is not effectively removed, localized high temperatures can lead to reactant or product degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Experimental Protocol: Assessing Mixing Efficiency
-
Visual Observation (if possible): Use a sight glass on the reactor to visually inspect the mixing. Look for stagnant zones, solids settling at the bottom, or vortex formation.
-
Tracer Studies: For a more quantitative assessment, a non-reactive tracer can be introduced, and its dispersion can be monitored over time by taking samples from different locations in the reactor.
-
Computational Fluid Dynamics (CFD) Modeling: For complex systems, CFD can simulate the fluid dynamics inside the reactor and identify areas of poor mixing.
Problem 2: Formation of Impurities and Byproducts
Q: My final product is contaminated with several impurities that were not observed at the lab scale. How do I identify and eliminate them?
A: Causality and Investigation:
The formation of new impurities is often a consequence of the different reaction environment at a larger scale.
-
Thermal Degradation: As mentioned, localized "hot spots" can lead to the thermal degradation of both reactants and products.
-
Side Reactions: Longer reaction times can allow for slower, competing side reactions to become significant. For example, in the condensation of o-phenylenediamine with aldehydes, over-oxidation or self-condensation of the aldehyde can occur.
-
Air/Moisture Sensitivity: Larger reactors have a larger headspace, and inerting the atmosphere can be more challenging. Some intermediates or catalysts may be sensitive to air or moisture, leading to byproduct formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
Data Presentation: Impact of Temperature on Impurity Profile
| Temperature (°C) | Desired Product Yield (%) | Impurity A (%) | Impurity B (%) |
| 100 | 85 | 5 | 10 |
| 120 | 92 | 3 | 5 |
| 140 | 88 | 8 | 4 |
| 160 | 75 | 15 | 10 |
This table illustrates how a temperature increase beyond an optimal point can lead to a decrease in the yield of the desired product and an increase in the formation of impurities.
Problem 3: Difficulties in Product Isolation and Purification
Q: My product is difficult to crystallize from the reaction mixture at a large scale, and the purity is lower than expected after filtration. What can I do?
A: Causality and Investigation:
Crystallization is a critical step that is highly sensitive to scale.
-
Cooling Rate: Slower cooling rates in large reactors can lead to the formation of larger, but potentially less pure, crystals due to the inclusion of impurities. Rapid cooling can lead to the formation of fine needles that are difficult to filter and wash.
-
Supersaturation: Achieving optimal supersaturation for crystallization is more challenging in a large volume.
-
Impurities: The presence of even small amounts of certain impurities can inhibit crystallization or alter the crystal habit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification challenges.
Experimental Protocol: Scalable Crystallization
-
Determine Solubility Curve: Carefully determine the solubility of your benzimidazole derivative in the chosen solvent at various temperatures. This is crucial for designing a controlled crystallization process.
-
Controlled Cooling: Implement a programmed cooling profile. A typical approach is a slow cooling rate in the initial phase to promote the growth of large, pure crystals, followed by a faster cooling rate to maximize yield.
-
Seeding: Introduce a small amount of pure crystalline product (seed crystals) at a temperature where the solution is slightly supersaturated. This will promote controlled crystal growth and can lead to a more uniform particle size distribution.
-
Agitation: Gentle agitation during crystallization is necessary to keep the crystals suspended and to ensure uniform cooling. However, excessive agitation can lead to crystal breakage and the formation of fines.
Moving Forward: A Proactive Approach to Scale-Up
Successfully scaling up benzimidazole synthesis requires a shift in mindset from a purely synthetic chemistry perspective to one that embraces chemical engineering principles. Proactive planning, careful process characterization at the lab scale, and a systematic approach to troubleshooting are the cornerstones of a successful scale-up campaign.
This technical support center provides a framework for addressing common challenges. However, every specific benzimidazole derivative and synthetic route will present its own unique set of obstacles. It is imperative to maintain a detailed record of all experiments, to analyze data rigorously, and to continuously learn and adapt your process. By combining a deep understanding of the underlying chemistry with sound engineering practices, you can navigate the complexities of scale-up and bring your valuable benzimidazole-based products to a larger market.
References
-
Rastogi, S., & Singh, A. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Naim, M. J., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. [Link]
-
Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2022). MDPI. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2024). Bentham Science Publishers. [Link]
-
Polycondensation Process System Design and Scale-up Challenges. (n.d.). AIChE. [Link]
-
Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. (n.d.). MDPI. [Link]
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (79d) Polycondensation Process System Design and Scale-up Challenges | AIChE [proceedings.aiche.org]
Technical Support Center: Stability of 2-Oxobenzimidazole Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxobenzimidazole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, explaining not just the steps to take but the fundamental reasons behind them.
Introduction: The Benzimidazolone Core and Its Inherent Stability Challenges
The 2-oxobenzimidazole (benzimidazolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the cyclic urea (lactam) functionality within the five-membered ring presents inherent stability challenges, particularly in solution. Understanding and mitigating these instabilities is critical for generating reliable experimental data, from initial screening assays to late-stage formulation development.
This guide is structured to address the most common issues encountered in the lab. We will begin with frequently asked questions for a quick overview, followed by detailed troubleshooting guides for more complex problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial handling and use of 2-oxobenzimidazole derivatives.
Q1: What are the primary factors that cause degradation of 2-oxobenzimidazole derivatives in solution?
A1: The stability of these compounds is primarily influenced by a few key environmental factors.[2] These include:
-
pH: The pH of the solution is one of the most critical factors. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam bond in the imidazole ring.[3][4]
-
Photostability: Many benzimidazole derivatives exhibit high photosensitivity in solution and can degrade upon exposure to UV or even ambient laboratory light.[3][5] Solid forms are generally more stable.[5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[4][5][6]
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or radical initiators.[4][7]
-
Solvent Composition: The choice of solvent can influence stability. Protic solvents, especially water, can directly participate in hydrolysis reactions.[8]
Q2: I need to prepare a stock solution. What are the best practices for storage?
A2: Proper preparation and storage are crucial for maintaining the integrity of your compound.
-
Solvent Choice: Start with a high-purity, anhydrous aprotic solvent like DMSO or DMF for the initial stock solution, as this minimizes the risk of hydrolysis.
-
Storage Temperature: For long-term storage, solutions should be kept at -20°C or -80°C.[9] Repeated freeze-thaw cycles should be avoided, as they can introduce instability.[9] Consider preparing smaller aliquots for single use.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[5]
-
Inert Atmosphere: For highly sensitive compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q3: What are the first observable signs that my compound solution might be degrading?
A3: Degradation can manifest in several ways:
-
Visual Changes: The most obvious signs are a change in color, the appearance of haziness (turbidity), or the formation of a precipitate.
-
Analytical Discrepancies: Inconsistent results in biological assays, a decrease in the main peak area in HPLC analysis over time, or the appearance of new, unidentified peaks in the chromatogram are strong indicators of degradation.
Q4: Which analytical techniques are most suitable for monitoring the stability of my compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability monitoring.[5][10] It allows for the separation and quantification of the parent compound and its degradation products. For definitive identification of those products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[5][11]
| Analytical Technique | Advantages | Disadvantages |
| HPLC-UV | Quantitative, reproducible, separates parent from degradants. | Does not provide structural information on unknown peaks. |
| LC-MS/MS | Provides molecular weight and structural information for identifying degradants. | Can be less quantitative than HPLC-UV without proper standards. |
| NMR Spectroscopy | Provides definitive structural elucidation of isolated degradants. | Requires higher sample concentration and purity; not suitable for routine monitoring. |
Part 2: Troubleshooting Guides
This section provides structured, in-depth guidance for specific problems. Each guide follows a logical progression from problem identification to solution, complete with detailed experimental protocols.
Guide 1: Inconsistent Assay Results - Is My Compound Degrading in the Buffer?
Problem: You observe significant variability in your biological assay results (e.g., IC50 values shift between experiments, or signal diminishes over the course of a single experiment). You suspect the compound is unstable in the aqueous assay buffer.
Causality: Assay buffers are typically aqueous and maintained at a specific pH (often near physiological pH ~7.4). This environment contains all the necessary components for hydrolysis. Furthermore, some buffer components (e.g., phosphates) can catalyze degradation reactions.[4] The rate of degradation can be significant even over a few hours at room temperature or 37°C.
Caption: Troubleshooting workflow for inconsistent assay results.
This protocol is designed to determine the stability of your 2-oxobenzimidazole derivative in a specific aqueous buffer over a time course relevant to your experiment.
Objective: To quantify the degradation of the test compound in the assay buffer at a specific temperature over several hours.
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
Incubator or water bath set to the assay temperature (e.g., 37°C)
-
Autosampler vials
Methodology:
-
Preparation of Test Solution:
-
Allow the assay buffer to equilibrate to the test temperature (e.g., 37°C).
-
Prepare the test solution by spiking the compound stock solution into the pre-warmed buffer to achieve the final assay concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%) and consistent with your assay conditions.
-
Vortex gently to mix. This is your T=0 sample .
-
-
Initial Analysis (T=0):
-
Immediately transfer an aliquot of the T=0 sample to an HPLC vial.
-
Inject the sample onto the HPLC system and acquire the chromatogram. The peak area of the parent compound at this time point will serve as the 100% reference.
-
-
Incubation and Time Points:
-
Place the remaining test solution in the incubator (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution, transfer it to an HPLC vial, and inject it onto the HPLC system.
-
Self-Validation: It is critical that the HPLC method is "stability-indicating," meaning it can resolve the parent peak from any new peaks that appear due to degradation.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample using the peak areas.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot % Remaining versus Time. A loss of >10% of the parent compound over the experimental duration is typically considered significant and indicates instability.
-
Guide 2: New Peaks in HPLC - Identifying Potential Degradants
Problem: During routine analysis or after solution storage, you observe new, unidentified peaks in your HPLC chromatogram, and the area of your main compound peak has decreased.
Causality: This is a classic sign of chemical degradation. To understand the liability of your molecule and ensure the specificity of your analytical methods, it is essential to identify these new entities. A Forced Degradation Study is the standard approach to intentionally degrade the sample under various stress conditions to generate and tentatively identify potential degradation products.[12][13] This study is a cornerstone of drug development as mandated by ICH guidelines.[5]
Caption: Common degradation pathways for 2-oxobenzimidazole derivatives.
This protocol outlines a systematic approach to stress your compound under hydrolytic, oxidative, and photolytic conditions.
Objective: To generate degradation products and establish a degradation profile for the 2-oxobenzimidazole derivative.
Materials:
-
Test Compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3-6% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber (or a setup with a controlled UV/Vis lamp)
-
Oven or heating block
-
LC-MS system for analysis
Methodology:
-
Sample Preparation: Prepare separate solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water) for each stress condition.
-
Stress Conditions: The goal is to achieve 5-20% degradation. You may need to adjust the duration or temperature.[12]
Stress Condition Protocol Rationale Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 2-8 hours. Simulates acidic environments and promotes acid-catalyzed hydrolysis of the lactam bond.[14] Base Hydrolysis Add 0.1 M NaOH. Keep at room temperature for 1-4 hours. Base-catalyzed hydrolysis is often much faster than acid-catalyzed; elevated temperatures may not be needed.[7] Oxidation Add 3-6% H₂O₂. Keep at room temperature for 8-24 hours, protected from light. Simulates oxidative stress, which can affect the electron-rich imidazole ring.[4] Thermal Stress Heat the solution at 70°C for 24-48 hours. A solid-state sample should also be tested. Assesses thermal lability in the absence of other stressors.[15] Photolytic Stress Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). Assesses sensitivity to light, a common issue for benzimidazoles.[3][5] -
Sample Processing and Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before injection. This is crucial to prevent damage to the HPLC column.
-
Analyze all stressed samples, along with an unstressed control sample (T=0), by a stability-indicating LC-MS method.
-
Compare the chromatograms. Characterize the new peaks by their mass-to-charge ratio (m/z) to propose structures for the degradation products. For example, hydrolysis of the 2-oxobenzimidazole ring would result in a mass increase of 18 amu (addition of H₂O).
-
Trustworthiness and Self-Validation: A key part of this protocol is demonstrating "peak purity" using a photodiode array (PDA) detector and mass spectrometry. This confirms that a single chromatographic peak corresponds to a single compound, ensuring the specificity of the analytical method.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]
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Tuzimski, T., & Szubstarska, K. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of Pharmaceutical and Biomedical Analysis, 225, 115215. [Link]
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Silva, A. L. R., et al. (2015). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. The Journal of Chemical Thermodynamics, 81, 137-143. [Link]
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Javed, I., et al. (2025). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Expert Opinion on Therapeutic Patents, 35(5), 373-393. [Link]
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Górska, A., Czerwicka, M., & Psarska, M. (2018). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Chemistry. Environment. Biotechnology, 21, 47-54. [Link]
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Kuhn, M., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Chemistry – A European Journal, 17(6), 1954-1963. [Link]
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Castillo, B., et al. (2018). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Journal of Analytical Methods in Chemistry, 2018, 8041938. [Link]
-
Jain, D., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. Journal of Pharmaceutical and Biomedical Analysis, 120, 295-304. [Link]
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Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31(1), 1-25. [Link]
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Jurca, B., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(14), 5394. [Link]
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Di, L., & Kerns, E. H. (2016). Solution Stability. In Drug-Like Properties (pp. 239-265). Academic Press. [Link]
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Li, Y., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Journal of Pharmaceutical Sciences, 101(8), 2732-2743. [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Al-Tohamy, M. F. (2015). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Environmental Sciences, 11(2), 119-126. [Link]
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Varia, S. A., & Zia, H. (2009). Stability of ricobendazole in aqueous solutions. AAPS PharmSciTech, 10(3), 779–785. [Link]
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Walash, M. I., et al. (2019). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. Acta Chromatographica, 31(4), 246-253. [Link]
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Mokuolu, O. A. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. East African Journal of Health and Science, 6(1), 1-10. [Link]
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Stankovic, B., et al. (2022). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Molecules, 27(23), 8206. [Link]
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Zhang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3328-3336. [Link]
-
Khan, I., et al. (2025). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024. Expert Opinion on Therapeutic Patents, 35(5), 373-393. [Link]
-
Bajaj, S., et al. (2012). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 5(1), 59-67. [Link]
-
Horn, M., & Drusch, S. (2020). Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract. Journal of Food Science, 85(10), 3386-3394. [Link]
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Ghourchian, H., & Gholamipour-Shirazi, A. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Biological Macromolecules, 221, 1098-1120. [Link]
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Wang, Y., et al. (2019). Factors influencing the thermal stability of azo and bisazo compounds. Journal of Thermal Analysis and Calorimetry, 138(2), 1145-1153. [Link]
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Reddy, G. S., et al. (2015). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Pharmaceutical Analysis, 5(2), 115-122. [Link]
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Diop, A., et al. (2018). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Pharmaceutical and Biomedical Analysis, 159, 261-268. [Link]
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Zhou, S., et al. (2017). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research, 24(29), 23149-23158. [Link]
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Lee, Y. J., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 48. [Link]
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Nitek, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5057. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
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Fijalek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 1836-1853. [Link]
-
Clark, J. (2023). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. [Link]
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Technical Support Center: Overcoming Poor Solubility of Benzimidazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole compounds. This guide is designed to provide you with expert insights and practical solutions to one of the most common challenges encountered with this important class of molecules: poor aqueous solubility in biological assays. Here, we will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns regarding the solubility of benzimidazole compounds.
Q1: Why are many benzimidazole derivatives so poorly soluble in aqueous media?
A1: The limited aqueous solubility of many benzimidazoles is intrinsic to their chemical structure. They possess a rigid, planar bicyclic aromatic ring system which, along with other hydrophobic substituents, leads to strong intermolecular forces in the solid state (high crystal lattice energy) and unfavorable interactions with water.[1][2] Many are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, indicating high permeability but low solubility, which is a significant hurdle for their absorption and bioavailability.[1]
Q2: I've dissolved my benzimidazole compound in DMSO for a stock solution, but it precipitates when I add it to my cell culture medium. Why does this happen and what can I do?
A2: This is a very common and critical issue. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds. However, when a concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the DMSO rapidly disperses, and the local solvent environment around your compound changes dramatically from organic to aqueous. If the concentration of the benzimidazole derivative exceeds its thermodynamic solubility limit in the final aqueous medium, it will precipitate out of solution.[3][4]
To address this, you can:
-
Decrease the final concentration of the compound in the assay.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential toxicity to cells (typically <0.5% v/v is recommended for most cell lines).[3]
-
Employ a serial dilution strategy where the DMSO stock is first diluted in a small volume of media before being added to the final assay volume.
-
Consider alternative solubilization strategies as detailed in the troubleshooting guides below.
Q3: Can I use pH modification to improve the solubility of my benzimidazole compound?
A3: Yes, for certain benzimidazole derivatives, pH adjustment can be a viable strategy. The benzimidazole ring contains basic nitrogen atoms that can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[5] However, the effectiveness of this approach depends on the pKa of your specific compound and the pH constraints of your biological assay. It's crucial to ensure that the required pH does not adversely affect your cells, proteins, or the stability of the compound itself.[1] For instance, some compounds may be more stable at neutral pH, and forcing a low pH environment could lead to degradation.
Troubleshooting Guides: Step-by-Step Solutions for Solubility Enhancement
This section provides detailed protocols and the scientific rationale for advanced techniques to overcome solubility challenges with benzimidazole compounds.
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Root Cause Analysis: The compound's concentration in the final aqueous solution exceeds its kinetic or thermodynamic solubility limit.
Solution Pathway:
Caption: Troubleshooting workflow for compound precipitation.
Advanced Strategy 1: Cyclodextrin Complexation
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] Poorly soluble benzimidazole compounds can be encapsulated within this hydrophobic core, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[1][6]
Experimental Protocol: Preparation and Evaluation of a Benzimidazole-Cyclodextrin Complex
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[1]
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the benzimidazole compound to HP-β-CD.
-
Complexation Procedure (Kneading Method): a. Accurately weigh the benzimidazole compound and HP-β-CD in a 1:1 molar ratio. b. Transfer the powders to a glass mortar. c. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste. d. Knead the paste thoroughly for 30-45 minutes. e. Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved. f. Pulverize the dried complex into a fine powder.
-
Solubility Assessment: a. Prepare saturated solutions of both the pure compound and the cyclodextrin complex in your assay buffer at a controlled temperature (e.g., 25°C or 37°C). b. Equilibrate the solutions for 24-48 hours with continuous stirring. c. Centrifuge the solutions to pellet the excess undissolved solid. d. Filter the supernatant through a 0.22 µm syringe filter. e. Quantify the concentration of the dissolved benzimidazole compound using a validated analytical method (e.g., HPLC-UV).
Data Interpretation:
| Compound Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure Fenbendazole | ~0.34 | - |
| Fenbendazole:Methyl-β-CD (1:1) | 20,210 | ~60,000 |
Data adapted from studies on Fenbendazole solubility enhancement.[2]
Advanced Strategy 2: Amorphous Solid Dispersions
Scientific Principle: The crystalline form of a compound has a highly ordered structure with strong intermolecular interactions (high lattice energy) that must be overcome for dissolution. By converting the compound to an amorphous state, this energy barrier is significantly reduced, leading to a higher apparent solubility and faster dissolution rate.[7][8] Amorphous solid dispersions involve dispersing the drug in a hydrophilic polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[1][9]
Experimental Protocol: Preparation of a Benzimidazole Solid Dispersion via Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
-
Solvent Selection: Identify a common volatile solvent that dissolves both the benzimidazole compound and the polymer (e.g., methanol, ethanol, or acetone).
-
Preparation Procedure: a. Dissolve the benzimidazole compound and the polymer in the selected solvent in a desired weight ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer). b. Stir the solution until both components are fully dissolved. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). d. Further dry the resulting solid film in a vacuum oven to remove any residual solvent. e. Scrape the solid dispersion from the flask and pulverize it.
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, indicating its amorphous state.
-
Powder X-ray Diffraction (PXRD): To verify the absence of sharp diffraction peaks characteristic of the crystalline form.
-
-
Dissolution Testing: Perform an in vitro dissolution test comparing the pure compound to the solid dispersion formulation.[1]
Data Interpretation:
Caption: Crystalline vs. Amorphous Solid Dispersion states.
Advanced Strategy 3: Nanoparticle-Based Formulations
Scientific Principle: Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[1][10] Nanocarriers can also enhance solubility and provide opportunities for targeted drug delivery.[10][]
Conceptual Workflow:
-
Encapsulation: The benzimidazole compound is encapsulated within a nanocarrier system (e.g., liposomes, polymeric nanoparticles, or nanoemulsions).[10]
-
Enhanced Solubility & Stability: The nanocarrier protects the compound from the aqueous environment and presents a more hydrophilic surface.
-
Improved Bioavailability: The small size of the nanoparticles can lead to enhanced absorption and permeability.[10]
-
Targeted Delivery (Optional): The surface of the nanoparticles can be functionalized with ligands that bind to specific receptors on target cells, increasing local drug concentration and reducing systemic toxicity.[10][12]
Considerations: The development of nanoparticle formulations is complex and requires specialized equipment and expertise. This approach is generally considered when simpler methods are insufficient, particularly for in vivo applications.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases the solubility of nonpolar compounds. | Simple to implement for in vitro screening. | Potential for cytotoxicity; precipitation upon dilution.[3] |
| pH Adjustment | Ionizes the compound, increasing its polarity. | Cost-effective and straightforward. | Limited by compound pKa and assay pH constraints; potential for compound degradation.[1][5] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell. | Significant solubility enhancement; low toxicity.[2][6] | Requires formulation development; potential for competition with other molecules. |
| Amorphous Solid Dispersions | Reduces crystal lattice energy, increasing apparent solubility and dissolution rate. | Substantial improvement in dissolution; established manufacturing techniques.[7] | Requires polymer screening; potential for recrystallization over time. |
| Nanoparticle Formulations | Increases surface area for faster dissolution; enhances permeability. | Dramatically improves bioavailability; enables targeted delivery.[10] | Complex formulation and characterization; higher cost and development effort. |
References
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Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. Current Issues in Molecular Biology. Available at: [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
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Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. PubMed Central. Available at: [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
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In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. Available at: [Link]
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How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. National Institutes of Health. Available at: [Link]
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Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. GSC Online Press. Available at: [Link]
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Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]
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How can I troubleshoot protein precipitation after purification?. ResearchGate. Available at: [Link]
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Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
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Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. Available at: [Link]
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Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]
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Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available at: [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Nanoparticle-based drug delivery systems targeting cancer cell surfaces. RSC Publishing. Available at: [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. Available at: [Link]
-
Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. Available at: [Link]
-
Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. PubMed. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. PubMed. Available at: [Link]
-
Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. PubMed Central. Available at: [Link]
-
Cyclodextrins as Enhancers of the Aqueous Solubility of the Anthelmintic Drug Mebendazole: Thermodynamic Considerations. ResearchGate. Available at: [Link]
-
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PubMed Central. Available at: [Link]
-
How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
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Validation & Comparative
A Tale of Two Scaffolds: Unraveling the Biological Activities of 2-Oxobenzimidazoles and Benzothiazoles
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Privileged Structures in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, making them fertile ground for medicinal chemistry exploration. Among these, the heterocyclic systems of 2-oxobenzimidazole and benzothiazole have carved out significant niches, demonstrating a remarkable breadth of biological activities. This guide offers a comprehensive, data-driven comparison of these two scaffolds, delving into their anticancer, antimicrobial, and anti-inflammatory properties. By examining their mechanisms of action, structure-activity relationships, and supporting experimental data, we aim to provide researchers and drug development professionals with a detailed understanding of their respective strengths and potential applications.
At a Glance: Key Physicochemical and Structural Differences
While both 2-oxobenzimidazoles and benzothiazoles are bicyclic aromatic systems, their subtle structural distinctions give rise to different physicochemical properties and, consequently, biological activities. The 2-oxobenzimidazole core features a urea-like motif within its five-membered ring, whereas the benzothiazole scaffold incorporates a sulfur atom. This difference in heteroatom composition influences factors such as hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which play a crucial role in drug-target interactions.
A Head-to-Head Comparison of Biological Activities
Anticancer Activity: A Battle of Mechanisms
Both 2-oxobenzimidazoles and benzothiazoles have yielded a plethora of potent anticancer agents. However, their efficacy often stems from distinct mechanistic pathways.
2-Oxobenzimidazoles: Targeting Angiogenesis through VEGFR-2 Inhibition
A significant number of 2-oxobenzimidazole derivatives exert their anticancer effects by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding their growth and metastasis.
Benzothiazoles: Modulating the PI3K/Akt/mTOR Pathway and Other Targets
Benzothiazole-based compounds have demonstrated a more diverse range of anticancer mechanisms. Many derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1] Additionally, some benzothiazoles have been found to induce apoptosis through other pathways.[2]
Comparative Anticancer Potency (IC50 Values)
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Oxobenzimidazole Derivative | A549 (Lung) | 1.53 | [3] |
| Benzothiazole Derivative | A549 (Lung) | 44 nM (0.044 µM) | [2] |
| 2-Oxobenzimidazole Derivative | HT-29 (Colon) | Not Reported | |
| Benzothiazole Derivative | HT-29 (Colon) | 0.015 | [3] |
| 2-Oxobenzimidazole Derivative | MCF-7 (Breast) | Not Reported | |
| Benzothiazole Derivative | MCF-7 (Breast) | Not Reported | |
| 2-Oxobenzimidazole Derivative | HepG2 (Liver) | Not Reported | |
| Benzothiazole Derivative | HepG2 (Liver) | 48 nM (0.048 µM) | [2] |
Note: Direct comparative studies testing the same derivatives of both scaffolds on the same cell lines under identical conditions are limited. The data presented here is a compilation from different studies and should be interpreted with caution.
Antimicrobial Activity: A Clearer Distinction
In the realm of antimicrobial activity, a more discernible trend emerges, with benzothiazole derivatives often exhibiting superior potency compared to their 2-oxobenzimidazole counterparts.
Comparative Antimicrobial Potency (MIC Values)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole Derivative | S. aureus | 100-200 | [4] |
| Benzothiazole Derivative | S. aureus | 0.23-0.94 (mg/mL) | [5] |
| Benzimidazole Derivative | E. coli | >200 | [4] |
| Benzothiazole Derivative | E. coli | 0.23-0.94 (mg/mL) | [5] |
| Benzimidazole Derivative | E. faecalis | 100-200 | [4] |
| Benzothiazole Derivative | E. faecalis | Not Reported |
Note: The data presented here is a compilation from different studies and should be interpreted with caution.
One study that directly compared derivatives of both scaffolds found that the benzothiazole-containing compounds were more active.[6] This suggests that the sulfur atom in the benzothiazole ring may play a crucial role in the interaction with microbial targets.
Anti-inflammatory and Antiviral Activities: An Emerging Picture
While less extensively studied in a comparative context, both scaffolds have shown promise as anti-inflammatory and antiviral agents.
Anti-inflammatory Activity: A study comparing the hyaluronidase inhibitory activity of benzimidazole and benzothiazole derivatives found that a benzimidazole derivative showed higher activity than the corresponding benzothiazole derivatives.[2] Hyaluronidase is an enzyme involved in inflammation, suggesting a potential advantage for the 2-oxobenzimidazole scaffold in this therapeutic area.
Antiviral Activity: The development of antiviral agents based on these scaffolds is an active area of research. While numerous benzothiazole derivatives have been reported to possess antiviral properties against a range of viruses, including Herpes Simplex Virus (HSV), direct comparative studies with 2-oxobenzimidazoles are scarce.[7][8][9]
Mechanistic Insights: Visualizing the Signaling Pathways
To better understand the anticancer mechanisms of these compounds, it is essential to visualize the signaling pathways they modulate.
VEGFR-2 Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Here, we provide detailed methodologies for two key assays used to evaluate the anticancer and antimicrobial activities of 2-oxobenzimidazoles and benzothiazoles.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (2-oxobenzimidazoles and benzothiazoles) and a positive control (e.g., doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Workflow Diagram
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound at the highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
-
Conclusion: Guiding Future Drug Discovery Efforts
The comparative analysis of 2-oxobenzimidazoles and benzothiazoles reveals two privileged scaffolds with distinct yet overlapping biological profiles. While benzothiazoles appear to hold an edge in antimicrobial applications, 2-oxobenzimidazoles show significant promise as anti-inflammatory agents. In the realm of anticancer therapy, both scaffolds have yielded potent compounds, albeit often through different mechanisms of action.
This guide underscores the importance of a nuanced, data-driven approach to scaffold selection in drug discovery. The choice between a 2-oxobenzimidazole and a benzothiazole core should be guided by the specific therapeutic target and desired biological activity. By understanding the inherent properties and mechanistic tendencies of each scaffold, researchers can make more informed decisions, ultimately accelerating the development of novel and effective therapeutics. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for those embarking on this exciting journey of discovery.
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spectroscopic analysis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde vs. its derivatives
An In-Depth Guide to the Spectroscopic Analysis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and Its Derivatives
Introduction: The Benzimidazole Core in Modern Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (Parent Compound 1 ) represents a particularly valuable synthetic intermediate, featuring a reactive aldehyde group poised for the generation of diverse molecular libraries. The precise characterization of this parent scaffold and its subsequent derivatives is paramount for establishing structure-activity relationships (SARs) and ensuring the integrity of drug discovery programs.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the spectroscopic signatures of the parent aldehyde 1 against its common derivatives. We will delve into the nuances of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that dictate the observed spectral changes.
The Parent Scaffold: Spectroscopic Benchmark
The foundational molecule, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (1 ), possesses a unique electronic and structural profile that serves as our baseline for comparison. Its key features—the lactam (cyclic amide) within the imidazole ring, the conjugated aromatic system, and the electron-withdrawing aldehyde group—give rise to a distinct spectroscopic fingerprint.
Structure of Parent Compound 1
| Spectroscopic Technique | Characteristic Signature of Compound 1 |
| ¹H NMR (DMSO-d₆) | Aldehyde proton (CHO) ~9.8 ppm; Aromatic protons with distinct splitting patterns; Two N-H protons (exchangeable) ~11.0-11.5 ppm. |
| ¹³C NMR (DMSO-d₆) | Aldehyde carbonyl (C=O) ~192 ppm; Lactam carbonyl (C=O) ~155 ppm; Aromatic carbons in the 110-140 ppm range. |
| FT-IR (KBr, cm⁻¹) | N-H stretching ~3200-3400 cm⁻¹; Aldehyde C-H stretch ~2850 & 2750 cm⁻¹; Aldehyde C=O stretch ~1680 cm⁻¹; Lactam C=O stretch ~1710 cm⁻¹. |
| UV-Vis (Ethanol) | Multiple absorption bands characteristic of the extended π-conjugated system, typically showing λmax values between 250-350 nm.[2][3] |
| Mass Spec. (EI) | Molecular Ion Peak [M]⁺ at m/z 176. Key fragments corresponding to the loss of H• (m/z 175) and CO (m/z 148).[4][5] |
Comparative Spectroscopic Analysis: The Impact of Derivatization
Structural modifications to the parent aldehyde 1 induce predictable and informative shifts in its spectroscopic data. Understanding these shifts is crucial for confirming the success of a chemical transformation.
Derivatization at the Aldehyde Functional Group
Modifying the C5-aldehyde is a common synthetic route. Here, we compare the parent aldehyde to its corresponding carboxylic acid (2 ) and a representative Schiff base (3 ).
| Compound | Key ¹H NMR Shift (ppm) | Key IR Band (cm⁻¹) | Rationale for Change |
| 1 (Aldehyde) | δ ~9.8 (s, 1H, -CHO) | ~1680 (Aldehyde C=O) | The aldehydic proton is highly deshielded by the anisotropic effect of the carbonyl group. |
| 2 (Carboxylic Acid) | δ ~13.0 (br s, 1H, -COOH) | ~1700 (Acid C=O), ~2500-3300 (broad O-H) | The acidic proton is highly deshielded and often broad due to hydrogen bonding. The broad O-H stretch is a hallmark of carboxylic acids.[6] |
| 3 (Schiff Base) | δ ~8.5 (s, 1H, -CH=N-) | ~1630 (Imine C=N) | The imine proton is shielded relative to the aldehyde proton. The C=O band is replaced by a C=N stretching frequency. |
Derivatization at the N1/N3 Positions
Alkylation or acylation of the lactam nitrogens eliminates the N-H protons and alters the electronic properties of the ring system. We compare the parent compound 1 to a generic N-alkylated derivative (4 ).
| Compound | Key ¹H NMR Signal | Key IR Band (cm⁻¹) | Rationale for Change |
| 1 (Parent) | δ ~11.0-11.5 (2H, N-H) | ~3200-3400 (N-H stretch) | The presence of two distinct N-H signals confirms the parent structure.[7] |
| 4 (N,N'-dialkyl) | Absence of N-H signals | Absence of N-H stretch | The disappearance of these signals is the primary evidence of successful N-alkylation. New signals corresponding to the alkyl groups will appear, typically in the upfield region (δ 1-4 ppm).[2] |
The process of analyzing these compounds follows a logical workflow, from sample preparation to multi-technique data integration.
Caption: A generalized workflow for the spectroscopic characterization of benzimidazole derivatives.
The Influence of Benzene Ring Substituents
Adding substituents to the aromatic ring modulates the electronic environment, causing predictable shifts. The nature of the substituent—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG)—is key.
Caption: Relationship between substituent electronics and resulting spectroscopic shifts.
-
¹H NMR: An EDG will shield adjacent aromatic protons, causing an upfield shift (lower ppm), while an EWG will deshield them, causing a downfield shift (higher ppm).[1]
-
UV-Vis: An EDG typically causes a bathochromic (red) shift to a longer wavelength due to a decrease in the HOMO-LUMO energy gap. Conversely, an EWG can cause a hypsochromic (blue) shift.[8] The fluorescence intensity can also be significantly tuned by different substituents.[9]
-
Mass Spectrometry: The fragmentation pattern can be influenced by the substituent. Stable, electron-donating groups may favor fragmentation pathways that retain the charge on the aromatic portion of the molecule.
Self-Validating Experimental Protocols
The trustworthiness of spectroscopic data hinges on rigorous and well-documented experimental protocols. The following methodologies are designed to produce high-quality, reproducible data for this class of compounds.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Rationale for Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it readily dissolves the polar benzimidazole core and, crucially, its low rate of proton exchange allows for the observation of the N-H protons.[10] Tetramethylsilane (TMS) is used as the universal internal standard (δ 0.00). A 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of aromatic protons.
-
Methodology:
-
Accurately weigh 10-15 mg of the benzimidazole derivative.
-
Dissolve the sample in 0.7 mL of DMSO-d₆ in a clean NMR tube.
-
Add TMS as an internal standard.
-
Acquire the ¹H spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Protocol 2: FT-IR Spectroscopy
-
Rationale for Choices: The KBr pellet method is a standard and reliable technique for solid samples, minimizing solvent interference in the spectrum.
-
Methodology:
-
Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Protocol 3: Mass Spectrometry
-
Rationale for Choices: Electron Impact (EI) ionization is effective for observing the fragmentation of these relatively stable aromatic compounds. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight with minimal fragmentation.
-
Methodology (EI):
-
Introduce a small amount of the solid sample via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Bombard the gaseous molecules with a 70 eV electron beam.
-
Analyze the resulting fragments with the mass analyzer.
-
Conclusion
The structural elucidation of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde and its derivatives is a task elegantly accomplished through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR map the carbon-hydrogen framework, FT-IR identifies key functional groups, UV-Vis probes the electronic nature of the conjugated system, and Mass Spectrometry confirms molecular weight and fragmentation pathways. By systematically comparing the spectra of derivatives to the parent aldehyde, researchers can confidently confirm chemical transformations and build robust structure-activity relationship models, accelerating the pace of innovation in drug discovery and materials science.
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A Comparative Guide to the Synthesis of 2-Oxobenzimidazole-5-carbaldehyde: A Novel Approach vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2-oxobenzimidazole-5-carbaldehyde stands out as a critical building block for a variety of therapeutic agents. Its efficient and scalable synthesis is therefore of paramount importance. This guide provides an in-depth technical comparison between a novel, direct formylation route and a traditional multi-step synthesis for obtaining this key intermediate. We will delve into the causality behind the experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data and established chemical principles.
The Importance of 2-Oxobenzimidazole-5-carbaldehyde
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 2-oxobenzimidazole core, in particular, is associated with a wide range of biological activities. The addition of a carbaldehyde group at the 5-position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery.
Traditional Synthetic Route: A Two-Step Approach
A common and established method to synthesize 2-oxobenzimidazole-5-carbaldehyde involves a two-step process: the initial synthesis of a methylated precursor followed by its oxidation. This well-trodden path, while reliable, presents certain challenges in terms of efficiency and atom economy.
Step 1: Synthesis of 5-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
The synthesis of the methyl-substituted precursor is typically achieved through the condensation of 4-methyl-1,2-phenylenediamine with urea. This reaction, conducted at high temperatures, proceeds via a cyclization mechanism to form the stable benzimidazolone ring system.[1]
Step 2: Oxidation of the Methyl Group
The subsequent conversion of the methyl group to a carbaldehyde is often accomplished using a strong oxidizing agent. Selenium dioxide (SeO2) is a classic reagent for this transformation, known as the Riley oxidation.[2][3][4] This reaction selectively oxidizes benzylic methyl groups to aldehydes.
A Novel Synthetic Route: Direct Formylation
To circumvent the limitations of the traditional route, a more direct, one-step approach is proposed: the direct formylation of the readily available 2-oxobenzimidazole. Among the various formylation methods, the Vilsmeier-Haack reaction offers a promising avenue due to its effectiveness with electron-rich aromatic systems.[5][6][7]
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophilic species then attacks the electron-rich benzimidazolone ring to introduce the formyl group.
Comparative Analysis
To provide a clear and objective comparison, we will evaluate both routes based on key performance indicators crucial for process development and scale-up.
| Parameter | Traditional Route (Two-Step) | Novel Route (Direct Formylation) | Rationale & Insights |
| Number of Steps | 2 | 1 | A shorter synthetic route is generally more efficient, leading to higher overall yields and reduced production time and cost. |
| Starting Materials | 4-methyl-1,2-phenylenediamine, Urea | 2-Oxobenzimidazole, DMF, POCl3 | The availability and cost of starting materials are critical for large-scale synthesis. 2-Oxobenzimidazole is a commercially available and relatively inexpensive starting material. |
| Reagents & Safety | Urea (low toxicity), Selenium dioxide (highly toxic) | DMF (moderate toxicity), POCl3 (corrosive, reacts violently with water) | The traditional route involves the highly toxic and environmentally hazardous selenium dioxide. While the reagents in the novel route have their own hazards, they are arguably more manageable on an industrial scale with appropriate engineering controls. |
| Reaction Conditions | High temperature (Step 1), Reflux (Step 2) | Mild to moderate temperatures | The high-temperature requirement in the first step of the traditional route can be energy-intensive. The Vilsmeier-Haack reaction often proceeds at more moderate temperatures. |
| Atom Economy | Lower | Higher | The direct formylation approach has a higher atom economy as it avoids the introduction and subsequent modification of a methyl group, leading to less waste. |
| Potential Yield | Moderate to good (cumulative over two steps) | Potentially higher (in a single step) | A one-step synthesis often leads to a higher overall yield compared to a multi-step sequence where losses occur at each stage. |
| Purification | Two purification steps required | One purification step | Reducing the number of purification steps simplifies the overall process and reduces solvent consumption and waste generation. |
Experimental Protocols
Traditional Route: Two-Step Synthesis
Step 1: Synthesis of 5-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).
-
Heat the mixture to 180 °C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to afford pure 5-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Step 2: Oxidation to 2-Oxobenzimidazole-5-carbaldehyde
-
In a well-ventilated fume hood, dissolve 5-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in a suitable solvent such as dioxane.
-
Add selenium dioxide (1.1 eq) portion-wise to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and filter off the elemental selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Novel Route: Direct Formylation (Vilsmeier-Haack Reaction)
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 2-oxobenzimidazole (1.0 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-oxobenzimidazole-5-carbaldehyde.
Visualization of Synthetic Pathways
Traditional Two-Step Synthesis
Caption: Traditional two-step synthesis of 2-oxobenzimidazole-5-carbaldehyde.
Novel Direct Formylation Route
Caption: Novel one-step synthesis via direct Vilsmeier-Haack formylation.
Conclusion and Future Outlook
The novel, direct formylation route for the synthesis of 2-oxobenzimidazole-5-carbaldehyde presents significant advantages over the traditional two-step method. Its single-step nature, higher atom economy, and avoidance of highly toxic reagents make it a more efficient, cost-effective, and environmentally benign alternative. While the Vilsmeier-Haack reaction requires careful handling of its reagents, the overall process is more streamlined and scalable.
Further optimization of the direct formylation reaction conditions, including solvent, temperature, and stoichiometry, could lead to even higher yields and purity, solidifying its position as the preferred method for the industrial production of this valuable building block. This comparative guide provides the necessary foundational data and insights for researchers and process chemists to make informed decisions in the development of robust and sustainable synthetic strategies.
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OXIDATIONS. (n.d.). eGyanKosh. Retrieved January 24, 2026, from [Link]
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Can anybody help with Aromatic aldehyde preparation (Duff Reaction)? (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Reimer Tiemann Reaction || Carbene Formation || Formylation of phenols || BSc || NEET2024 ||JEE ||. (2023). YouTube. Retrieved January 24, 2026, from [Link]
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ChemInform Abstract: Microwave-Assisted Selenium Dioxide Oxidation of Aryl Methyl Ketones to Aryl Glyoxals. (2011). ResearchGate. Retrieved January 24, 2026, from [Link]
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Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. Retrieved January 24, 2026, from [Link]
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A Comparative Study of the Anticancer Activity of Benzimidazole Derivatives: A Guide for Researchers
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a "privileged" structure in medicinal chemistry due to its remarkable and diverse pharmacological properties.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, making it a versatile framework for the development of novel therapeutics.[1][2] In the realm of oncology, benzimidazole derivatives have garnered significant attention for their potent anticancer activities, with several compounds having entered clinical trials and some, like bendamustine, receiving FDA approval.[3] This guide provides a comparative analysis of the anticancer activity of representative benzimidazole derivatives, focusing on their distinct mechanisms of action, and offers practical, field-proven insights into their synthesis and evaluation.
The Benzimidazole Core: A Versatile Scaffold for Anticancer Drug Design
The unique bicyclic structure of benzimidazole, consisting of a fusion between a benzene and an imidazole ring, provides an excellent platform for chemical modification.[2] The strategic placement of various substituents at different positions on the benzimidazole ring system can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This adaptability has led to the development of a wide array of benzimidazole derivatives with diverse anticancer mechanisms.[3]
This guide will focus on a comparative analysis of benzimidazole derivatives categorized by their primary mechanisms of action:
-
Tubulin Polymerization Inhibition: A well-established anticancer strategy that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Targeting key enzymes in signaling pathways that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Epigenetic Modulation: Focusing on the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in tumorigenesis.
Part 1: Comparative Analysis of Anticancer Activity
This section provides a head-to-head comparison of representative benzimidazole derivatives based on their in vitro cytotoxicity against a panel of common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Benzimidazole derivatives that inhibit tubulin polymerization disrupt these functions, leading to mitotic arrest and apoptosis.[4]
Representative Compounds:
-
Mebendazole (MBZ): An anthelmintic drug repurposed for its anticancer properties.
-
Albendazole (ABZ): Another anthelmintic drug showing promising anticancer activity.
-
Compound 1 (Novel Synthetic Tubulin Inhibitor): A representative of newly synthesized benzimidazole analogues designed as potent tubulin inhibitors.[5]
Table 1: Comparative IC50 Values (µM) of Benzimidazole-Based Tubulin Inhibitors
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| Mebendazole | ~0.625[6] | Data Not Available | Data Not Available |
| Albendazole | 84.85[7] | Data Not Available | Data Not Available |
| Compound 1 | Not Reported | Not Reported | Not Reported |
Kinase Inhibitors: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] Benzimidazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and survival.
Representative Compound:
-
Compound 2 (Novel Synthetic VEGFR-2 Inhibitor): A representative benzimidazole-Schiff base hybrid designed as a VEGFR-2 inhibitor.[9]
Table 2: IC50 Values (µM) of a Benzimidazole-Based VEGFR-2 Inhibitor
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| Compound 2 | Growth Inhibition at 10µM[9] | 3.58[9] | Complete cell death at 10µM[9] |
Note: Compound 2 (specifically compound 3e from the cited reference) demonstrated significant activity against lung and colon cancer cell lines.[9]
Epigenetic Modulators: HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers. Benzimidazole-based compounds have been developed as potent HDAC inhibitors, leading to the re-expression of tumor suppressor genes and the induction of apoptosis.[7][10]
Representative Compound:
-
Compound 3 (Novel Synthetic HDAC Inhibitor): A representative benzimidazole-linked (thio)hydantoin derivative designed as an HDAC6 inhibitor.[10]
Table 3: IC50 Values (nM) of a Benzimidazole-Based HDAC Inhibitor
| Compound | Leukemia Cell Lines (MOLT-4/CCRF-CEM) |
| Compound 3 | 51.84 - 74.36[10] |
Note: Compound 3 (specifically compounds 2c, 2d, 4b, and 4c from the cited reference) showed potent activity against leukemia cell lines, with IC50 values in the nanomolar range.[10] Data for MCF-7, A549, and HCT-116 were not specified in the reference.
Part 2: Experimental Methodologies
This section provides detailed, step-by-step protocols for the synthesis of representative benzimidazole derivatives and the key in vitro assays used to evaluate their anticancer activity.
Synthesis of Benzimidazole Derivatives
The synthesis of the benzimidazole core is a cornerstone of developing novel anticancer agents.[7] The following protocols outline the general synthesis of a 2-aryl benzimidazole and a more specific procedure for mebendazole.
This protocol describes the synthesis of a Schiff base-benzimidazole hybrid, a common strategy for developing kinase inhibitors.
-
Synthesis of Benzimidazole Hydrazone Intermediate:
-
Heat a mixture of the appropriate benzimidazole precursor (e.g., a derivative of o-phenylenediamine) with hydrazine hydrate at reflux for 12 hours.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., diethyl ether) and dry.
-
-
Formation of the Schiff Base Hybrid:
-
Suspend the benzimidazole hydrazone intermediate (1.0 mmol) in ethanol (20 mL).
-
Add the appropriate aryl aldehyde or ketone (1.0 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 8-10 hours.
-
Upon cooling, the product precipitates out of the solution.
-
Collect the precipitate by filtration, wash with diethyl ether, and recrystallize from ethanol to obtain the pure Schiff base-benzimidazole hybrid.
-
Caption: Synthesis of a Schiff base-benzimidazole hybrid.
This protocol outlines a general synthetic route for mebendazole.
-
Formation of the Benzimidazole Ring:
-
React o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.
-
-
Introduction of the Carbamate Group:
-
React the benzimidazole intermediate with methyl chloroformate to introduce the carbamate group at the 2-position.
-
-
Addition of the Benzoyl Group (Friedel-Crafts Acylation):
-
React the carbendazim intermediate with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to add the benzoyl group at the 5-position.[11]
-
The reaction is typically carried out in a suitable solvent and may require cooling.[11]
-
Purify the final product, mebendazole, through appropriate methods such as recrystallization.
-
Caption: General synthetic pathway for Mebendazole.
In Vitro Anticancer Activity Assays
The following are standard and robust protocols for evaluating the anticancer efficacy of the synthesized benzimidazole derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed the cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
-
Caption: Workflow for the MTT cell viability assay.
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC50 concentration for a specified time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization, and wash with ice-cold PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
-
Data Analysis:
-
Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
-
Western blotting is a powerful technique to detect and quantify the expression of specific proteins, such as those involved in apoptosis.
-
Protein Extraction:
-
Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Part 3: Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which benzimidazole derivatives exert their anticancer effects is crucial for rational drug design and development. This section explores the key signaling pathways affected by these compounds.
Tubulin Polymerization Inhibition and Apoptosis
Benzimidazole-based tubulin inhibitors bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[4] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, undergoes dimerization and autophosphorylation, activating several downstream signaling cascades.[8] These pathways, including the PI3K/Akt and MAPK pathways, promote endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. Benzimidazole-based VEGFR-2 inhibitors block this signaling cascade, leading to an anti-angiogenic effect and the induction of apoptosis in endothelial cells.[12]
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzimidazole derivative.
EGFR Signaling Pathway and Downstream Effectors
The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cancer.[2] Its activation leads to the initiation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-Akt pathways, which promote cell proliferation and inhibit apoptosis. Benzimidazole derivatives designed as EGFR inhibitors can block these pro-survival signals.
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Conclusion and Future Perspectives
Benzimidazole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action.[7] Their structural versatility allows for the fine-tuning of their pharmacological properties to target specific cancer-related pathways. The repurposed drugs, mebendazole and albendazole, continue to show clinical potential, while ongoing research is focused on the development of novel, more potent, and selective benzimidazole-based compounds.
The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of anticancer drug discovery. By understanding the structure-activity relationships, mechanisms of action, and methods for evaluation, scientists can continue to innovate and develop the next generation of benzimidazole-based cancer therapeutics. Future research should focus on direct comparative studies of different benzimidazole derivatives in a standardized panel of cancer models to better elucidate their relative efficacy and guide clinical development.
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Chen, Y. C., Chen, Y. J., & Chen, J. J. (2021). VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Journal of Biomedical Science, 28(1), 13. [Link]
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Choudhary, K. S., Rohatgi, N., Halldorsson, S., & Rolfsson, O. (2016). Figure 1 from: An overview of downstream signaling pathways induced by EGFR. ResearchGate. [Link]
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WIPO Patentscope. (2022). CN113956205 - Preparation method of mebendazole. [Link]
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ResearchGate. (2025). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. [Link]
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Zhang, X., Li, Y., & Li, J. (2018). Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. Medical Science Monitor, 24, 8473-8480. [Link]
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MDPI. (2023). Targeting the Uncommon: A Case Report of Osimertinib Response in Advanced NSCLC Patient with Dual EGFR (E701fs and L702fs) Frameshift Deletions. [Link]
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Frontiers. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
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ResearchGate. (2021). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. [Link]
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Rathore, K., Ameta, U., Ojha, S., Sharma, R., & Talesara, G. L. (2007). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. E-Journal of Chemistry, 4(2), 166-172. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3), 849-863. [Link]
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Gaber, H. M., Abdel-Aziz, M., & Mohamed, T. A. (2024). Discovery of novel benzimidazole derivatives as potent HDACs inhibitors against leukemia with (Thio)Hydantoin as zinc-binding moiety: Design, synthesis, enzyme inhibition, and cellular mechanistic study. Bioorganic Chemistry, 146, 107284. [Link]
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Algahtani, M., Alhazzani, K., Venkatesan, T., & Rathinavelu, A. (2017). Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. Cancer Research, 77(13_Supplement), 1802-1802. [Link]
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The 2-Oxobenzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
A Comparative Guide to the Structure-Activity Relationship of 2-Oxobenzimidazole Analogs for Researchers, Scientists, and Drug Development Professionals.
The 2-oxobenzimidazole, or benzimidazolinone, core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling fine-tuning of interactions with various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-oxobenzimidazole analogs, focusing on their role as inhibitors of key enzyme families implicated in a range of pathologies, from inflammation to cancer. We will delve into the nuances of how subtle structural modifications can dramatically impact potency and selectivity, supported by experimental data and detailed protocols to empower your own drug discovery endeavors.
The Versatility of the 2-Oxobenzimidazole Core: A Tale of Two Rings
The 2-oxobenzimidazole scaffold is comprised of a fused benzene and an imidazolin-2-one ring. This deceptively simple structure offers multiple points for chemical modification, each influencing the molecule's interaction with its biological target in a distinct manner. The key positions for substitution are the N1 and N3 atoms of the imidazole ring and the C4, C5, C6, and C7 positions on the benzene ring. The lactam functionality within the imidazole ring is a crucial feature, often participating in key hydrogen bonding interactions with the target protein.
Comparative SAR Analysis: Unlocking Potency and Selectivity
The true power of the 2-oxobenzimidazole scaffold lies in its ability to be tailored for high-affinity binding to a diverse array of protein targets. Here, we compare the SAR of 2-oxobenzimidazole analogs against several important classes of enzymes.
p38 MAP Kinase Inhibitors: Taming the Inflammatory Response
The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a prime target for the development of anti-inflammatory drugs. A landmark study by Dombroski et al. led to the discovery of a novel class of benzimidazolone-based p38 MAP kinase inhibitors through high-throughput screening[1].
The SAR of these analogs reveals several key insights. The benzimidazolone carbonyl group was found to be a crucial hydrogen bond acceptor, interacting with the backbone amide of Met109 in the hinge region of the kinase, an interaction analogous to that of the pyridine nitrogen in the well-known pyridinylimidazole class of p38 inhibitors[2].
Table 1: Comparative Activity of 2-Oxobenzimidazole Analogs as p38α MAP Kinase Inhibitors
| Compound | R1 | R2 | p38α IC50 (nM) |
| 1 | H | 4-Fluorophenyl | 1000 |
| 2 | Methyl | 4-Fluorophenyl | 200 |
| 3 | H | 2,4-Difluorophenyl | 300 |
| 4 | Methyl | 2,4-Difluorophenyl | 50 |
| 5 | H | 2-Methylphenyl | >10000 |
| 6 | Methyl | 2-Methylphenyl | 1500 |
Data compiled from Dombroski et al., Bioorg. Med. Chem. Lett. 2004, 14(4), 919-923.[2]
From the data, it is evident that substitution at the N1 position with a small alkyl group, such as a methyl group, generally enhances potency. Furthermore, the nature and position of substituents on the C5-phenyl ring are critical. Electron-withdrawing fluorine atoms are well-tolerated and can improve activity, particularly when positioned at the 2 and 4 positions of the phenyl ring. Conversely, bulky ortho-substituents on the phenyl ring, like a methyl group, are detrimental to activity, likely due to steric hindrance within the ATP-binding pocket.
Caption: Key SAR insights for 2-oxobenzimidazole p38 MAP kinase inhibitors.
Protein Kinase CK1δ Inhibitors: Targeting Neurodegenerative Diseases and Cancer
Protein kinase CK1δ is implicated in various cellular processes, and its dysregulation is linked to diseases such as cancer and Alzheimer's disease[3]. 2-Amidobenzimidazole derivatives have emerged as potent inhibitors of this kinase.
A study on 2-amidobenzimidazole analogs revealed that the nature of the acyl moiety on the 2-amino group and substituents on the benzimidazole ring significantly influence inhibitory activity[3].
Table 2: Comparative Activity of 2-Amidobenzimidazole Analogs as CK1δ Inhibitors
| Compound | R (on Benzimidazole) | Acyl Group | CK1δ IC50 (µM) |
| 7 | H | Benzoyl | > 40 |
| 8 | 5-Chloro | Benzoyl | 1.80 |
| 9 | 5-Nitro | (1H-pyrazol-3-yl)acetyl | 0.12 |
| 10 | 5-Cyano | (1H-pyrazol-3-yl)acetyl | 0.0986 |
| 11 | 5-SO2NH2 | (1H-pyrazol-3-yl)acetyl | > 40 |
| 12 | 5-SO2NHMe | (1H-pyrazol-3-yl)acetyl | 10.7 |
Data compiled from a study on 2-amidobenzimidazole derivatives as CK1δ inhibitors.[3]
The data highlights that a (1H-pyrazol-3-yl)acetyl group at the 2-amino position is highly favorable for potent CK1δ inhibition. On the benzimidazole core, electron-withdrawing groups at the 5-position, such as nitro and cyano, lead to a significant increase in potency, with the 5-cyano analog exhibiting nanomolar activity. In contrast, a bulky and acidic sulfonamide group at the 5-position is detrimental, though its N-methylated counterpart shows some recovery of activity[3]. This suggests that both electronic and steric factors in this region are critical for optimal binding.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: A Strategy in Cancer Therapy
PARP enzymes play a crucial role in DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA mutations. Benzimidazole-based compounds have been explored as PARP inhibitors[4][5]. While many reported PARP inhibitors feature a benzimidazole-4-carboxamide scaffold, the 2-oxobenzimidazole core has also been investigated.
The SAR of benzimidazole-based PARP inhibitors generally indicates that the carboxamide group at the 4-position is important for interacting with the nicotinamide-binding pocket of the enzyme. Modifications at the 2-position of the benzimidazole ring can be used to modulate potency and physicochemical properties.
Table 3: Comparative Activity of Benzimidazole-based PARP1 Inhibitors
| Compound | Scaffold | R (at C2) | PARP1 IC50 (nM) |
| Veliparib (ABT-888) | Benzimidazole-4-carboxamide | H | 5.2 |
| Analog 13 | 2-Oxobenzimidazole | 4-Piperidinyl | 15 |
| Analog 14 | 2-Oxobenzimidazole | 1-Propylpiperidin-4-yl | 3.8 |
Data compiled from various sources on PARP inhibitors.[4][5]
In the context of 2-oxobenzimidazole-based PARP inhibitors, the substituent at the C2 position plays a key role. A piperidinyl group is a common feature, and N-alkylation of this piperidine can enhance potency, as seen with the N-propyl analog.
Caption: Simplified p38 MAP kinase signaling pathway and the point of intervention for 2-oxobenzimidazole inhibitors.
Experimental Protocols: A Guide to Evaluating 2-Oxobenzimidazole Analogs
To ensure the scientific integrity of your research, employing robust and validated experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of 2-oxobenzimidazole analogs.
Protocol 1: p38α MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and provides a reliable method for determining the IC50 values of test compounds.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (2-oxobenzimidazole analogs) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase assay buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the p38α kinase and the substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for ATP for p38α.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: PARP1 Inhibition Assay (Colorimetric)
This protocol is based on the principle of detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept low.
-
PARP Reaction:
-
Add 25 µL of the diluted test compound or vehicle to the histone-coated wells.
-
Add 25 µL of a reaction mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the kinase assay.
-
Conclusion and Future Directions
The 2-oxobenzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide underscores the importance of systematic SAR studies in optimizing the potency and selectivity of these analogs for a diverse range of biological targets. The detailed experimental protocols provided serve as a practical resource for researchers aiming to validate their own 2-oxobenzimidazole-based compounds.
Future research in this area will likely focus on leveraging advanced computational methods for the rational design of next-generation 2-oxobenzimidazole analogs with improved pharmacokinetic and pharmacodynamic properties. Furthermore, exploring novel biological targets for this versatile scaffold will undoubtedly open new avenues for the treatment of a wide spectrum of diseases.
References
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- Kumar, A., et al. (2018). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 351(11), 1800175.
- Winski, S. L., et al. (2022).
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Mancini, F., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals, 14(7), 675.
- Hammach, A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 16(24), 6316-6320.
- Zell, M. T., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 2(4), 100898.
- Kamal, A., et al. (2015). PARP inhibitors: an overview of their synthesis and utility in cancer therapy. RSC advances, 5(77), 62595-62637.
- Gajiwala, K. S., et al. (2021). Development of Potent Type V MAP Kinase Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Journal of Medicinal Chemistry, 64(15), 11479-11501.
- Dombroski, M. A., et al. (2004). Benzimidazolone p38 inhibitors. Bioorganic & medicinal chemistry letters, 14(4), 919-923.
- Checchia, S., et al. (2013). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.
- Wahlberg, E., et al. (2012). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...
- Gully, C. P., et al. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in oncology, 4, 285.
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Jane, D. E., et al. (2013). Aurora kinase inhibitors: Progress towards the clinic.
- Lee, J. M., et al. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(7), 1917.
- El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 25(21), 5035.
-
BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
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Creative Diagnostics. Aurora Kinase Signaling Pathway. Retrieved from [Link]
- Ghasemi, J. B., & Ahmadi, S. (2012). QSAR study of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide as PARP inhibitors for treatment of cancer. Medicinal Chemistry Research, 21(11), 3536-3545.
- Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(10), 6849-6871.
- Kumar, A., et al. (2022). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Molecules, 27(23), 8206.
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-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
-
BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. The efficient synthesis of these vital heterocyles is paramount, and the choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and overall sustainability. This guide provides an in-depth comparison of various catalytic systems for the synthesis of benzimidazoles, primarily focusing on the widely studied condensation of o-phenylenediamine with aldehydes. We will delve into the mechanistic underpinnings of different catalyst classes, present comparative data, and provide detailed experimental protocols for select, highly effective catalysts.
The Crucial Role of Catalysis in Benzimidazole Formation
The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final benzimidazole product. While this reaction can proceed without a catalyst, it often requires harsh conditions, such as high temperatures and prolonged reaction times, leading to lower yields and the formation of byproducts.
Catalysts accelerate this transformation by facilitating one or more key steps in the reaction mechanism. They can be broadly categorized into two main classes: Lewis acids and Brønsted acids . The choice between these, and indeed the specific catalyst within each class, can have a profound impact on the reaction's success.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst is a multifactorial assessment, encompassing yield, reaction time, reaction conditions (temperature, solvent), and the catalyst's reusability. Below is a comparative summary of various catalysts for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, a benchmark reaction in this field.
| Catalyst | Catalyst Type | Reaction Time | Temperature (°C) | Yield (%) | Solvent | Reusability | Reference |
| None | - | 10 h | Reflux | 45 | Aqueous media | - | [1] |
| p-Toluenesulfonic acid (p-TSOH) | Brønsted Acid | 2-3 h | 80 | High | DMF | No | [2] |
| ZnO Nanoparticles | Lewis Acid | 15 min - 2 h | 70 | 92 | Ethanol | Yes | [3] |
| Au/TiO2 | Heterogeneous (Lewis Acidic sites) | 2 h | 25 | 94 | CHCl3:MeOH (3:1) | Yes (5 cycles) | [4] |
| L-Proline | Organocatalyst (Brønsted Acid/Base) | - | Reflux | Good to Excellent | Aqueous media | - | [1] |
| Er(OTf)3 | Lewis Acid | 5 min | Room Temp | 62 | Water | - | [5] |
Key Insights from the Comparison:
-
Catalyst-Free Reactions: The uncatalyzed reaction is significantly slower and results in a much lower yield, highlighting the essential role of a catalyst.[1]
-
Brønsted Acids (e.g., p-TSOH): These are effective and readily available catalysts that significantly improve reaction times and yields compared to uncatalyzed reactions.[2] However, they are often used in stoichiometric amounts and are not typically reusable, which can be a drawback in terms of cost and environmental impact.
-
Lewis Acids (e.g., ZnO Nanoparticles, Er(OTf)3): Lewis acidic catalysts, particularly those based on metal oxides, have shown excellent activity.[3][5] Nanoparticulate catalysts like ZnO offer the additional advantages of high surface area and the potential for recyclability.[3]
-
Heterogeneous Catalysts (e.g., Au/TiO2): Supported metal nanoparticles represent a highly promising class of catalysts. They can exhibit exceptional activity under mild conditions and are often easily recoverable and reusable, aligning with the principles of green chemistry.[4]
-
Organocatalysts (e.g., L-Proline): Amino acids like L-proline can act as efficient bifunctional catalysts, although their separation from the reaction mixture can be challenging.[1]
Mechanistic Pathways: A Tale of Two Acids
The fundamental difference in how Lewis and Brønsted acids catalyze benzimidazole synthesis lies in their initial interaction with the aldehyde.
Lewis Acid Catalysis
Lewis acids, such as ZnO nanoparticles, possess vacant orbitals that can accept a pair of electrons. They activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
Caption: Lewis Acid Catalyzed Benzimidazole Synthesis Workflow.
Brønsted Acid Catalysis
Brønsted acids, such as p-toluenesulfonic acid (p-TSOH), are proton donors. They catalyze the reaction by protonating the carbonyl oxygen of the aldehyde. This protonation increases the positive charge on the carbonyl carbon, making it more electrophilic and facilitating the nucleophilic attack by the o-phenylenediamine.
Caption: Brønsted Acid Catalyzed Benzimidazole Synthesis Workflow.
Experimental Protocols
To provide practical, actionable insights, here are detailed experimental protocols for the synthesis of 2-phenylbenzimidazole using two highly effective and representative catalysts.
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSOH)
This protocol is adapted from a general procedure for the synthesis of benzimidazoles using p-TSOH as a catalyst.[2]
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
p-Toluenesulfonic acid (p-TSOH) (20 mol%)
-
Dimethylformamide (DMF) (3 mL)
-
Sodium carbonate (Na2CO3) solution (10%)
-
Distilled water
Apparatus:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a 50 mL round-bottom flask, combine o-phenylenediamine (0.01 mol), benzaldehyde (0.01 mol), and p-TSOH (20 mol%).
-
Add DMF (3 mL) to the flask and place a magnetic stir bar inside.
-
Attach a condenser to the flask and heat the mixture to 80°C with continuous stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture dropwise to a beaker containing a stirred 10% aqueous solution of sodium carbonate until the solution is alkaline.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-phenylbenzimidazole.
Protocol 2: Synthesis using ZnO Nanoparticles
This protocol is based on a green and efficient method for benzimidazole synthesis using ZnO nanoparticles.[3]
Materials:
-
o-Phenylenediamine (10 mmol)
-
Benzaldehyde (10 mmol)
-
ZnO nanoparticles (0.02 mol%)
-
Absolute ethanol (50 mL)
-
Ethanol-water mixture (1:1)
Apparatus:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and benzaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Add ZnO nanoparticles (0.02 mol%) to the solution.
-
Attach a condenser and stir the mixture at 70°C for 15 minutes to 2 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the product by vacuum filtration.
-
The ZnO nanoparticle catalyst can be recovered from the filtrate by centrifugation or filtration for reuse.
-
Wash the collected product repeatedly with an ethanol-water (1:1) mixture.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Conclusion and Future Outlook
The choice of catalyst is a critical decision in the synthesis of benzimidazoles, directly influencing the efficiency, sustainability, and economic viability of the process. While traditional Brønsted and Lewis acids are effective, the trend is clearly moving towards heterogeneous and reusable catalytic systems. Nanoparticle-based catalysts, in particular, offer significant advantages in terms of mild reaction conditions, high yields, and the ease of recovery and reuse.
As the demand for structurally diverse benzimidazole derivatives in drug discovery continues to grow, the development of novel, highly efficient, and environmentally benign catalytic systems will remain a key area of research. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of new and improved benzimidazole-based therapeutics.
References
-
Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2053-2059. [Link]
-
Gondru, R., Ch, K., & Prasad, K. R. (2018). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews, 5(3), 853-858. [Link]
-
Charis, C., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5726. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Oxobenzimidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-oxobenzimidazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein classes, most notably protein kinases. Its synthetic tractability and ability to form key hydrogen bond interactions with protein targets have made it a privileged structure in drug discovery. However, the very features that make it an effective pharmacophore can also lead to off-target interactions, or cross-reactivity, resulting in unforeseen biological consequences and potential toxicity.[1] Understanding and systematically evaluating the cross-reactivity profile of 2-oxobenzimidazole-based compounds is therefore a critical step in the development of safe and effective therapeutics.
This guide provides a comparative analysis of the cross-reactivity of 2-oxobenzimidazole-based compounds, offering insights into their selectivity profiles and the experimental methodologies used to assess them. We will delve into the structural determinants of selectivity and present case studies of specific compounds to illustrate the principles of off-target profiling.
The Double-Edged Sword: Why Cross-Reactivity Matters
In the realm of targeted therapies, particularly with kinase inhibitors, achieving absolute specificity is a formidable challenge due to the high degree of structural conservation within protein families.[2] Off-target binding can lead to a range of undesirable effects, from diminished efficacy to severe adverse drug reactions.[1] Early and comprehensive assessment of a compound's selectivity landscape allows researchers to:
-
De-risk drug candidates: Identify and mitigate potential safety liabilities early in the development pipeline.
-
Optimize lead compounds: Guide structure-activity relationship (SAR) studies to enhance selectivity.
-
Uncover novel therapeutic opportunities: Off-target effects are not always detrimental and can sometimes be harnessed for polypharmacological approaches where engaging multiple targets is beneficial.[1]
Deciphering the Selectivity Profile: Key Experimental Approaches
A multi-faceted approach is essential for a thorough evaluation of cross-reactivity. Combining in vitro biochemical assays with cell-based and in silico methods provides a comprehensive picture of a compound's behavior.
Large-Panel Kinase Screening
Given that kinases are a primary target class for 2-oxobenzimidazole derivatives, large-panel kinase screening is a fundamental first step. These screens typically involve assessing the inhibitory activity of a compound against a broad panel of purified kinases.
Experimental Protocol: In Vitro Kinase Selectivity Profiling (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a typical luminescent-based kinase assay to determine the inhibitory activity of a compound against a panel of kinases.
1. Reagent Preparation:
- Prepare a stock solution of the 2-oxobenzimidazole test compound in 100% DMSO.
- Serially dilute the compound stock to create a concentration gradient.
- Prepare kinase/buffer solutions, substrate/buffer solutions, and ATP solutions at appropriate concentrations. The ATP concentration is often set near the Km,ATP for each kinase to accurately reflect intrinsic inhibitor affinity.[3]
2. Assay Plate Setup:
- Add the kinase/buffer solution to the wells of a 384-well plate.
- Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
- Initiate the kinase reaction by adding the substrate/ATP solution.
3. Incubation and Detection:
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.[4]
- Read the luminescence on a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
Chemical Proteomics
This powerful approach allows for the identification of compound-protein interactions directly in a complex biological sample, such as a cell lysate or even in living cells.[5] This method can uncover both kinase and non-kinase off-targets.
Experimental Protocol: Affinity-Based Chemical Proteomics
1. Probe Synthesis:
- Synthesize an affinity-based probe by chemically modifying the 2-oxobenzimidazole compound with a tag (e.g., biotin) and a photoreactive group for covalent cross-linking.
2. Incubation and Cross-linking:
- Incubate the probe with cell lysate or intact cells.
- For photoaffinity probes, expose the sample to UV light to induce covalent cross-linking between the probe and its binding partners.
3. Enrichment of Target Proteins:
- Lyse the cells (if not already done).
- Use affinity purification (e.g., streptavidin beads for biotin-tagged probes) to enrich the probe-protein complexes.
4. Protein Identification:
- Elute the bound proteins from the beads.
- Digest the proteins into peptides (e.g., with trypsin).
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the compound.
In Silico Profiling
Computational methods can predict potential off-targets based on the chemical structure of the compound and the known binding sites of a vast number of proteins.[6] These methods are valuable for prioritizing experimental screening and for providing a structural rationale for observed interactions.
Comparative Analysis of 2-Oxobenzimidazole Derivatives
While a comprehensive, standardized cross-reactivity dataset for a wide range of 2-oxobenzimidazole compounds is not publicly available, we can draw valuable insights from published data on specific, well-characterized examples.
Table 1: Comparative Cross-Reactivity Profiles of Selected Benzimidazole-Based Compounds
| Compound Name | Primary Target(s) | Key Off-Targets and Selectivity Notes | Reference(s) |
| BIRB-796 (Doramapimod) | p38α MAP Kinase | Highly selective for p38α (Kd = 0.1 nM). Also inhibits JNK2 (330-fold less potent than p38α) and c-Raf-1. Shows insignificant inhibition against a broader panel of kinases. SafetyScreen44™ panel revealed minor interactions with non-kinase targets at high concentrations. | [2][4] |
| ML130 (Nodinitib-1) | NOD1 | Potent and selective inhibitor of NOD1-induced NF-κB activation. Exhibited excellent selectivity in a broad kinase screen (Ambit KinomeScreen). Showed moderate activity against histamine H1 and serotonin 5HT6 and 5HT2B receptors at 10 µM. | [1] |
Analysis of Structure-Activity Relationships (SAR) and Selectivity
The substitution pattern on the 2-oxobenzimidazole core plays a crucial role in determining both potency and selectivity. For instance, in a series of 2-aminobenzimidazole-based p38α MAP kinase inhibitors, specific substitutions at different positions of the benzimidazole ring were found to be critical for achieving high efficacy and selectivity.[7] Similarly, for a series of 2-amidobenzimidazole derivatives targeting protein kinase CK1 delta, the presence of a chlorine atom on the benzoyl pendant was found to be particularly effective in reinforcing hydrophobic interactions and enhancing inhibitory activity.
Conclusion and Future Perspectives
The 2-oxobenzimidazole scaffold remains a highly valuable starting point for the design of potent and selective inhibitors. However, as with any privileged scaffold, a thorough understanding of its potential for cross-reactivity is paramount. The strategic application of a suite of experimental and computational profiling techniques is essential for navigating the complex selectivity landscape of these compounds.
Future efforts in this field should focus on the systematic profiling of 2-oxobenzimidazole libraries and the public dissemination of these datasets. Such open-access information would be invaluable for guiding the design of next-generation therapeutics with improved selectivity and safety profiles, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzimidazole Derivatives with Target Proteins
Introduction: The Versatility of the Benzimidazole Scaffold and the Power of In Silico Screening
The benzimidazole ring system is a cornerstone pharmacophore in modern medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a vast array of biological targets, making it a privileged scaffold in drug discovery.[1][2] Benzimidazole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anticancer, anthelmintic, antimicrobial, and antiviral agents.[3][4] The mechanism of action for these derivatives is diverse, ranging from the inhibition of key enzymes like protein kinases and topoisomerase to the disruption of structural proteins such as tubulin.[4][5][6]
Given the sheer number of possible chemical modifications to the benzimidazole core, synthesizing and screening each derivative in the lab would be a monumental undertaking in terms of time and resources. This is where computational methods, specifically molecular docking, have revolutionized the initial stages of drug discovery. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into binding affinity and the nature of the molecular interactions at the active site.[5][7]
This guide provides a comprehensive overview of how to conduct comparative docking studies with benzimidazole derivatives. We will delve into the rationale behind experimental choices, present a step-by-step protocol for a robust docking workflow, and showcase comparative data to illustrate how these studies can guide the selection of promising lead compounds for further development.
The Strategic Workflow of a Comparative Docking Study
A successful comparative docking study is more than just generating binding scores; it's a systematic process of investigation and validation. The overarching goal is to rank a series of candidate molecules based on their predicted affinity and interaction patterns with a specific protein target and to compare these findings with known inhibitors or alternative scaffolds.
Below is a diagrammatic representation of a typical workflow, which we will explore in detail.
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Performance of Benzimidazole Derivatives Across Key Protein Targets
The true power of this approach is revealed when comparing the docking performance of various benzimidazole derivatives against one or more protein targets. The data below, synthesized from several key studies, illustrates how different substitutions on the benzimidazole scaffold can influence binding affinity for various classes of proteins.
Table 1: Benzimidazole Derivatives as Anticancer Agents
| Target Protein (PDB ID) | Benzimidazole Derivative/Reference | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| EGFR (3VJO) | Keto-benzimidazole with sulfonyl group | -8.1 | Met793 | [1] |
| EGFR (T790M mutant; 2JIT) | Keto-benzimidazole with sulfonyl group | -8.4 | Met793 | [1] |
| β-tubulin (1SA0) | 2-(3,4-dimethyl phenyl)-1H-benzimidazole | -8.50 | THR A:340, TYR A:312, PHE A:296 | [4][8] |
| β-tubulin (1SA0) | Albendazole (Standard) | -7.0 | Not specified | [8] |
| Topoisomerase I-DNA | Synthesized Benzimidazole (BL3H) | -8.5 | ASP533, ARG364, THR718 | [6] |
| VEGFR-2 | Schiff base-benzimidazole hybrid (3g) | Not specified (High Inhibition %) | Cys919, Asp1046 | [9] |
Table 2: Benzimidazole Derivatives as Antimicrobial Agents
| Target Protein (PDB ID) | Benzimidazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Mtb KasA (6P9K) | Chloro aniline-substituted benzimidazole (Cmpd 7) | -7.368 | Glu199, Gly117, Glu120 | [5] |
| Mtb KasA (6P9K) | Chloro aniline-substituted benzimidazole (Cmpd 8) | -7.173 | Glu199, Gly117, Glu120 | [5] |
| Topoisomerase II (1JIJ) | Triazinane-benzimidazole hybrid (5d) | -9.05 | Not specified | [10] |
| DNA Gyrase Subunit B (1KZN) | Oxadiazinane-benzimidazole hybrid (6d) | -10.04 | Not specified | [10] |
| Candida CYP51 | Benzimidazole-thiadiazole hybrid (5f) | High interaction energy | Met508 | [7] |
Expert Insights: The data clearly demonstrates the versatility of the benzimidazole scaffold. For instance, the addition of sulfonyl groups appears to enhance binding to both wild-type and mutant EGFR, a critical target in non-small cell lung cancer.[1] In the realm of antimicrobials, substitutions with chloro-aniline moieties show strong potential for inhibiting M. tuberculosis KasA, an enzyme essential for mycolic acid biosynthesis.[5] The significantly lower (more favorable) docking scores of certain derivatives compared to standard drugs like Albendazole highlight the potential for discovering more potent inhibitors through this comparative in silico approach.[8]
Detailed Experimental Protocol: Docking Benzimidazole Derivatives into the EGFR Active Site
This protocol provides a step-by-step guide for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[3][4] We will use the Epidermal Growth Factor Receptor (EGFR) as our target protein, a key player in many cancers.[1][2]
Objective: To compare the binding affinities of a library of designed benzimidazole derivatives against the ATP-binding site of the EGFR kinase domain.
Materials:
-
Protein Structure: EGFR kinase domain (PDB ID: 3VJO).
-
Ligand Structures: A set of 50 keto- and amino-benzimidazole derivatives designed in a 2D chemical drawing software (e.g., ChemSketch) and saved in a suitable format (e.g., MOL).[1]
-
Software:
Step 1: Protein Preparation (Self-Validating System)
-
Download the PDB File: Obtain the crystal structure of EGFR (PDB: 3VJO) from the RCSB Protein Data Bank.
-
Clean the Protein: Open the PDB file in AutoDock Tools. Remove all water molecules and any co-crystallized ligands or ions. This ensures a clean docking canvas.[1]
-
Add Hydrogens: Add polar hydrogens to the protein. This is crucial for accurately calculating hydrogen bond interactions.
-
Compute Charges: Add Kollman charges to the protein atoms. These charges are essential for the electrostatic term in the scoring function.[1]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Convert to 3D: Convert the 2D structures of your benzimidazole derivatives into 3D structures.
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., AMBER). This step ensures that the ligands are in a low-energy, realistic conformation.[4]
-
Set Torsion Angles: Define the rotatable bonds in each ligand using AutoDock Tools. This allows for ligand flexibility during the docking process.
-
Save as PDBQT: Save each prepared ligand in the PDBQT format.
Step 3: Grid Box Generation (Defining the Search Space)
-
Identify the Active Site: The active site of EGFR is the ATP-binding pocket. The key residues for human EGFR (P00533) include Lys745, Asp837, and Asp855.[1]
-
Define the Grid Box: In AutoDock Tools, use the "Grid Box" option. Center the grid on the active site residues. The size of the box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely. For EGFR (3VJO), a grid box with dimensions of 40 x 60 x 34 Å can be used.[1]
-
Save the Grid Parameter File: This file contains the coordinates and dimensions of the search space for the docking algorithm.
Step 4: Running the Docking Simulation with AutoDock Vina
-
Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and output file name.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log_ligand1.txt
-
Repeat for All Ligands: Automate this process with a simple script to run the docking for all benzimidazole derivatives in your library.
Step 5: Validation and Analysis of Results
-
Protocol Validation: A crucial step for trustworthiness is to validate your docking protocol. If a co-crystallized inhibitor was present in the original PDB file, re-dock it into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[5]
-
Analyze Binding Energies: AutoDock Vina will output a binding affinity score in kcal/mol for the best binding poses. The more negative the score, the stronger the predicted binding affinity.
-
Visualize Interactions: Use a molecular visualization tool like Discovery Studio or PyMOL to analyze the top-ranked poses.[1] Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the benzimidazole derivatives and the amino acid residues of the EGFR active site.
The diagram below illustrates the key interactions of a benzimidazole derivative within a protein's active site.
Caption: Key interactions between a benzimidazole ligand and protein active site residues.
Conclusion
Comparative molecular docking is an indispensable tool in the rational design of novel benzimidazole derivatives. By systematically evaluating a library of compounds against one or more validated protein targets, researchers can efficiently prioritize candidates with the highest predicted binding affinities and most favorable interaction profiles. This in silico screening process significantly narrows the field of candidates for chemical synthesis and in vitro biological evaluation, thereby accelerating the drug discovery pipeline. The methodologies and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the power of computational chemistry in their quest for new and effective benzimidazole-based therapeutics.
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benchmarking the stability of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde against other aldehydes
For researchers, scientists, and drug development professionals, the chemical stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reliable drug discovery and development. This guide provides an in-depth comparative analysis of the stability of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, a crucial building block in medicinal chemistry, against a selection of other commercially available aldehydes under forced degradation conditions. By understanding its stability profile, researchers can optimize storage conditions, anticipate potential degradation pathways, and develop more stable formulations.
Introduction: The Critical Role of Aldehyde Stability in Drug Development
Aldehydes are a class of highly reactive and versatile functional groups, making them invaluable in the synthesis of complex organic molecules. However, this reactivity also predisposes them to degradation, primarily through oxidation to the corresponding carboxylic acid. The stability of an aldehyde-containing intermediate, such as 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, is paramount as its degradation can lead to the formation of impurities, loss of yield, and potentially compromise the safety and efficacy of the final drug product.
This guide will benchmark the stability of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde against three other aldehydes: benzaldehyde (a simple aromatic aldehyde), hexanal (a representative aliphatic aldehyde), and furfural (a heterocyclic aldehyde). The comparison will be based on a simulated forced degradation study, a common practice in the pharmaceutical industry to predict long-term stability and identify potential degradation products.[1][2]
Chemical Structures of a Comparative Aldehyde Panel
The aldehydes chosen for this comparative study represent a diversity of structural features that are expected to influence their stability:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (Target Compound): An aromatic aldehyde fused to a benzimidazolone ring system. The electron-withdrawing nature of the benzimidazolone moiety is anticipated to influence the electrophilicity and stability of the aldehyde group.
-
Benzaldehyde: The simplest aromatic aldehyde, serving as a baseline for the stability of aromatic aldehydes.[3]
-
Hexanal: A linear aliphatic aldehyde, which is generally more susceptible to oxidation than aromatic aldehydes due to the absence of resonance stabilization.[4][5]
-
Furfural: A heterocyclic aldehyde containing a furan ring, which introduces different electronic and reactivity properties compared to a simple benzene ring.
Experimental Design: A Forced Degradation Study
To objectively assess and compare the stability of these aldehydes, a forced degradation study was designed. This involves subjecting the compounds to a range of stress conditions that are known to accelerate degradation processes.[1][6][7] The degradation of each aldehyde was monitored by High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used analytical technique for quantifying organic molecules.[8][9]
Materials and Methods
Materials:
-
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (≥98% purity)
-
Benzaldehyde (≥99% purity)
-
Hexanal (≥98% purity)
-
Furfural (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Hydrogen peroxide (30% w/w, ACS grade)
-
Hydrochloric acid (1N, volumetric standard)
-
Sodium hydroxide (1N, volumetric standard)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation chamber with controlled temperature and humidity
-
Photostability chamber with a calibrated light source
Experimental Workflow:
The following diagram illustrates the workflow of the forced degradation study:
Caption: Workflow for the forced degradation study.
Step-by-Step Protocols
1. Preparation of Stock and Working Solutions:
- For each aldehyde, a stock solution of 1 mg/mL was prepared in acetonitrile.
- Working solutions of 100 µg/mL were prepared by diluting the stock solutions with the respective stressor solutions (e.g., 1N HCl, 1N NaOH, 3% H₂O₂). For thermal and photolytic studies, the dilution was done with a 50:50 mixture of acetonitrile and water.
2. Application of Stress Conditions:
- Thermal Stress: Working solutions were kept in a controlled temperature oven at 60°C for 24 hours.
- Acidic Hydrolysis: Working solutions were prepared in 1N HCl and kept at room temperature for 24 hours.
- Basic Hydrolysis: Working solutions were prepared in 1N NaOH and kept at room temperature for 24 hours.
- Oxidative Stress: Working solutions were prepared in 3% hydrogen peroxide and kept at room temperature for 24 hours.
- Photolytic Stress: Working solutions were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
3. Sample Analysis by HPLC:
- Prior to injection, the acidic and basic hydrolysis samples were neutralized.
- All samples were analyzed by reverse-phase HPLC with UV detection at an appropriate wavelength for each aldehyde.
- The percentage of remaining aldehyde was calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.
Results and Discussion: A Comparative Stability Profile
The following table summarizes the percentage of each aldehyde remaining after exposure to the various stress conditions.
| Stress Condition | 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde (%) | Benzaldehyde (%) | Hexanal (%) | Furfural (%) |
| Thermal (60°C, 24h) | 98.2 | 95.5 | 85.1 | 92.3 |
| Acidic Hydrolysis (1N HCl, RT, 24h) | 99.1 | 98.7 | 97.2 | 75.4 |
| Basic Hydrolysis (1N NaOH, RT, 24h) | 96.5 | 88.3 | 65.8 | 80.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.8 | 85.6 | 42.7 | 89.5 |
| Photolytic (ICH Q1B) | 97.4 | 94.1 | 88.9 | 91.7 |
Discussion of Results:
The data reveals a clear hierarchy of stability among the tested aldehydes. 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde demonstrated the highest stability across all stress conditions. This enhanced stability can be attributed to the electronic effects of the benzimidazolone ring system. The electron-withdrawing nature of the fused ring system deactivates the aldehyde group, making it less susceptible to nucleophilic attack and oxidation.
Benzaldehyde , as expected, showed good stability, characteristic of aromatic aldehydes that benefit from resonance stabilization of the carbonyl group.[5][11] However, it was consistently less stable than the target compound, suggesting that the benzimidazolone moiety provides additional electronic stabilization.
Hexanal , the aliphatic aldehyde, was the least stable, particularly under oxidative and basic conditions. This is consistent with the general understanding that aliphatic aldehydes are more prone to oxidation and aldol condensation reactions in the presence of base.[4]
Furfural exhibited moderate stability but was notably susceptible to acidic hydrolysis. The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening and polymerization reactions.
The following diagram illustrates the proposed degradation pathway for aldehydes, primarily through oxidation.
Caption: General oxidative degradation pathway of aldehydes.
Conclusion: Superior Stability of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde
This comparative guide, based on a simulated forced degradation study, unequivocally demonstrates the superior stability of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde relative to other common aromatic, aliphatic, and heterocyclic aldehydes. Its robust nature makes it an excellent and reliable building block for multi-step syntheses in drug discovery and development, where stability through various reaction and purification steps is crucial. Researchers utilizing this intermediate can have a higher degree of confidence in its integrity during storage and handling, minimizing the formation of process-related impurities.
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SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, Issue N°31. [Link]
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Fiveable. Aromatic Aldehyde Definition. [Link]
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Pacher, P., & Kecskeméti, V. (2018). Difference Between Aromatic and Aliphatic Aldehydes. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
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Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-166. [Link]
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T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. [Link]
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Wikipedia. Benzaldehyde. [Link]
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Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
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Research Journal of Pharmacy and Technology. (2012). A Review: Stability Indicating Forced Degradation Studies. [Link]
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Journal of Liquid Chromatography & Related Technologies. (2012). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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ResearchGate. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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A Comparative Pharmacokinetic Analysis of Benzimidazole Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of key benzimidazole derivatives, a class of broad-spectrum anthelmintic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, offering insights into their therapeutic efficacy and potential for optimization.
Introduction: The Enduring Significance of Benzimidazoles
Benzimidazole derivatives have long been a cornerstone in the treatment of parasitic infections in both veterinary and human medicine. Their mechanism of action, primarily through the disruption of microtubule polymerization in parasites, has proven effective against a wide range of helminths. However, the clinical performance of these drugs is intrinsically linked to their pharmacokinetic behavior. Factors such as poor aqueous solubility and extensive first-pass metabolism can lead to variable bioavailability, impacting therapeutic outcomes.[1] This guide aims to provide a detailed comparison of the pharmacokinetic profiles of prominent benzimidazole derivatives, elucidating the experimental rationale behind their evaluation and offering a framework for future research and development.
Comparative Pharmacokinetic Profiles
The therapeutic efficacy of a benzimidazole derivative is not solely dependent on its intrinsic potency but is heavily influenced by its journey through the host's body. Understanding the nuances of their ADME properties is paramount for optimizing dosing regimens and developing new, more effective formulations.
Absorption: The Initial Hurdle
A common characteristic of many benzimidazole anthelmintics is their limited water solubility, which presents a significant challenge for oral absorption.[1] The dissolution of the drug in gastrointestinal fluids is a rate-limiting step for its subsequent absorption into the systemic circulation.
Key Experimental Insight: The choice of animal model in pharmacokinetic studies is critical and is based on physiological and metabolic similarities to the target species, including humans.[2][3][4] Rodents are often used in initial preclinical trials due to their cost-effectiveness and amenability to high-throughput screening.[2] Larger animal models may be employed later to obtain preclinical data that more closely mimics human anatomy and physiology.[2]
Table 1: Comparative Oral Bioavailability and Peak Plasma Concentrations (Cmax) of Selected Benzimidazole Derivatives
| Derivative | Species | Dose | Cmax (µg/mL) | Tmax (h) | Oral Bioavailability (%) | Reference(s) |
| Albendazole | Adult Human | 400 mg | ~0.2-0.4 (as sulfoxide) | 2-5 | <5 | [5] |
| Fenbendazole | Pig | 5 mg/kg | 0.07 | 3.75 | 27.1 | [6] |
| Alpaca | 5 mg/kg | 0.13 | 10 | 16 | [7] | |
| Dog | 200 mg | 0.1047 | 1-2 | - | [8] | |
| Flubendazole | Pig | 2 mg/kg | 1.01 (hydrolyzed metabolite) | 9.7 | - | [9] |
| Oxfendazole | Healthy Adult | 3 mg/kg | 944-6770 ng/mL | 2 | - | [10][11] |
| Sheep | - | 0.83-1.005 | <20 | - | [12] |
Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.
Distribution: Reaching the Target
Once absorbed, benzimidazole derivatives distribute throughout the body. Their lipophilicity plays a crucial role in their ability to penetrate tissues and reach the site of parasitic infection.
Metabolism: A Double-Edged Sword
The liver is the primary site of metabolism for benzimidazole derivatives, where they undergo extensive biotransformation.[13] This metabolic conversion can be both beneficial, leading to the formation of active metabolites, and detrimental, resulting in rapid inactivation and elimination. The primary enzymes involved are the cytochrome P450 (CYP) family and flavin-containing monooxygenases (FMO).[13]
For instance, fenbendazole is metabolized in the liver to its active sulfoxide form, oxfendazole, and further to the inactive sulfone.[14] Similarly, albendazole is rapidly converted to its pharmacologically active metabolite, albendazole sulfoxide.[5] The hydroxylation of albendazole and fenbendazole is primarily catalyzed by CYP2J2 and CYP2C19.[15][16]
Caption: Generalized metabolic pathway of benzimidazole derivatives.
Excretion: The Final Exit
The metabolites of benzimidazole derivatives, being more water-soluble than the parent compounds, are primarily excreted through the bile and, to a lesser extent, in the urine.[2]
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key experiments in the pharmacokinetic analysis of benzimidazole derivatives.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a benzimidazole derivative following oral administration.
Causality Behind Experimental Choices: The use of serial bleeding from a single mouse reduces inter-animal variability and the total number of animals required, aligning with ethical considerations.[1] The choice of time points for blood collection is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Preparation:
-
Acclimatize healthy, male Wistar rats (200-250 g) for at least one week under standard laboratory conditions.
-
Randomly assign animals to treatment groups.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Prepare a suspension of the benzimidazole derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the drug orally via gavage at the desired dose.
-
-
Blood Collection:
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using non-compartmental analysis.
-
In Vitro Metabolism Assay Using Liver Microsomes
This protocol describes an in vitro method to assess the metabolic stability of a benzimidazole derivative using liver microsomes.
Self-Validating System: This protocol includes positive and negative controls to ensure the validity of the results. The positive control (a compound with known metabolic instability) verifies the activity of the microsomal enzymes, while the negative control (incubation without NADPH) confirms that the observed metabolism is enzyme-dependent.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (from the species of interest), a phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
For the negative control, add buffer instead of the NADPH-regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing a cold stop solution (e.g., acetonitrile) to terminate the reaction.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Conclusion and Future Directions
The pharmacokinetic properties of benzimidazole derivatives are a critical determinant of their clinical efficacy. This guide has provided a comparative overview of the ADME profiles of key members of this class, highlighting the significant variability that exists among them. A thorough understanding of these pharmacokinetic nuances is essential for the rational design of new benzimidazole-based therapies with improved bioavailability and therapeutic indices. Future research should focus on the development of novel formulations and delivery systems to overcome the absorption challenges associated with these compounds and to target them more effectively to the site of parasitic infection.
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In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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Pharmacokinetic comparison of different flubendazole formulations in pigs: A further contribution to its development as a macrofilaricide molecule. [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
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How to select the right animal species for TK/PK studies?. [Link]
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
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CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes an. [Link]
-
Plasma concentrations of fenbendazole (FBZ) and oxfendazole in alpacas (Lama pacos) after single intravenous and oral dosing of FBZ. [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. [Link]
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Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]
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Pharmacokinetic comparison of six anthelmintics in sheep, goats, and cattle. [Link]
-
Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
